Bcat-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14ClF2N5O |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-[(4-chloro-2,6-difluorophenyl)methylamino]-7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C17H14ClF2N5O/c1-2-3-10-6-15(26)25-17(23-10)11(7-21)16(24-25)22-8-12-13(19)4-9(18)5-14(12)20/h4-6,22,24H,2-3,8H2,1H3 |
InChI Key |
URTVEMYYYIZBNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C(=C(N2)NCC3=C(C=C(C=C3F)Cl)F)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bcat-IN-2
This guide provides a comprehensive overview of the mechanism of action for Bcat-IN-2, a selective inhibitor of mitochondrial branched-chain amino acid aminotransferase (BCATm). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its biochemical activity, cellular effects, and the experimental protocols used for its characterization.
Core Mechanism of Action
Branched-chain amino acid aminotransferases (BCATs) are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine.[1] These enzymes catalyze the initial, reversible step in BCAA catabolism: the transamination of BCAAs into their corresponding branched-chain α-keto acids (BCKAs).[2] This reaction is crucial for both the synthesis and degradation of BCAAs.[3]
There are two primary isoforms of BCAT in mammals:
-
BCATc (or BCAT1): A cytosolic enzyme primarily found in the central nervous system, immune cells, and certain cancers.[2][4]
-
BCATm (or BCAT2): A mitochondrial enzyme that is widely expressed in most tissues, with the notable exception of the liver.[2][5][6]
This compound functions as a potent, selective, and orally active inhibitor of the mitochondrial isoform, BCATm.[7][8] By binding to the active site of the BCATm enzyme, this compound blocks its catalytic function.[1][6] This inhibition disrupts the breakdown of BCAAs, leading to an increase in their systemic concentrations, particularly leucine.[7][8] Its selectivity for BCATm over BCATc allows for targeted investigation of mitochondrial BCAA metabolism.[7][8]
Quantitative Data and Inhibitor Profile
The inhibitory potency and pharmacokinetic properties of this compound have been quantified through various in vitro and in vivo studies.
| Parameter | Target/Species | Value | Reference |
| pIC50 | Human BCATm | 7.3 | [7][8] |
| pIC50 | Human BCATc | 6.6 | [7][8] |
| Cellular pIC50 | Differentiated Primary Human Adipocytes (BCATm) | 6.5 | [7][8] |
| In Vivo Effect | Mouse Plasma Leucine Level (100 mg/kg, p.o.) | Increase from 473 µM to 1.2 mM | [7][8] |
| Bioavailability (F) | Mouse | 100% | [7][8] |
| Half-life (t½) | Mouse | 9.2 hours | [7][8] |
| Clearance (Cl) | Mouse | 0.3 mL/min/kg | [7][8] |
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biochemical pathway and a typical experimental workflow for assessing cytotoxicity are provided below.
Caption: BCAA Catabolism Pathway and this compound Inhibition Point.
Caption: Experimental Workflow for an MTT-based Cytotoxicity Assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's activity. The following protocols are based on studies investigating this compound and related compounds.[9]
A. Cell Viability (MTT) Assay This assay determines the cytotoxic effect of a compound on cell lines.
-
Cell Seeding: Plate cells (e.g., LO2 or HepG2) in 96-well plates at a specified density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound (e.g., 0, 25, 50, 100 µM) for a designated period, typically 48 hours.[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution using a microplate reader at a wavelength appropriate for formazan (e.g., 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
B. Oil Red O Staining for Lipid Accumulation This method is used to visualize intracellular lipid droplets in cultured cells.
-
Cell Culture and Treatment: Grow cells on coverslips or in culture plates and induce lipid accumulation (e.g., with 0.5 mM oleic acid) in the presence or absence of this compound for 48 hours.[9][10]
-
Fixation: Wash cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde for 30 minutes.
-
Staining: Wash the fixed cells and stain with a freshly prepared Oil Red O working solution for 15-30 minutes at room temperature.
-
Washing and Counterstaining: Rinse the cells with water to remove excess stain. A counterstain, such as hematoxylin, can be used to visualize the nuclei.
-
Visualization: Mount the coverslips on slides and visualize the red-stained lipid droplets using light microscopy.
C. Annexin V/PI Apoptosis Assay This flow cytometry-based assay quantifies the extent of apoptosis induced by a treatment.
-
Cell Treatment: Treat cells with the compound of interest (e.g., this compound) for the desired duration (e.g., 48 hours).[9]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).
D. In Vivo Pharmacokinetic and Efficacy Studies These studies assess the compound's behavior in a living organism.
-
Animal Model: Use appropriate animal models, such as mice.[7][8]
-
Administration: Administer this compound via the desired route, such as oral gavage (p.o.) or intravenous injection (i.v.), at specified doses (e.g., 5 mg/kg for i.v., 10-100 mg/kg for p.o.).[7][8]
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Analysis: Process the blood to obtain plasma and analyze the concentration of this compound (for PK) and relevant biomarkers like leucine (for efficacy) using methods such as LC-MS/MS.
-
Parameter Calculation: Calculate pharmacokinetic parameters such as half-life, clearance, and bioavailability from the concentration-time data.
Cellular and Physiological Effects
Studies have shown that while this compound effectively inhibits BCATm, its cellular effects can differ significantly from inhibitors of the cytosolic isoform, BCATc. For instance, in a model of oleic acid-induced non-alcoholic fatty liver disease (NAFLD) in LO2 and HepG2 cells, inhibition of BCATm by this compound had no effect on lipid accumulation.[9][10] This contrasts with a BCATc inhibitor, which was shown to alleviate oleic acid-induced steatosis, suggesting distinct roles for the two isoforms in hepatic lipid metabolism.[9][10]
The primary physiological consequence of this compound administration in vivo is the elevation of plasma BCAA levels, as demonstrated in mice where a 100 mg/kg oral dose led to a significant increase in leucine concentration.[7][8] This confirms the compound's ability to engage its target and modulate BCAA metabolism systemically. Due to this activity, this compound is a valuable tool for research into conditions where BCAA metabolism is dysregulated, such as obesity and dyslipidemia.[7]
References
- 1. What are BCAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology | MDPI [mdpi.com]
- 3. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 4. BCATs regulate inflammation and cancer progression [rndsystems.com]
- 5. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, SAR, and X-ray Binding Mode Study of BCATm Inhibitors from a Novel DNA-Encoded Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model [frontiersin.org]
Bcat-IN-2: A Technical Guide to its Function as a Selective BCAT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bcat-IN-2 is a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCAT2), an enzyme pivotal in the catabolism of branched-chain amino acids (BCAAs). Elevated BCAT2 activity is implicated in the pathobiology of several cancers, including melanoma and pancreatic ductal adenocarcinoma, where it contributes to tumor progression and metabolic reprogramming. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization. Furthermore, it elucidates the putative role of this compound in modulating the Wnt/β-catenin signaling pathway, a critical oncogenic cascade.
Core Mechanism of Action
This compound exerts its biological effects through the selective inhibition of BCAT2. BCAT2 catalyzes the reversible transamination of the BCAAs—leucine, isoleucine, and valine—to their respective branched-chain α-keto acids (BCKAs). This is the initial and often rate-limiting step in BCAA catabolism. By inhibiting BCAT2, this compound disrupts this metabolic pathway, leading to an accumulation of BCAAs and a reduction in the downstream metabolites that fuel critical cellular processes in cancer cells, such as the tricarboxylic acid (TCA) cycle and lipogenesis. This metabolic disruption has been shown to impede cancer cell proliferation, migration, and invasion.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on preclinical studies.
| Parameter | Value | Species | Assay/Method | Reference |
| pIC50 (BCATm/BCAT2) | 7.3 | - | Enzymatic Assay | [1] |
| pIC50 (BCATc/BCAT1) | 6.6 | - | Enzymatic Assay | [1] |
| pIC50 (Human Adipocytes) | 6.5 | Human | Cellular Assay | [1] |
| Bioavailability (F) | 100% | Mouse | Pharmacokinetic Study (5 mg/kg p.o.) | [1] |
| Half-life (t1/2) | 9.2 hours | Mouse | Pharmacokinetic Study (5 mg/kg p.o.) | [1] |
| Clearance (Cl) | 0.3 mL/min/kg | Mouse | Pharmacokinetic Study (1 mg/kg i.v.) | [1] |
| Effective Concentration | 80 µM | Human | Melanoma Cell Culture (Colony Formation, Migration, Invasion) | [2] |
Signaling Pathway Analysis: BCAT2 and Wnt/β-catenin
Emerging evidence suggests a functional link between BCAT activity and the canonical Wnt/β-catenin signaling pathway, a critical driver of tumorigenesis.[3] BCAT can promote cancer cell proliferation and invasion by activating this pathway.[3] The proposed mechanism involves BCAT-mediated metabolic changes that lead to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes such as c-Myc and Cyclin D1, which are critical for cell cycle progression and proliferation. Inhibition of BCAT2 by this compound is hypothesized to counteract this activation, leading to decreased β-catenin levels and subsequent downregulation of its target genes.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the function of this compound in a cancer research setting.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., A375 melanoma cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
This assay evaluates the effect of this compound on the long-term proliferative capacity of single cancer cells.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Allow cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 80 µM for melanoma cells) or vehicle control.[2]
-
Incubate for 10-14 days, changing the medium with fresh this compound every 3-4 days.
-
When colonies are visible, wash the wells twice with PBS.
-
Fix the colonies with 1 mL of ice-cold methanol for 10 minutes.
-
Stain the colonies with 1 mL of Crystal Violet solution for 15 minutes at room temperature.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells).
Transwell Migration and Invasion Assay
This protocol assesses the impact of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the transwell inserts with the Matrigel solution and incubate at 37°C for 2 hours to allow for gelling.
-
Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed 5 x 10^4 cells in the upper chamber of the transwell inserts.
-
Add 600 µL of complete growth medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Wash the inserts with water and count the stained cells in several random fields under a microscope.
Western Blot Analysis
This protocol is for detecting the protein levels of BCAT2 and key components of the Wnt/β-catenin pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-BCAT2, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
Cancer cell line
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect cells with the TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with this compound or vehicle control. Wnt3a conditioned medium can be used as a positive control to stimulate the pathway.
-
Incubate for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Calculate the fold change in TCF/LEF reporter activity in this compound treated cells compared to the vehicle control.
In Vivo Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical cancer model.
Clinical Development
As of the latest available information, there are no registered clinical trials specifically investigating this compound. However, the broader class of BCAT inhibitors is of interest for cancer therapy, and clinical trials for other metabolic targets in melanoma and pancreatic cancer are ongoing. The preclinical data for this compound suggest its potential as a therapeutic candidate, warranting further investigation and potential progression into clinical development.
Conclusion
This compound is a valuable research tool for elucidating the role of BCAT2 in cancer metabolism and progression. Its high potency and selectivity, coupled with favorable pharmacokinetic properties, make it a strong candidate for further preclinical and potentially clinical investigation. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of targeting BCAA metabolism with this compound. The hypothesized link to the Wnt/β-catenin pathway opens new avenues for understanding its anti-cancer mechanism and for the development of novel combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCAT2 promotes melanoma progression by activating lipogenesis via the epigenetic regulation of FASN and ACLY expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Bcat-IN-2 and Branched-Chain Amino Acid Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play critical roles in protein synthesis, nutrient signaling, and energy homeostasis. The catabolism of BCAAs is a tightly regulated process, with the initial and reversible step catalyzed by branched-chain aminotransferases (BCATs). Dysregulation of BCAA catabolism has been implicated in various metabolic diseases, including obesity, insulin resistance, and certain cancers, making the enzymes in this pathway attractive therapeutic targets. This technical guide provides an in-depth overview of Bcat-IN-2, a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm), and its role in the context of BCAA catabolism. We will delve into the quantitative data characterizing this compound, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.
Introduction to Branched-Chain Amino Acid (BCAA) Catabolism
The breakdown of BCAAs is a multi-step enzymatic process that primarily initiates in the skeletal muscle, unlike most other amino acids which are catabolized in the liver.[1][2] This pathway not only serves to generate energy but also provides precursors for the synthesis of other molecules. The catabolic pathway can be broadly divided into three main stages:
-
Transamination: The first step is a reversible reaction catalyzed by branched-chain aminotransferases (BCATs), where the amino group from a BCAA is transferred to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate.[3] There are two main isoforms of BCAT: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2).[2]
-
Oxidative Decarboxylation: The BCKAs then undergo irreversible oxidative decarboxylation, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is the rate-limiting step in BCAA catabolism.[3]
-
Further Metabolism: The resulting acyl-CoA derivatives are further metabolized through a series of reactions to ultimately produce intermediates for the citric acid cycle and gluconeogenesis, such as acetyl-CoA and succinyl-CoA.[2]
The regulation of BCAA catabolism is crucial for maintaining metabolic health. Elevated levels of BCAAs in circulation have been associated with insulin resistance and an increased risk of type 2 diabetes.[3]
This compound: A Selective BCATm Inhibitor
This compound is a potent and selective, orally active small molecule inhibitor of mitochondrial branched-chain aminotransferase (BCATm).[4] Its ability to selectively target BCATm provides a valuable tool for studying the specific roles of this mitochondrial isoform in BCAA metabolism and related pathologies.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Reference |
| BCATm | pIC50 | 7.3 | [4] |
| BCATc | pIC50 | 6.6 | [4] |
| BCATm (in differentiated primary human adipocytes) | pIC50 | 6.5 | [4] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing Route | Reference |
| Bioavailability (F) | 100% | 5 mg/kg p.o. and 1 mg/kg i.v. | [4] |
| Half-life (t1/2) | 9.2 hours | 5 mg/kg p.o. and 1 mg/kg i.v. | [4] |
| Clearance (Cl) | 0.3 mL/min/kg | 5 mg/kg p.o. and 1 mg/kg i.v. | [4] |
Table 3: In Vivo Pharmacodynamic Effect of this compound in Mice
| Dose (p.o.) | Effect on Leucine Levels | Reference |
| 100 mg/kg | Increased from 473 μM to 1.2 mM | [4] |
Signaling Pathways Modulated by this compound
The inhibition of BCATm by this compound leads to an accumulation of BCAAs, particularly leucine, which is a key signaling molecule that activates the mechanistic target of rapamycin complex 1 (mTORC1) pathway.[1][2][3] The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malignant manipulaTORs of metabolism: suppressing BCAA catabolism to enhance mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Role of Mitochondrial Branched-Chain Aminotransferase (BCATm) in Metabolic Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial branched-chain aminotransferase (BCATm), encoded by the BCAT2 gene, is a pivotal enzyme in the catabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. Dysregulation of BCAA metabolism, often linked to alterations in BCATm activity and expression, is increasingly implicated in the pathophysiology of a spectrum of metabolic diseases, including obesity, insulin resistance, type 2 diabetes (T2D), and cardiovascular disease. Elevated circulating levels of BCAAs are a hallmark of these conditions, and evidence suggests that this is not merely a correlative finding but may play a causal role in disease progression. This technical guide provides a comprehensive overview of the role of BCATm in metabolic diseases, detailing its mechanism of action, its interplay with key signaling pathways such as mTOR and insulin signaling, and the quantitative changes observed in various disease states. Furthermore, this guide furnishes detailed experimental protocols for the investigation of BCATm and BCAA metabolism, and presents signaling and experimental workflow diagrams to facilitate a deeper understanding of the complex role of this enzyme in metabolic health and disease.
Introduction to BCATm and BCAA Catabolism
Branched-chain amino acids are essential amino acids that play crucial roles not only as substrates for protein synthesis but also as signaling molecules. The catabolism of BCAAs is a multi-step enzymatic process that is critical for maintaining metabolic homeostasis. The initial and reversible step of this pathway is the transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs), a reaction catalyzed by branched-chain aminotransferases (BCATs).
There are two isoforms of BCAT: a cytosolic form (BCAT1 or BCATc) and a mitochondrial form (BCAT2 or BCATm). BCATm is the predominant isoform in most peripheral tissues, including skeletal muscle, adipose tissue, and heart, with the notable exception of the liver, which has very low BCAT activity.[1] This tissue-specific expression pattern underscores the importance of inter-organ transport of BCAAs and their metabolites. The reaction catalyzed by BCATm involves the transfer of the amino group from a BCAA to α-ketoglutarate, yielding glutamate and the corresponding BCKA (α-ketoisocaproate from leucine, α-keto-β-methylvalerate from isoleucine, and α-ketoisovalerate from valine). These BCKAs are subsequently committed to irreversible oxidation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
The Role of BCATm in Metabolic Diseases
Obesity and Insulin Resistance
A growing body of evidence links elevated plasma BCAA concentrations to obesity and insulin resistance.[2][3] In individuals with obesity and insulin resistance, the expression and activity of enzymes involved in BCAA catabolism, including BCATm, are often suppressed in key metabolic tissues like adipose tissue.[4] This impairment in BCAA breakdown is thought to contribute to the accumulation of BCAAs and their metabolites in circulation.
Interestingly, studies on mice with a whole-body knockout of BCATm (BCATm-/-) have revealed a complex and somewhat paradoxical phenotype. These mice exhibit markedly elevated plasma BCAA levels (up to 10-fold higher than wild-type mice) due to the blockage of the first step in BCAA catabolism.[5][6] Despite the high BCAA levels, which are typically associated with insulin resistance, BCATm-/- mice show improved insulin sensitivity, increased energy expenditure, and resistance to diet-induced obesity.[5][6] This suggests that the accumulation of BCAAs themselves may not be the sole driver of insulin resistance and that the downstream metabolites (BCKAs) or the flux through the BCAA catabolic pathway may be more critical. Some studies propose that it is the accumulation of BCKAs, rather than BCAAs, that mediates cardiac insulin resistance.[7]
Type 2 Diabetes
Elevated BCAA levels are a strong predictor of future development of T2D.[3] In patients with T2D, the expression of BCATm and other enzymes in the BCAA catabolic pathway is often reduced in skeletal muscle.[8] This downregulation of BCAA catabolism in a primary site of glucose disposal likely contributes to the systemic increase in BCAA levels and may exacerbate insulin resistance. The accumulation of BCAAs and their metabolites can interfere with insulin signaling pathways, further contributing to the pathophysiology of T2D.[9]
Cardiovascular Disease
Aberrant BCAA metabolism is also implicated in the pathogenesis of cardiovascular diseases.[10] Elevated levels of circulating BCAAs have been associated with heart failure, hypertension, and coronary artery disease.[11] In the context of heart failure, impaired BCAA catabolism within the cardiac muscle itself has been observed, leading to the accumulation of BCAAs and BCKAs.[12] This accumulation can activate mTOR signaling, which is linked to pathological cardiac hypertrophy and dysfunction.[13]
Signaling Pathways Involving BCATm
BCATm and mTOR Signaling
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Leucine, in particular, is a potent activator of the mTOR complex 1 (mTORC1) signaling pathway.[14][15] Elevated intracellular leucine levels, which can result from impaired BCATm activity, can lead to chronic activation of mTORC1. This persistent mTORC1 signaling can, in turn, induce a negative feedback loop that impairs insulin signaling by promoting the phosphorylation of insulin receptor substrate 1 (IRS-1) at inhibitory serine residues.[16][17] This disruption of insulin signaling is a key mechanism underlying insulin resistance.
Caption: mTOR signaling pathway activated by BCAAs.
BCATm and Insulin Signaling
The interplay between BCATm and insulin signaling is multifaceted. As mentioned, chronic mTORC1 activation due to high intracellular BCAA levels can dampen insulin signaling. Furthermore, some studies suggest that the accumulation of BCAA-derived metabolites can directly impair mitochondrial function and promote cellular stress, which are also linked to insulin resistance.[3] Conversely, insulin itself can regulate BCAA metabolism. In healthy individuals, insulin promotes the uptake and catabolism of BCAAs in peripheral tissues.[18] However, in states of insulin resistance, this regulatory effect is blunted, contributing to the elevation of circulating BCAAs.
Caption: Interplay of Insulin and BCATm/BCAA signaling.
Quantitative Data on BCATm in Metabolic Diseases
The following tables summarize quantitative data from various studies investigating the role of BCATm and BCAA metabolism in metabolic diseases.
Table 1: BCATm Expression and BCAA Levels in Obesity and Diabetes
| Parameter | Model/Subject | Tissue/Fluid | Condition | Change | Reference |
| BCATm mRNA | Human Skeletal Muscle | Muscle | Type 2 Diabetes vs. Control | ↓ 25% | [19] |
| BCAT2 mRNA | Human Skeletal Muscle | Muscle | Type 2 Diabetes vs. Control | Reduced | [8] |
| BCATm Protein | db/db Mice (diabetic) | Skeletal Muscle | Diabetic vs. Control | ↑ ~25% | [19] |
| BCKDHA mRNA | Human Adipocytes | Adipose Tissue | Obese vs. Lean | ↓ | [10] |
| Plasma BCAAs | BCATm-/- Mice | Plasma | Knockout vs. Wild-Type | ↑ ~10-fold | [5][6] |
| Plasma Leucine | Obese/Diabetic Mice (HFD) | Plasma | HFD vs. Normal Diet | ↑ | [18] |
| Plasma Valine | Obese/Diabetic Mice (HFD) | Plasma | HFD vs. Normal Diet | ↑ | [18] |
| Plasma Isoleucine | Obese/Diabetic Mice (HFD) | Plasma | HFD vs. Normal Diet | ↑ | [18] |
Table 2: Effects of BCATm Knockout in Mice
| Parameter | BCATm-/- Mice vs. Wild-Type | Change | Reference |
| Body Weight | Male mice | ↓ | [6] |
| Fat Mass (% of body weight) | Male mice | ↓ (11.9% vs. 18.3%) | [6] |
| Lean Body Mass (% of body weight) | Male mice | ↑ (83.5% vs. 78.6%) | [6] |
| Fasting Blood Glucose | Male mice | ↓ 31-33% | [6][20] |
| Fasting Plasma Insulin | Male mice | ↓ 65-67% | [6][20] |
| HOMA-IR Index | Male mice | ↓ (0.95 vs. 3.95) | [20] |
| In vivo Protein Synthesis (Heart) | Male mice | ↑ 40% | [6] |
| In vivo Protein Synthesis (Skeletal Muscle) | Male mice | ↑ 39% | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study BCATm function and BCAA metabolism.
BCATm Enzymatic Activity Assay (Spectrophotometric Method)
This protocol is adapted from the principles described in Schade et al. and Hutson et al.[19][20]
Principle: The activity of BCATm is measured by coupling the production of glutamate from the transamination reaction to the oxidation of NADH by glutamate dehydrogenase (GDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is proportional to the BCATm activity.
Materials:
-
Tissue homogenate or isolated mitochondria
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5, 1 mM EDTA
-
Substrate Solution: 20 mM of a specific BCAA (leucine, isoleucine, or valine), 10 mM α-ketoglutarate in Assay Buffer
-
GDH Solution: Glutamate dehydrogenase (e.g., from bovine liver) at ~50 units/mL in Assay Buffer
-
NADH Solution: 10 mM NADH in Assay Buffer
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare tissue homogenates or isolate mitochondria from the tissue of interest (e.g., skeletal muscle).
-
In a 96-well plate or cuvette, add the following in order:
-
150 µL of Assay Buffer
-
10 µL of tissue homogenate/mitochondrial preparation
-
10 µL of GDH Solution
-
10 µL of NADH Solution
-
-
Mix gently and incubate for 5 minutes at 37°C to allow for the reduction of any endogenous glutamate.
-
Initiate the reaction by adding 20 µL of the Substrate Solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 10-15 minutes at 37°C.
-
Calculate the rate of NADH oxidation from the linear portion of the curve.
-
One unit of BCATm activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glutamate per minute under the specified conditions.
Western Blot Analysis of BCATm Protein Expression
This is a general protocol that can be adapted for the detection of BCATm in tissue lysates.[1][14]
Materials:
-
Tissue sample (e.g., skeletal muscle, adipose tissue)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for BCATm
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Homogenize the tissue sample in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate using a BCA assay.
-
Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against BCATm (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantification of BCAA Levels by LC-MS/MS
This protocol is based on methodologies described for the analysis of amino acids in biological fluids.[5][21]
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of BCAAs. Stable isotope-labeled internal standards are used for accurate quantification.
Materials:
-
Plasma or serum samples
-
Acetonitrile
-
Formic acid
-
Stable isotope-labeled BCAA internal standards (e.g., 13C, 15N-labeled leucine, isoleucine, and valine)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatograph)
-
C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 50 µL of sample, add 10 µL of the internal standard mixture.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Separate the BCAAs using a C18 column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Detect and quantify the BCAAs and their corresponding internal standards using multiple reaction monitoring (MRM) mode in the mass spectrometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of BCAAs.
-
Calculate the concentration of each BCAA in the samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.
-
Metabolic Flux Analysis of BCAA Catabolism using Stable Isotopes
This protocol outlines the general workflow for a stable isotope tracing experiment to measure BCAA metabolic flux in cultured cells, such as adipocytes.
Principle: Cells are cultured in a medium containing a stable isotope-labeled BCAA (e.g., [U-13C6]leucine). The incorporation of the heavy isotope into downstream metabolites is measured by mass spectrometry. This information is then used in metabolic flux analysis (MFA) models to calculate the rates (fluxes) of reactions in the BCAA catabolic pathway.
Materials:
-
Cultured cells (e.g., adipocytes)
-
Culture medium specifically formulated with a known concentration of the 13C-labeled BCAA tracer
-
Quenching solution (e.g., ice-cold methanol)
-
Extraction solvent (e.g., methanol/water/chloroform mixture)
-
LC-MS or GC-MS system
-
Metabolic flux analysis software (e.g., INCA, Metran)
Procedure:
-
Isotope Labeling: Culture the cells to the desired confluency. Replace the standard culture medium with the medium containing the 13C-labeled BCAA tracer. Incubate for a time course to allow for isotopic steady-state to be reached.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by washing the cells with an ice-cold solution and then adding a quenching solution. Extract the intracellular metabolites using an appropriate solvent system.
-
Metabolite Analysis: Analyze the isotopic labeling patterns of key metabolites in the BCAA catabolic pathway (e.g., BCKAs, TCA cycle intermediates) using LC-MS or GC-MS.
-
Metabolic Flux Analysis:
-
Construct a metabolic network model of the BCAA catabolic pathway and connected central carbon metabolism.
-
Input the measured isotopic labeling data and extracellular flux rates (e.g., uptake of the labeled BCAA and secretion of metabolites) into the MFA software.
-
The software will then calculate the intracellular metabolic fluxes that best fit the experimental data.
-
Caption: General experimental workflow for studying BCATm.
Conclusion and Future Directions
The mitochondrial branched-chain aminotransferase, BCATm, stands at a critical juncture in metabolic regulation. Its role in the initial step of BCAA catabolism places it in a position to influence a wide array of cellular processes, from protein synthesis and nutrient sensing to insulin signaling and energy expenditure. The dysregulation of BCATm and the consequent alterations in BCAA metabolism are clearly implicated in the pathogenesis of metabolic diseases.
While significant progress has been made in understanding the link between BCATm, BCAAs, and metabolic dysfunction, several key questions remain. The paradoxical improvement in insulin sensitivity in BCATm knockout mice highlights the complexity of this system and suggests that the roles of individual BCAAs and their downstream metabolites need to be further dissected. The development of specific and potent inhibitors of BCATm will be invaluable for therapeutic exploration and for further elucidating its precise role in different tissues and disease states.
Future research should focus on:
-
Tissue-specific roles of BCATm: Investigating the distinct functions of BCATm in skeletal muscle, adipose tissue, heart, and other organs in the context of metabolic disease.
-
Therapeutic potential of targeting BCATm: Evaluating the efficacy and safety of modulating BCATm activity for the treatment of obesity, T2D, and cardiovascular disease.
-
Interplay with the gut microbiome: Exploring how the gut microbiome influences BCAA metabolism and its interaction with host BCATm activity in metabolic health and disease.
A deeper understanding of the intricate regulation and function of BCATm will undoubtedly open new avenues for the development of novel diagnostic and therapeutic strategies to combat the growing epidemic of metabolic diseases.
References
- 1. Branched-chain amino acid catabolism fuels adipocyte differentiation and lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-chain Amino Acid Metabolon: INTERACTION OF GLUTAMATE DEHYDROGENASE WITH THE MITOCHONDRIAL BRANCHED-CHAIN AMINOTRANSFERASE (BCATm) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Branched-chain amino acids in metabolic signalling and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.regionh.dk [research.regionh.dk]
- 7. Early-onset and classical forms of type 2 diabetes show impaired expression of genes involved in muscle branched-chain amino acids metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]
- 9. medicine.uodiyala.edu.iq [medicine.uodiyala.edu.iq]
- 10. google.com [google.com]
- 11. BCAA Supplementation in Mice with Diet-induced Obesity Alters the Metabolome Without Impairing Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Branched-Chain Amino Acids and Insulin Resistance, from Protein Supply to Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diabetes and branched-chain amino acids: What is the link? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Global deletion of BCATm increases expression of skeletal muscle genes associated with protein turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introduction to Western Blot Detection of Proteins [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Branched Chain Amino Acids Cause Liver Injury in Obese/Diabetic Mice by Promoting Adipocyte Lipolysis and Inhibiting Hepatic Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - ENU mutagenesis identifies mice with mitochondrial branched-chain aminotransferase deficiency resembling human maple syrup urine disease [jci.org]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 20. Liver BCATm transgenic mouse model reveals the important role of the liver in maintaining BCAA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Branched chain amino acid catabolism fuels adipocyte differentiation and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the BCAT2 Target Protein and its Inhibitor, Bcat-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction to Branched-Chain Amino Acid Transaminase 2 (BCAT2)
Branched-chain amino acid transaminase 2 (BCAT2), also known as BCATm, is a critical mitochondrial enzyme that plays a pivotal role in the metabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine.[1][2] These essential amino acids are fundamental for protein synthesis, energy production, and various metabolic signaling processes.[1] BCAT2 catalyzes the first and reversible step in BCAA catabolism: the transamination of BCAAs into their corresponding branched-chain α-keto acids (BCKAs).[3][4][5] This reaction involves the transfer of an amino group from a BCAA to α-ketoglutarate, which in turn produces glutamate.[3][4]
Structurally, the active BCAT2 enzyme is a homodimer, with each monomer consisting of a large and a small domain.[3][6][7] Its catalytic activity is dependent on the cofactor pyridoxal-5'-phosphate (PLP), which is covalently bound to a lysine residue in the active site.[3][6][7] Unlike its cytosolic counterpart, BCAT1, which has a more restricted tissue expression, BCAT2 is ubiquitously expressed in most tissues, with the notable exception of the liver.[8] It is particularly abundant in tissues with high metabolic rates, such as skeletal muscle.[3][9]
The Role of BCAT2 in Disease Pathophysiology
Dysregulation of BCAA metabolism, and specifically BCAT2 activity, has been implicated in a range of diseases, making it a compelling target for therapeutic intervention.
-
Cancer: BCAT2's role in cancer is complex and appears to be context-dependent. In several cancers, including pancreatic ductal adenocarcinoma (PDAC), breast cancer, and non-small cell lung cancer (NSCLC), BCAT2 is overexpressed and supports tumor growth and proliferation by providing essential building blocks for protein and lipid synthesis.[1][10][11][12] Inhibition or knockdown of BCAT2 in these cancer models has been shown to reduce cell proliferation.[10][11] Conversely, in colorectal cancer, BCAT2 deficiency has been found to promote tumorigenesis through the chronic activation of the mTORC1 pathway.[13]
-
Metabolic Disorders: Altered BCAA metabolism is strongly associated with obesity, insulin resistance, and type 2 diabetes.[1][8] Elevated circulating BCAAs are a hallmark of these conditions.[8] By modulating BCAA levels, BCAT2 inhibitors are being explored as a potential therapeutic strategy to improve insulin sensitivity and overall metabolic health.[1]
-
Neurological and Genetic Disorders: Emerging research has linked abnormal BCAT2 activity and altered BCAA levels to neurological conditions like amyotrophic lateral sclerosis (ALS) and Parkinson's disease, suggesting a potential neuroprotective role for BCAT2 inhibitors. Furthermore, mutations in the BCAT2 gene are the cause of Hypervalinemia and Hyperleucine-Isoleucinemia, an autosomal recessive metabolic disorder characterized by elevated BCAA levels.[5]
Bcat-IN-2: A Potent and Selective BCAT2 Inhibitor
This compound is a potent, selective, and orally active inhibitor of mitochondrial branched-chain aminotransferase (BCATm/BCAT2).[14][15][16] It was developed by hybridizing fragment screening and high-throughput screening (HTS) hits.[2] this compound functions by binding to the active site of the BCAT2 enzyme, which blocks its ability to catalyze the transamination of BCAAs and disrupts their metabolic pathways.[1][17]
Data Presentation: this compound Properties
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₄ClF₂N₅O | [15][18] |
| Molecular Weight | 377.78 g/mol | [15][18] |
| CAS Number | 1800024-45-6 | [15][16] |
| Solubility | DMSO: 50 mg/mL (132.35 mM) |[15][16] |
Table 2: In Vitro Activity of this compound
| Target | Assay Type | pIC₅₀ | Reference |
|---|---|---|---|
| BCATm (BCAT2) | Enzymatic Assay | 7.3 | [14][15][16] |
| BCATc (BCAT1) | Enzymatic Assay | 6.6 | [14][15][16] |
| BCATm (Human Adipocytes) | Cellular Assay | 6.5 |[14][15][16] |
Table 3: In Vivo Pharmacokinetics and Activity of this compound in Mice
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Bioavailability (F) | 100% | 5 mg/kg p.o. vs 1 mg/kg i.v. | [14][16] |
| Half-life (t₁/₂) | 9.2 hours | 5 mg/kg p.o. and 1 mg/kg i.v. | [14][16] |
| Clearance (Cl) | 0.3 mL/min/kg | 5 mg/kg p.o. and 1 mg/kg i.v. | [14][16] |
| Effect on Leucine | Increase from 473 µM to 1.2 mM | 100 mg/kg p.o. |[14][15][16] |
Signaling Pathways and Experimental Workflows
BCAA Catabolism Pathway
BCAT2 initiates the breakdown of branched-chain amino acids in the mitochondria. This is the first step in a multi-enzyme pathway that ultimately feeds intermediates into the TCA cycle for energy production.
Caption: Mitochondrial BCAA catabolism initiated by BCAT2.
BCAT2 and mTORC1 Signaling in Cancer
In certain cancers, BCAA metabolism is linked to the activation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. BCAT2 deficiency can lead to BCAA accumulation, which in turn chronically activates mTORC1.[13]
Caption: BCAT2 deficiency can promote cancer cell growth via mTORC1.
Experimental Workflow for this compound Evaluation
A typical workflow to evaluate a BCAT2 inhibitor like this compound involves a multi-step process from enzymatic assays to cellular and in vivo models.
Caption: Workflow for preclinical evaluation of a BCAT2 inhibitor.
Experimental Protocols
Protocol: Spectrophotometric BCAT2 Activity Assay
This protocol is adapted from a coupled enzymatic assay method for determining branched-chain L-amino acid aminotransferase activity.[19] It measures the rate of BCKA formation.
Objective: To measure the enzymatic activity of BCAT2 and determine the IC₅₀ of an inhibitor like this compound.
Principle: The transamination of L-leucine and α-ketoglutarate by BCAT2 produces 4-methyl-2-oxopentanoate (a BCKA). This BCKA is then reduced by a coupling enzyme, D-2-hydroxyisocaproate dehydrogenase, in the presence of NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 334 nm or 340 nm.[19]
Materials:
-
Recombinant human BCAT2 enzyme
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
L-Leucine solution (e.g., 200 mM)
-
α-Ketoglutarate solution (e.g., 50 mM)
-
NADH solution (e.g., 10 mM)
-
D-2-hydroxyisocaproate dehydrogenase (coupling enzyme)
-
This compound or other test inhibitor dissolved in DMSO
-
96-well UV-transparent plate
-
Spectrophotometric plate reader
Procedure:
-
Prepare Reaction Mix: For each reaction well, prepare a master mix containing Reaction Buffer, α-Ketoglutarate (final concentration 5 mM), NADH (final concentration 0.2 mM), and the coupling enzyme.
-
Add Inhibitor: Add serial dilutions of this compound (or DMSO for control) to the appropriate wells.
-
Add Enzyme: Add the BCAT2 enzyme to all wells except for a "no enzyme" blank. Incubate for 10 minutes at room temperature to allow the inhibitor to bind.
-
Initiate Reaction: Start the reaction by adding L-Leucine (final concentration 20 mM).
-
Measure Absorbance: Immediately begin reading the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance curve (ΔAbs/min).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol: Cell Proliferation Assay (Using PDAC Cells)
This protocol assesses the effect of BCAT2 inhibition on the growth of cancer cells known to be dependent on BCAT2, such as pancreatic ductal adenocarcinoma (PDAC) cells.[11]
Objective: To determine the effect of this compound on the proliferation of PDAC cells.
Materials:
-
PDAC cell line (e.g., PANC-1, MiaPaCa-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or Crystal Violet)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Trypsinize and count PDAC cells. Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Measure Viability:
-
For Crystal Violet: Gently wash wells with PBS, fix with methanol, and stain with 0.5% crystal violet solution. After washing and drying, solubilize the stain with 10% acetic acid and read the absorbance at 570 nm.
-
For Resazurin: Add resazurin solution to each well and incubate for 2-4 hours. Measure fluorescence (Ex/Em ~560/590 nm).
-
-
Data Analysis:
-
Normalize the readings to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of this compound concentration to determine the GI₅₀ (concentration for 50% inhibition of growth).
-
Protocol: Western Blotting for BCAT2 Protein Expression
This protocol is used to detect and quantify the levels of BCAT2 protein in cell lysates or tissue homogenates.
Objective: To measure the expression level of BCAT2 protein in response to a given treatment or to confirm knockdown/knockout.[11][20]
Materials:
-
Cell or tissue samples
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-BCAT2
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: Lyse cells or homogenize tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BCAT2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading across lanes.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the BCAT2 signal to the loading control signal.
References
- 1. What are BCAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wikicrow.ai [wikicrow.ai]
- 4. Emerging roles for branched chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 7. Branched-chain amino acid transferase type 2 (BCAT2) deficiency: Report of an eighth case and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Frontiers | Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Branched chain amino acid metabolism and cancer: the importance of keeping things in context - Selwan - Translational Cancer Research [tcr.amegroups.org]
- 13. Deficiency of BCAT2-mediated branched-chain amino acid catabolism promotes colorectal cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. glpbio.com [glpbio.com]
- 17. scbt.com [scbt.com]
- 18. This compound | C17H14ClF2N5O | CID 78319104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Enzymatic method for determination of branched-chain amino acid aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Cellular Pathways Affected by Bcat-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bcat-IN-2 is a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm), an essential enzyme in the catabolism of branched-chain amino acids (BCAAs). This document provides a comprehensive technical overview of the known and putative cellular pathways affected by this compound. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling networks. As research into this compound is ongoing, this guide serves as a foundational resource for understanding its mechanism of action and exploring its therapeutic potential, particularly in the context of metabolic diseases such as obesity and dyslipidemia.
Introduction
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play critical roles not only as substrates for protein synthesis but also as signaling molecules in various metabolic pathways. The catabolism of BCAAs is initiated by branched-chain aminotransferases (BCATs), which exist in two isoforms: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2). This compound is a small molecule inhibitor with high selectivity for BCATm.[1][2] By inhibiting BCATm, this compound effectively blocks the first step of BCAA degradation in the mitochondria, leading to an accumulation of BCAAs in circulation.[1] This modulation of BCAA metabolism has significant implications for cellular signaling, particularly pathways sensitive to amino acid concentrations, such as the mTOR and PI3K/AKT pathways.
Core Mechanism of Action
The primary and direct effect of this compound is the inhibition of BCATm. This enzyme catalyzes the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs).
Figure 1: Core mechanism of this compound action on BCATm.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the potency, selectivity, and in vivo effects of this compound.
| Parameter | Value | Target | Species | Reference |
| pIC50 | 7.3 | BCATm | - | [1][2] |
| pIC50 | 6.6 | BCATc | - | [1][2] |
| pIC50 | 6.5 | BCATm | Human (in differentiated primary adipocytes) | [1][2] |
Table 1: In Vitro Potency and Selectivity of this compound
| Dose (p.o.) | Effect on Leucine Levels | Initial Leucine Level | Final Leucine Level | Species | Reference |
| 10-100 mg/kg | Increase | 473 µM | 1.2 mM (at 100 mg/kg) | Mouse | [1] |
Table 2: In Vivo Effects of this compound on Plasma Leucine Levels
| Parameter | Value (5 mg/kg p.o.) | Value (1 mg/kg i.v.) | Species | Reference |
| Bioavailability (F) | 100% | - | Mouse | [1] |
| Half-life (t1/2) | 9.2 h | - | Mouse | [1] |
| Clearance (Cl) | 0.3 mL/min/kg | - | Mouse | [1] |
Table 3: Pharmacokinetic Properties of this compound in Mice
Affected Cellular Pathways
While direct studies on the downstream signaling effects of this compound are limited, the known roles of its target, BCATm, and the consequence of BCAA accumulation allow for the formulation of strong hypotheses regarding its impact on key cellular pathways.
Branched-Chain Amino Acid (BCAA) Metabolism
The most direct and well-documented effect of this compound is the disruption of BCAA catabolism. By inhibiting BCATm, the inhibitor causes a significant increase in the circulating levels of leucine, isoleucine, and valine.[1]
Figure 2: this compound-induced accumulation of BCAAs.
Putative Effects on PI3K/AKT/mTOR Signaling
Leucine, in particular, is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and proliferation.[3] By increasing leucine levels, this compound is hypothesized to activate the mTORC1 pathway. The general role of BCAT enzymes in activating the PI3K/AKT/mTOR pathway has been observed in various cancers.[4][5] While direct evidence for this compound is pending, the link between BCAT inhibition, BCAA accumulation, and mTOR activation is a strong area of investigation. It has been noted that systemic inhibition of BCAT2 can activate downstream targets of mTOR, such as 4E-BP1 and p70S6K.[6]
Figure 3: Hypothesized effect of this compound on mTOR signaling.
Experimental Protocols
In Vivo Study of this compound in a High-Fat Diet-Induced Obesity Mouse Model
This protocol is a generalized framework based on common practices for studying metabolic effects of compounds in diet-induced obese mice.
Objective: To evaluate the effect of this compound on body weight, adiposity, and glucose homeostasis in mice with diet-induced obesity.
Materials:
-
C57BL/6J mice (male, 8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)[2]
-
Oral gavage needles
-
Metabolic cages
-
Glucometer and glucose strips
-
Insulin
-
Analytical equipment for measuring plasma BCAA and lipid levels
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
Grouping and Treatment:
-
Group 1: Lean control on standard chow + Vehicle
-
Group 2: Obese on HFD + Vehicle
-
Group 3: Obese on HFD + this compound (e.g., 10-100 mg/kg, administered daily via oral gavage)
-
-
Monitoring:
-
Record body weight and food intake daily or every other day.
-
After a set treatment period (e.g., 4-8 weeks), perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
At the end of the study, collect blood for analysis of plasma glucose, insulin, lipids, and BCAAs.
-
Harvest and weigh tissues such as liver, epididymal white adipose tissue (eWAT), and brown adipose tissue (BAT).
-
-
Data Analysis: Analyze differences in body weight gain, fat mass, glucose and insulin tolerance, and plasma metabolite levels between the groups.
Figure 4: Workflow for in vivo obesity study.
In Vitro Adipocyte Differentiation Assay with this compound Treatment
Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocyte cell line
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin
-
Differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 1 µg/mL insulin)
-
Insulin medium (DMEM with 10% FBS, 1 µg/mL insulin)
-
This compound
-
DMSO (vehicle)
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and penicillin-streptomycin until confluent.
-
Initiation of Differentiation: Two days post-confluency, replace the medium with differentiation medium containing either vehicle (DMSO) or varying concentrations of this compound.
-
Maturation: After 48 hours, replace the medium with insulin medium (with vehicle or this compound) and culture for another 48 hours. Then, replace with DMEM with 10% FBS (with vehicle or this compound) and continue to culture for 4-6 more days, changing the medium every 2 days.
-
Staining:
-
Wash cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O working solution for 10-30 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
-
Quantification: Elute the Oil Red O stain with 100% isopropanol and measure the absorbance at approximately 510 nm.
Conclusion
This compound is a valuable research tool for investigating the physiological roles of BCAA metabolism. Its primary effect is the inhibition of BCATm, leading to a systemic increase in BCAA levels. This directly impacts cellular metabolism and is hypothesized to modulate key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell growth, proliferation, and energy homeostasis. The provided experimental protocols offer a starting point for researchers to further elucidate the downstream consequences of this compound treatment in both in vivo and in vitro models. Future studies focusing on phosphoproteomics and metabolomics following this compound treatment will be critical in fully mapping its effects on cellular signaling networks.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]
- 4. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Investigating Mitochondrial Branched-Chain Aminotransferase (BCATm) Function with Bcat-IN-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of mitochondrial branched-chain aminotransferase (BCATm) function using the selective inhibitor, Bcat-IN-2. This document details the role of BCATm in cellular metabolism and signaling, the pharmacological properties of this compound, and its effects on cancer cell biology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction to BCATm
Mitochondrial branched-chain aminotransferase (BCATm), encoded by the BCAT2 gene, is a key enzyme in the catabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine.[1][2] This enzyme catalyzes the reversible transamination of BCAAs to their corresponding branched-chain alpha-keto acids (BCKAs) and glutamate.[1] BCATm is widely expressed in various tissues, with the notable exception of the liver, playing a crucial role in nitrogen metabolism and energy production.[3]
Emerging evidence has implicated aberrant BCAA metabolism and elevated BCATm expression in several pathologies, including cancer.[4][5] In melanoma, for instance, BCATm has been shown to be an oncogenic factor, promoting tumor cell proliferation, invasion, and migration.[5] This has positioned BCATm as a potential therapeutic target for cancer and other metabolic diseases.
This compound: A Selective BCATm Inhibitor
This compound is a potent and selective, orally active inhibitor of BCATm.[4][6] It exhibits a higher affinity for BCATm over the cytosolic isoform, BCATc, making it a valuable tool for specifically investigating the function of the mitochondrial enzyme.[4]
Pharmacological and Pharmacokinetic Properties
This compound has been characterized by its high potency and favorable pharmacokinetic profile, as summarized in the table below.
| Parameter | Value | Reference |
| pIC50 (BCATm) | 7.3 | [4] |
| pIC50 (BCATc) | 6.6 | [4] |
| pIC50 (human adipocyte BCATm) | 6.5 | [4] |
| In Vivo Efficacy (mice) | Increases plasma leucine from 473 µM to 1.2 mM at 100 mg/kg (p.o.) | [4] |
| Bioavailability (F) in mice | 100% | [4] |
| Half-life (t1/2) in mice | 9.2 hours | [4] |
| Clearance (Cl) in mice | 0.3 mL/min/kg | [4] |
This compound in Cancer Research: Effects on Melanoma
Recent studies have utilized this compound to probe the function of BCATm in melanoma, revealing its critical role in tumor progression.
Quantitative Effects of this compound on Melanoma Cells
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| A2058, A375 | This compound (80 µM) | Inhibition of colony formation | ~50% reduction | [5] |
| A2058, A375 | This compound (80 µM) | Suppression of invasion and migration | Prominent impairment | [4][5] |
| A2058, A375 | This compound (80 µM) | Reduced expression of FASN and ACLY | Significant suppression | [4] |
| A2058, A375 | This compound (80 µM) | Reduced intracellular lipid content | Prominent reduction | [4] |
BCATm and Cellular Signaling
BCATm is intricately linked to key cellular signaling pathways, most notably the mechanistic target of rapamycin (mTOR) pathway. Leucine, a substrate of BCATm, is a well-known activator of mTORC1, a central regulator of cell growth, proliferation, and metabolism.[5] By modulating the intracellular levels of BCAAs, BCATm can influence mTOR signaling and its downstream effectors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of BCATm function using this compound.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on the viability of melanoma cells.
Materials:
-
A2058 and A375 melanoma cell lines
-
DMEM medium with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A2058 and A375 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0 to 100 µM. A vehicle control (DMSO) should be included.
-
Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol outlines the procedure for analyzing the protein expression levels of BCATm, FASN, ACLY, and key components of the mTOR signaling pathway.
Materials:
-
A2058 and A375 melanoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-BCAT2
-
Rabbit anti-FASN
-
Rabbit anti-ACLY
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K
-
Rabbit anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Culture A2058 and A375 cells and treat with this compound (e.g., 80 µM) or vehicle (DMSO) for the desired time (e.g., 48 hours).
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).
Transwell Invasion Assay
This protocol, based on the Boyden chamber principle, is used to assess the effect of this compound on the invasive potential of melanoma cells.[4]
Materials:
-
A2058 and A375 melanoma cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel
-
Serum-free DMEM
-
DMEM with 10% FBS (chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Harvest and resuspend A2058 and A375 cells in serum-free DMEM.
-
Add 2 x 10⁴ cells in 200 µL of serum-free DMEM, with or without this compound (e.g., 80 µM), to the upper chamber of the Transwell inserts.
-
Add 500 µL of DMEM with 10% FBS to the lower chamber.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the number of stained cells in several random microscopic fields.
-
Calculate the percentage of invasion relative to the vehicle-treated control.
References
- 1. Cytosolic Branched Chain Aminotransferase (BCATc) Regulates mTORC1 Signaling and Glycolytic Metabolism in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BCAT2 promotes melanoma progression by activating lipogenesis via the epigenetic regulation of FASN and ACLY expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. elifesciences.org [elifesciences.org]
The Role of Mitochondrial Branched-Chain Amino Acid Catabolism in Obesity and Dyslipidemia: A Technical Guide to Using Bcat-IN-2 as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated plasma concentrations of branched-chain amino acids (BCAAs) are strongly associated with obesity, insulin resistance, and dyslipidemia. The catabolism of BCAAs is a critical metabolic process, and its dysregulation is implicated in the pathophysiology of these metabolic disorders. This technical guide provides an in-depth overview of the role of mitochondrial branched-chain aminotransferase (BCATm), a key enzyme in BCAA catabolism, and the utility of Bcat-IN-2, a potent and selective inhibitor of BCATm, as a chemical probe to investigate these pathways. While direct inhibition of BCATm by this compound has not demonstrated a direct lipid-lowering effect in all preclinical models, its ability to modulate BCAA and branched-chain α-keto acid (BCKA) levels makes it a valuable tool for elucidating the complex interplay between BCAA metabolism and metabolic diseases. This guide offers detailed experimental protocols, quantitative data on this compound, and visualizations of the relevant biological pathways to support researchers in this field.
Introduction: Branched-Chain Amino Acid Metabolism in Metabolic Disease
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play crucial roles in protein synthesis and as signaling molecules.[1] Unlike most other amino acids, which are primarily catabolized in the liver, the initial step of BCAA catabolism occurs predominantly in peripheral tissues such as skeletal muscle.[2] This process is initiated by the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs), a reaction catalyzed by branched-chain aminotransferases (BCATs).
There are two BCAT isoforms: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2).[2] While BCATc expression is more restricted, BCATm is widely expressed in many tissues.[3] The subsequent and irreversible step in BCAA catabolism is the oxidative decarboxylation of BCKAs by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.
A growing body of evidence links dysregulated BCAA metabolism to obesity and its comorbidities.[4][5] Elevated circulating levels of BCAAs are a hallmark of insulin resistance and are predictive of future development of type 2 diabetes.[5] The accumulation of BCAAs and their metabolites, particularly BCKAs, is thought to contribute to metabolic dysfunction through various mechanisms, including the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which can lead to insulin resistance.[1][6]
This compound: A Selective Inhibitor of Mitochondrial Branched-Chain Aminotransferase (BCATm)
This compound is a potent, selective, and orally active inhibitor of the mitochondrial isoform of branched-chain aminotransferase (BCATm).[7] Its selectivity for BCATm over the cytosolic isoform (BCATc) makes it a precise tool for investigating the specific role of mitochondrial BCAA transamination in various physiological and pathological states.
Quantitative Data for this compound
The following tables summarize the key in vitro and in vivo parameters of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [7]
| Target | pIC50 |
| BCATm (mitochondrial) | 7.3 |
| BCATc (cytosolic) | 6.6 |
| BCATm (in human adipocytes) | 6.5 |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound in Mice [7]
| Parameter | Value | Conditions |
| Pharmacokinetics | ||
| Bioavailability (F) | 100% | 5 mg/kg p.o. and 1 mg/kg i.v. |
| Half-life (t½) | 9.2 hours | 5 mg/kg p.o. and 1 mg/kg i.v. |
| Clearance (Cl) | 0.3 mL/min/kg | 5 mg/kg p.o. and 1 mg/kg i.v. |
| Pharmacodynamics | ||
| Plasma Leucine Levels | Increase from 473 µM to 1.2 mM | 100 mg/kg p.o. |
Signaling Pathways and Experimental Workflows
BCAA Catabolic Pathway
The catabolism of BCAAs is a multi-step process that begins with the action of BCAT enzymes. Inhibition of BCATm by this compound blocks the first step of this pathway in the mitochondria, leading to an accumulation of BCAAs and a reduction in the production of BCKAs.
Figure 1: BCAA Catabolic Pathway and the site of action for this compound.
BCAA and mTORC1 Signaling
BCAAs, particularly leucine, are potent activators of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[1] Chronic activation of mTORC1 by elevated BCAA levels is implicated in the development of insulin resistance.[6]
Figure 2: Simplified diagram of BCAA-mediated mTORC1 signaling leading to insulin resistance.
Experimental Protocols
While this compound has been shown to have no effect on lipid accumulation in an in vitro model of NAFLD, a study using a selective BCAT2 (BCATm) inhibitor in an in vivo model of obesity and insulin resistance provides a relevant experimental framework.[3]
In Vivo Study of a BCAT2 Inhibitor in a Diet-Induced Obesity Mouse Model
This protocol is adapted from a study investigating the effects of a systemic BCAT2 inhibitor on glucose homeostasis in obese and insulin-resistant mice.
Objective: To assess the effect of systemic BCAT2 inhibition on glucose tolerance and insulin sensitivity in a diet-induced obesity mouse model.
Experimental Workflow:
Figure 3: Experimental workflow for in vivo evaluation of a BCAT2 inhibitor.
Materials:
-
8-week-old male C57BL/6J mice
-
High-fat diet (HFD)
-
BCAT2-selective inhibitor (e.g., this compound)
-
Vehicle control
-
Glucose solution for GTT
-
Insulin solution for ITT
-
Metabolic cages for indirect calorimetry
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for 8 weeks to induce obesity and insulin resistance.
-
Treatment: Following the diet-induction period, randomize mice into two groups:
-
Vehicle control group (administered daily by oral gavage)
-
BCAT2 inhibitor group (100 mg/kg/day administered by oral gavage)
-
Treat the mice for 3 weeks.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): At the end of the treatment period, perform a GTT by administering an intraperitoneal injection of glucose (2 g/kg body weight) after an overnight fast. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Perform an ITT by administering an intraperitoneal injection of insulin (0.75 U/kg body weight) after a 4-hour fast. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
Indirect Calorimetry: Acclimate mice to metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure over a 24-hour period.
-
-
Data Analysis: Analyze changes in body weight, glucose and insulin tolerance, and energy expenditure between the treatment and control groups.
Expected Outcomes: Based on published studies, systemic inhibition of BCAT2 is expected to improve glucose tolerance and insulin sensitivity without significantly altering body weight or energy expenditure. This improvement is associated with a systemic decrease in BCKAs and an increase in BCAAs.
Discussion and Future Directions
The available evidence suggests that while this compound is a valuable tool for studying the role of BCATm in BCAA metabolism, its direct application as a therapeutic for obesity and dyslipidemia may be limited. Studies have shown that this compound does not alleviate lipid accumulation in hepatic cells, in contrast to inhibitors of the cytosolic isoform, BCATc.[3] This highlights the distinct roles of the two BCAT isoforms in lipid metabolism.
However, the systemic inhibition of BCATm has been shown to improve glucose homeostasis in obese, insulin-resistant mice, an effect attributed to the reduction of BCKAs rather than a direct impact on lipid profiles. This suggests that the therapeutic potential of targeting BCAA metabolism may lie in modulating the levels of specific catabolites.
Future research using this compound could focus on:
-
Elucidating the tissue-specific roles of BCATm in BCAA metabolism and their impact on whole-body energy homeostasis.
-
Investigating the downstream signaling effects of altered BCAA/BCKA ratios resulting from BCATm inhibition in different metabolic tissues.
-
Exploring the potential synergistic effects of combining BCATm inhibitors with other therapeutic agents that target different nodes of the BCAA catabolic pathway or related metabolic signaling networks.
Conclusion
This compound is a critical research tool for dissecting the intricate role of mitochondrial BCAA catabolism in health and disease. While not a direct agent for treating dyslipidemia, its ability to selectively inhibit BCATm provides a means to explore the complex signaling and metabolic consequences of altered BCAA and BCKA levels. The data and protocols presented in this guide are intended to facilitate further research into the nuanced relationship between BCAA metabolism, obesity, and dyslipidemia, ultimately paving the way for novel therapeutic strategies.
References
- 1. Effect of the BCAT2 polymorphism (rs11548193) on plasma branched-chain amino acid concentrations after dietary intervention in subjects with obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] TBK1-mTOR Signaling Attenuates Obesity-Linked Hyperglycemia and Insulin Resistance. | Semantic Scholar [semanticscholar.org]
- 3. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 4. Targeting BCAA Catabolism to Treat Obesity-Associated Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated BCAA catabolism reverses the effect of branched-chain ketoacids on glucose transport in mTORC1-dependent manner in L6 myotubes | Journal of Nutritional Science | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of Mitochondrial Branched-Chain Aminotransferase (BCAT2) in Cancer: A Technical Guide
Executive Summary:
Metabolic reprogramming is a cornerstone of cancer development, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Among the key metabolic pathways implicated is the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. The initial, rate-limiting step of this process is catalyzed by branched-chain aminotransferases (BCATs). While the cytosolic isoform, BCAT1, has been extensively studied, its mitochondrial counterpart, BCAT2, has emerged as a critical and often indispensable player in the progression of numerous malignancies.
This technical guide provides an in-depth exploration of the multifaceted role of mitochondrial BCAT2 in cancer. We will dissect its core biochemical functions, its differential expression and context-dependent roles across various tumor types, the intricate signaling pathways it governs, and its regulation at the transcriptional and post-translational levels. Furthermore, this document outlines key experimental protocols for investigating BCAT2 function and presents its potential as a promising therapeutic target for novel anti-cancer strategies. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of BCAT2's significance in oncology.
Introduction: BCAA Metabolism and the BCAT Enzymes
Branched-chain amino acids are essential amino acids that serve as crucial substrates for protein synthesis and as signaling molecules, particularly in the activation of the mTORC1 pathway which governs cell growth.[1][2][3] Their catabolism provides both carbon skeletons for energy production and nitrogen for the synthesis of other biomolecules.[1][4][5]
The first step in BCAA catabolism is a reversible transamination reaction that converts BCAAs and α-ketoglutarate (α-KG) into branched-chain α-keto acids (BCKAs) and glutamate.[4][6] This reaction is catalyzed by two isoforms of BCAT, each with distinct subcellular localizations:
-
BCAT1 (Cytosolic): Primarily located in the cytoplasm, with expression largely restricted to specific tissues, including the brain.[4][7]
-
BCAT2 (Mitochondrial): Found in the mitochondria and is ubiquitously expressed across most tissues.[4][8]
This compartmentalization allows for differential regulation and function, with BCAT2 playing a central role in mitochondrial metabolism and energy homeostasis.
The Core Function of Mitochondrial BCAT2
BCAT2, encoded by the BCAT2 gene, is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transamination of all three BCAAs (leucine, isoleucine, valine) within the mitochondrial matrix.[8] The products, BCKAs, are subsequently committed to irreversible oxidation by the mitochondrial branched-chain ketoacid dehydrogenase (BCKDH) complex, ultimately yielding acetyl-CoA and/or succinyl-CoA, which directly fuel the Tricarboxylic Acid (TCA) cycle.[9] The co-product, glutamate, serves as a key nitrogen donor for the synthesis of non-essential amino acids and nucleotides.[1][10]
The Multifaceted Role of BCAT2 in Cancer Metabolism
In cancer cells, BCAT2's function is often amplified to support malignant growth. Its activity is crucial for several metabolic reprogramming strategies employed by tumors.
Fueling the TCA Cycle and Biosynthesis
By catalyzing the first step of BCAA degradation, BCAT2 provides a steady stream of BCKAs that are subsequently oxidized to generate acetyl-CoA and succinyl-CoA.[9] These intermediates directly enter the TCA cycle, replenishing it (anaplerosis) to support ATP production and provide precursors for the biosynthesis of macromolecules required for cell proliferation.[1]
Nitrogen Source for Nucleotide Synthesis
The transamination reaction catalyzed by BCAT2 is a significant source of glutamate.[6][10] Glutamate serves as a primary nitrogen donor for the synthesis of other non-essential amino acids and, critically, for the de novo synthesis of nucleotides—the building blocks of DNA and RNA.[10][11] In rapidly dividing cancer cells, the demand for nucleotides is exceptionally high, and studies in non-small cell lung cancer (NSCLC) have shown that nitrogen from dietary leucine is utilized for BCAT-dependent nucleotide synthesis.[11]
Contribution to Lipogenesis
In certain cancers, such as melanoma and pancreatic cancer, BCAT2-derived acetyl-CoA is a key substrate for de novo lipogenesis.[9][12] This process, driven by enzymes like ATP-citrate lyase (ACLY) and fatty acid synthase (FASN), is essential for building new cell membranes and generating signaling lipids. In melanoma, BCAT2 has been shown to epigenetically regulate FASN and ACLY expression via p300-dependent histone acetylation, creating a feed-forward loop that enhances tumor proliferation and metastasis.[9][13]
Regulation of Redox Homeostasis and Ferroptosis
BCAT2 plays a novel role in regulating a form of iron-dependent cell death known as ferroptosis. It has been identified as a suppressor of ferroptosis in hepatocellular carcinoma and pancreatic cancer cells.[8][14][15] The proposed mechanism involves BCAT2's ability to regulate intracellular glutamate levels.[14][15] By modulating glutamate, BCAT2 can antagonize the inhibition of system Xc⁻, a cystine/glutamate antiporter crucial for the synthesis of the antioxidant glutathione (GSH).[8][14] Elevated BCAT2 expression is associated with reduced ferroptosis, and its inhibition can sensitize cancer cells to ferroptosis-inducing therapies like sorafenib.[14][16]
BCAT2 in Specific Cancer Types
The role and expression of BCAT2 are highly context-dependent, varying significantly across different tumor types. While often pro-tumorigenic, its importance can differ based on the tumor's tissue of origin and its specific metabolic dependencies.[11][12]
| Cancer Type | BCAT2 Expression | Key Role & Mechanism | Citations |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Upregulated | Sustains proliferation by providing BCAAs as a carbon source for fatty acid synthesis; Its inhibition suppresses tumor growth; Acetylation at K44 leads to its degradation and suppresses cancer growth. | [4][12][17][18][19][20] |
| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Provides nitrogen for nucleotide synthesis; Essential for tumor formation; Loss of BCAT2 impairs tumor growth. | [11][21][22] |
| Melanoma | Upregulated | Promotes proliferation and metastasis by epigenetically upregulating FASN and ACLY for lipogenesis via histone acetylation. | [9][13][23] |
| Prostate Cancer | Upregulated | Associated with tumor progression and poor prognosis; Inhibits autophagy and ferroptosis by regulating the PI3K/AKT pathway through interaction with PCBP1. | [17][24] |
| Colorectal Cancer (CRC) | Downregulated | Acts as a tumor suppressor; Its deficiency leads to BCAA accumulation, chronic mTORC1 activation, and promotes CRC development. | [16][25] |
| Glioblastoma (GBM) | Variably Expressed | While BCAT1 is often the focus in GBM due to HIF-1α regulation, BCAT2 activity is predominant in some cell lines and contributes to BCAA metabolism. | [7][26][27] |
| Hepatocellular Carcinoma (HCC) | Upregulated | Acts as a ferroptosis inhibitor by regulating intracellular glutamate levels. | [8][14] |
| Lymphoma | Pro-tumorigenic | Loss of BCAT2 delays tumor onset, suggesting a role in supporting lymphoma growth. | [8][10] |
Key Signaling Pathways and Regulation of BCAT2
BCAT2 is not merely a metabolic enzyme but is deeply integrated into the cell's regulatory and signaling networks. Its expression and activity are controlled by oncogenic pathways, and its metabolic products influence downstream signaling.
Upstream Regulation of BCAT2
Several cancer-associated factors regulate BCAT2 expression:
-
KRAS: The mutant KRAS oncogene can upregulate BCAT2 expression at the post-translational level in pancreatic cancer.[4]
-
SREBP1: The transcription factor Sterol Regulatory Element-Binding Protein 1, a master regulator of lipogenesis, can activate BCAT2 transcription in pancreatic cancer cells.[4] In liver cancer, ferroptosis inducers activate an AMPK/SREBP1 pathway that inhibits BCAT2 transcription.[14]
-
Hypoxia: Unlike BCAT1, which is strongly induced by HIF-1α in glioblastoma, BCAT2 expression is generally not affected by hypoxic conditions.[7][27][28]
Downstream Signaling
The metabolic output of BCAT2 influences key cancer signaling pathways:
-
mTORC1 Pathway: BCAAs, particularly leucine, are potent activators of the mTORC1 signaling complex, which promotes protein synthesis and cell growth.[2][16] While BCAT2 catabolizes BCAAs, its deficiency in colorectal cancer leads to BCAA accumulation and chronic, oncogenic mTORC1 activation.[25]
-
PI3K/AKT Pathway: In prostate cancer, BCAT2 interacts with the protein PCBP1 to co-regulate the PI3K/AKT pathway, a central node for cell survival, proliferation, and inhibition of autophagy.[24]
-
Epigenetic Regulation: BCAT2-mediated production of acetyl-CoA from BCAA catabolism directly contributes to the nuclear acetyl-CoA pool.[9][10] This provides the substrate for histone acetyltransferases (e.g., p300), leading to histone acetylation and altered gene expression, as seen with FASN and ACLY in melanoma.[9][13]
Post-Translational Modification: Acetylation and Degradation
A key regulatory mechanism for BCAT2 function is post-translational modification, specifically acetylation. In pancreatic cancer, BCAT2 is acetylated at an evolutionarily conserved residue, lysine 44 (K44).[19][20] This acetylation, which is stimulated by BCAA deprivation, marks BCAT2 for degradation via the ubiquitin-proteasome pathway.[19][20] This process is dynamically controlled by the acetyltransferase CREB-binding protein (CBP) and the deacetylase SIRT4.[19][20] Preventing this acetylation (e.g., with a K44R mutant) promotes BCAA catabolism and accelerates pancreatic tumor growth, highlighting a novel therapeutic axis.[19][20]
BCAT2 as a Therapeutic Target
Given its critical role in supporting the growth of various cancers, BCAT2 has emerged as an attractive therapeutic target.[17][29] Inhibiting BCAT2 could disrupt multiple metabolic advantages of tumor cells simultaneously, including their nitrogen supply, energy production, and lipogenesis, while also potentially sensitizing them to ferroptosis.[16][29]
Preclinical studies have shown that genetic ablation or inhibition of BCAT2 can reduce cancer cell proliferation and delay tumor growth, particularly in pancreatic and non-small cell lung cancers.[11][18] The development of specific small-molecule BCAT2 inhibitors is an active area of research.[29] However, challenges remain. The ubiquitous expression of BCAT2 raises concerns about potential on-target toxicities in normal tissues.[4] Furthermore, the metabolic plasticity of cancer cells may allow them to develop resistance by upregulating compensatory pathways.[4] Therefore, a deeper understanding of the specific contexts in which tumors are addicted to BCAT2 is crucial for developing effective therapeutic strategies, potentially in combination with other metabolic or targeted agents.[12]
Experimental Protocols
Investigating the role of BCAT2 in cancer involves a range of molecular and cellular biology techniques. Below are overviews of key experimental methodologies.
Immunoblotting for BCAT2 Protein Expression
This technique is used to quantify BCAT2 protein levels in cancer cells versus normal controls.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 10-12% polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites using 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to BCAT2 overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH for normalization.[18]
Quantitative Real-Time PCR (qRT-PCR) for BCAT2 mRNA Levels
This method measures the transcript levels of the BCAT2 gene.
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the BCAT2 gene.
-
Analysis: Run the reaction on a real-time PCR cycler. Calculate the relative expression of BCAT2 using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH or ACTB.[25]
Isotopic Tracing and Metabolic Flux Analysis
This powerful technique traces the fate of BCAA-derived carbon and nitrogen atoms through metabolic pathways.
-
Cell Culture: Culture cancer cells in media where standard leucine (or another BCAA) is replaced with a stable isotope-labeled version (e.g., U-¹³C-Leucine or ¹⁵N-Leucine).
-
Metabolite Extraction: After a set incubation period, rapidly quench metabolism and extract intracellular metabolites using a cold methanol/acetonitrile/water solution.
-
LC-MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass shifts in downstream metabolites (e.g., glutamate, TCA cycle intermediates, nucleotides).
-
Data Analysis: Determine the fractional contribution of the BCAA tracer to various metabolic pools, providing a direct measure of BCAT2-dependent metabolic flux.[11]
Cell Proliferation and Viability Assays (Post-BCAT2 Knockdown)
These assays assess the functional consequence of BCAT2 loss on cancer cell growth and survival.
-
BCAT2 Knockdown: Transduce cells with lentiviral vectors carrying short hairpin RNAs (shRNAs) targeting BCAT2 or a non-targeting control.[18]
-
Proliferation Assay: Seed an equal number of control and knockdown cells and monitor their growth over several days using automated imaging (e.g., IncuCyte) or by direct cell counting.
-
Viability Assay: Measure ATP levels as an indicator of cell viability using a luminescent assay like CellTiter-Glo®.[18]
-
Colony Formation Assay: Seed cells at a low density in 6-well plates and allow them to grow for 10-14 days. Stain the resulting colonies with crystal violet and quantify the number and size of colonies to assess clonogenic survival.[18]
Conclusion and Future Directions
Mitochondrial BCAT2 is a central node in cancer metabolism, possessing a functional versatility that extends far beyond simple BCAA catabolism. It is a key provider of carbon and nitrogen for biosynthesis, a regulator of lipogenesis, and a gatekeeper of ferroptotic cell death. Its expression and role are highly dependent on the cancer type and its tissue of origin, acting as a critical oncogene in malignancies like pancreatic cancer and melanoma while appearing to function as a tumor suppressor in colorectal cancer.
The intricate regulation of BCAT2 by oncogenic signaling pathways and post-translational modifications presents novel opportunities for therapeutic intervention. Future research should focus on:
-
Developing potent and specific BCAT2 inhibitors with favorable pharmacological properties.
-
Identifying predictive biomarkers to determine which tumors are most dependent on BCAT2 activity.
-
Exploring rational combination therapies, such as pairing BCAT2 inhibitors with drugs targeting downstream metabolic pathways or ferroptosis inducers.
A continued, deep investigation into the contextual roles of BCAT2 will be paramount to successfully translating our understanding of BCAA metabolism into effective and targeted cancer therapies.
References
- 1. Branched-chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Branched-chain Amino Acid Metabolism in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MULTIFACETED ROLE OF BRANCHED-CHAIN AMINO ACID METABOLISM IN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Branched‐chain ketoacids secreted by glioblastoma cells via MCT1 modulate macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of branched-chain amino acid metabolism by hypoxia-inducible factor in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCAT2 promotes melanoma progression by activating lipogenesis via the epigenetic regulation of FASN and ACLY expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging roles for branched chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Branched chain amino acid metabolism and cancer: the importance of keeping things in context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Branched-chain amino acid aminotransferase 2 regulates ferroptotic cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Branched-chain amino acid and cancer: metabolism, immune microenvironment and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Acetylation promotes BCAT2 degradation to suppress BCAA catabolism and pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Branched-chain amino acids and risk of lung cancer: insights from mendelian randomization and NHANES III - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Branched-chain amino acids and risk of lung cancer: insights from mendelian randomization and NHANES III - Li - Journal of Thoracic Disease [jtd.amegroups.org]
- 23. researchgate.net [researchgate.net]
- 24. BCAT2 binding to PCBP1 regulates the PI3K/AKT signaling pathway to inhibit autophagy-related apoptosis and ferroptosis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Deficiency of BCAT2-mediated branched-chain amino acid catabolism promotes colorectal cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The role of branched-chain aminotransferase 1 in driving glioblastoma cell proliferation and invasion varies with tumor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Regulation of branched-chain amino acid metabolism by hypoxia-inducible factor in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. What are BCAT2 inhibitors and how do they work? [synapse.patsnap.com]
Bcat-IN-2: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical data available for Bcat-IN-2, a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm). The information is curated for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting branched-chain amino acid (BCAA) metabolism.
Core Compound Profile
This compound is a small molecule inhibitor with high selectivity for the mitochondrial isoform of branched-chain aminotransferase (BCATm) over the cytosolic isoform (BCATc).[1] It is an orally active compound that has been investigated for its potential role in metabolic disorders such as obesity and dyslipidemia.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Species | Source |
| BCATm | pIC50 | 7.3 | Not Specified | [1] |
| BCATc | pIC50 | 6.6 | Not Specified | [1] |
| BCATm | pIC50 | 6.5 | Human (primary adipocytes) | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing Route | Dose | Source |
| Bioavailability (F) | 100% | Oral (p.o.) vs. Intravenous (i.v.) | 5 mg/kg (p.o.), 1 mg/kg (i.v.) | [1] |
| Half-life (t½) | 9.2 hours | Not Specified | Not Specified | [1] |
| Clearance (Cl) | 0.3 mL/min/kg | Not Specified | Not Specified | [1] |
Table 3: In Vivo Pharmacodynamic Effect of this compound in Mice
| Biomarker | Effect | Dose | Dosing Route | Duration | Source |
| Plasma Leucine | Increased from 473 µM to 1.2 mM | 100 mg/kg | Oral (p.o.) | Not Specified | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are primarily described in the work by Bertrand et al. (2015) in the Journal of Medicinal Chemistry. While the full experimental details from the primary publication are not publicly available, this guide provides an overview of the likely methodologies based on standard practices and available information.
In Vitro BCATm and BCATc Inhibition Assay
A standard method to determine the potency and selectivity of this compound would involve a biochemical assay using purified recombinant human BCATm and BCATc enzymes.
Principle: The enzymatic activity of BCAT is measured by monitoring the production of glutamate from the transamination of a branched-chain amino acid (e.g., leucine) and α-ketoglutarate. The inhibitory effect of this compound is determined by measuring the reduction in glutamate production in the presence of the compound.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human BCATm and BCATc enzymes are purified. A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a branched-chain amino acid substrate (e.g., L-leucine), and α-ketoglutarate.
-
Inhibitor Addition: this compound is serially diluted to a range of concentrations and pre-incubated with the enzymes.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrates. After a defined incubation period at a controlled temperature (e.g., 37°C), the reaction is terminated, often by the addition of an acid or a denaturing agent.
-
Detection: The amount of glutamate produced is quantified. This can be done using a variety of methods, such as a coupled enzymatic reaction where glutamate is converted to a product that can be measured spectrophotometrically or fluorometrically.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. The pIC50 is the negative logarithm of the IC50 value.
In Vivo Pharmacokinetic Study in Mice
The pharmacokinetic properties of this compound were likely determined in mice following intravenous and oral administration.
General Protocol:
-
Animal Model: Male BALB/c or C57BL/6 mice are commonly used for pharmacokinetic studies.
-
Compound Administration:
-
Intravenous (i.v.): this compound is formulated in a suitable vehicle (e.g., a solution containing DMSO and saline) and administered as a bolus dose into the tail vein.
-
Oral (p.o.): this compound is formulated in a vehicle suitable for oral gavage (e.g., 10% DMSO in corn oil) and administered directly into the stomach.[1]
-
-
Blood Sampling: Blood samples are collected from a subset of animals at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of this compound in the plasma is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance (Cl), volume of distribution (Vd), half-life (t½), and for the oral dose, the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and oral bioavailability (F%).
In Vivo Pharmacodynamic Study in Mice
To assess the in vivo target engagement of this compound, the levels of branched-chain amino acids in the plasma of treated mice are measured.
General Protocol:
-
Animal Model and Dosing: Similar to the pharmacokinetic study, mice are administered this compound orally at various doses.
-
Blood Sampling: Blood samples are collected at a predetermined time point after dosing, expected to be near the time of maximum drug exposure.
-
Plasma Amino Acid Analysis: Plasma is prepared, and the concentrations of branched-chain amino acids (leucine, isoleucine, and valine) are measured using a suitable analytical method, such as LC-MS/MS or a dedicated amino acid analyzer.
-
Data Analysis: The plasma BCAA levels in the this compound treated groups are compared to those in a vehicle-treated control group to determine the pharmacodynamic effect of the inhibitor.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of BCATm, which catalyzes the first step in the catabolism of branched-chain amino acids. This leads to an accumulation of BCAAs in the plasma.
The downstream signaling consequences of BCATm inhibition by this compound are not yet fully elucidated. However, research on BCAT enzymes and BCAA metabolism suggests potential connections to key cellular signaling pathways. The cytosolic isoform, BCAT1, has been implicated in regulating the PI3K/AKT/mTOR pathway, particularly in the context of cancer.[2][3] Studies in bovine mammary epithelial cells have suggested that BCAT2-mediated catabolism of valine can influence the AMPK-mTOR signaling axis.[4] Leucine, one of the BCAAs that accumulates upon BCATm inhibition, is a known activator of mTOR. Therefore, it is plausible that this compound may modulate these pathways, although direct evidence is currently lacking.
Preclinical Efficacy in Disease Models
While this compound is proposed for research in obesity and dyslipidemia, there is a lack of publicly available preclinical studies demonstrating its efficacy in animal models of these conditions.
One study investigated the effect of this compound in an in vitro model of non-alcoholic fatty liver disease (NAFLD). In this model, this compound did not show an effect on oleic acid-induced lipid accumulation in hepatic cells, suggesting that BCATm inhibition may not be a primary driver of lipid accumulation in this context.[5]
Studies on mice with a genetic knockout of the BCAT2 gene (the gene encoding BCATm) have shown that these animals have elevated plasma BCAAs, are protected from diet-induced obesity, and have improved glucose and insulin tolerance.[6] These findings suggest that long-term inhibition of BCATm could have beneficial metabolic effects. However, it is important to note that genetic knockout models may not fully recapitulate the effects of pharmacological inhibition with a small molecule like this compound.
Summary and Future Directions
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of mitochondrial branched-chain amino acid metabolism. Its high potency, selectivity, and oral bioavailability make it suitable for both in vitro and in vivo preclinical studies.
Key areas for future research include:
-
Elucidation of Downstream Signaling: Detailed investigation into the specific signaling pathways modulated by this compound is needed to understand its molecular mechanism of action beyond BCAA accumulation.
-
In Vivo Efficacy Studies: Preclinical studies in relevant animal models of obesity, dyslipidemia, and other metabolic diseases are required to validate the therapeutic potential of BCATm inhibition.
-
Chronic Dosing Studies: The long-term effects of pharmacological BCATm inhibition need to be assessed to understand the full therapeutic window and potential for adverse effects.
This technical guide provides a summary of the currently available preclinical data on this compound. As research in this area progresses, a more complete understanding of the therapeutic potential of this compound will emerge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of BCAT2-Mediated Valine Catabolism Stimulates β-Casein Synthesis via the AMPK-mTOR Signaling Axis in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PMC [pmc.ncbi.nlm.nih.gov]
Bcat-IN-2 as a Research Tool for NAFLD: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) is a growing global health concern, creating an urgent need for novel research tools to investigate its underlying mechanisms and identify therapeutic targets. This technical guide focuses on the emerging role of BCATc Inhibitor 2 , a selective inhibitor of the cytosolic branched-chain amino acid transaminase (BCATc), as a research tool in the context of NAFLD. It is critical to distinguish this compound from Bcat-IN-2 , which targets the mitochondrial isoform (BCATm) and has been shown to be ineffective in in-vitro NAFLD models of steatosis. This document provides a comprehensive overview of the mechanism of action, experimental protocols, and key findings related to BCATc Inhibitor 2, positioning it as a valuable asset for researchers in the field.
Introduction: The Role of Branched-Chain Amino Acid Metabolism in NAFLD
Disorders in branched-chain amino acid (BCAA) metabolism have been increasingly implicated in the pathogenesis of various metabolic diseases, including NAFLD.[1] The enzyme responsible for the initial step in BCAA catabolism is the branched-chain amino acid transaminase (BCAT), which exists in two isoforms: a cytosolic (BCATc or BCAT1) and a mitochondrial (BCATm or BCAT2) form.[1] Recent studies have highlighted that BCATc is overexpressed in patients with NAFLD, suggesting it as a potential therapeutic target.[1]
BCATc Inhibitor 2 (CAS 406191-34-2) is a sulfonyl hydrazide that selectively inhibits human BCATc with an IC50 of 0.81 µM, showing 15-fold selectivity over BCATm.[2][3] Research has demonstrated its potential to ameliorate key pathological features of NAFLD in cellular models, primarily by reducing lipid accumulation and apoptosis.[1]
Mechanism of Action in an In-Vitro NAFLD Model
In an oleic acid-induced model of NAFLD in human liver cell lines (LO2 and HepG2), BCATc Inhibitor 2 has been shown to exert its protective effects through a multi-pronged mechanism. Supplementation with BCAAs was found to aggravate oleic acid-induced lipid accumulation and apoptosis in these cells.[1]
BCATc Inhibitor 2 mitigates these effects by:
-
Reducing Lipogenesis: The inhibitor significantly downregulates the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a master regulator of lipogenesis.[1] This, in turn, reduces the expression of downstream lipogenic genes.[1]
-
Inhibiting Apoptosis: BCATc Inhibitor 2 alleviates oleic acid-induced apoptosis by inhibiting the phosphorylation and activation of the AKT and JNK signaling pathways.[1]
-
Preserving Mitochondrial Function: The compound has been shown to ameliorate mitochondrial dysfunction by reducing the generation of mitochondrial reactive oxygen species (ROS) and preventing the disruption of the mitochondrial membrane potential.[2]
It is noteworthy that in the same study, the BCATm inhibitor, this compound, showed no effect on oleic acid-induced lipid accumulation, underscoring the specific role of BCATc in this in-vitro model of NAFLD.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro studies of BCATc Inhibitor 2 in NAFLD models.
Table 1: Inhibitory Activity of BCATc Inhibitor 2
| Target | Species | IC50 (µM) | Reference |
| BCATc | Human | 0.81 | [2][3] |
| BCATc | Rat | 0.2 | [2][3] |
| BCATm | Rat | 3.0 | [4] |
Table 2: Effects of BCATc Inhibitor 2 on Oleic Acid-Induced Steatosis in LO2 and HepG2 Cells
| Parameter | Cell Line | Treatment | Concentration (µM) | Outcome | Reference |
| Intracellular Triglycerides | LO2 | BCATc Inhibitor 2 | 10 | Significant Decrease | [1] |
| BCATc Inhibitor 2 | 20 | Significant Decrease | [1] | ||
| Intracellular Triglycerides | HepG2 | BCATc Inhibitor 2 | 10 | Significant Decrease | [1] |
| BCATc Inhibitor 2 | 20 | Significant Decrease | [1] | ||
| Intracellular Cholesterol | LO2 | BCATc Inhibitor 2 | 10 | Significant Decrease | [1] |
| BCATc Inhibitor 2 | 20 | Significant Decrease | [1] | ||
| Intracellular Cholesterol | HepG2 | BCATc Inhibitor 2 | 10 | Significant Decrease | [1] |
| BCATc Inhibitor 2 | 20 | Significant Decrease | [1] | ||
| Cell Viability | LO2 | BCATc Inhibitor 2 | 10, 20 | No significant change | [1] |
| Cell Viability | HepG2 | BCATc Inhibitor 2 | 10, 20 | No significant change | [1] |
Table 3: Effect of BCATc Inhibitor 2 on Lipogenesis-Related Gene Expression in Oleic Acid-Treated LO2 Cells
| Gene | Treatment (20 µM BCATc Inhibitor 2) | Outcome | Reference |
| ACLY | Co-treatment with Oleic Acid | Significant Decrease | [1] |
| FASN | Co-treatment with Oleic Acid | Significant Decrease | [1] |
| ACC | Co-treatment with Oleic Acid | Significant Decrease | [1] |
| SCD1 | Co-treatment with Oleic Acid | Significant Decrease | [1] |
| ATGL | Co-treatment with Oleic Acid | No Significant Change | [1] |
| HSL | Co-treatment with Oleic Acid | No Significant Change | [1] |
Experimental Protocols
In-Vitro Model of NAFLD
This protocol describes the induction of steatosis in human liver cells using oleic acid.
-
Cell Culture: Culture human hepatocyte cell lines (e.g., HepG2 or LO2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Oleic Acid-BSA Complex Preparation: Prepare a 10 mM stock solution of oleic acid in 0.1 M NaOH by heating at 70°C. Prepare a 10% (w/v) bovine serum albumin (BSA) solution in sterile water. Add the oleic acid solution dropwise to the BSA solution while stirring to achieve a final concentration of 5 mM oleic acid and 1% BSA. Filter-sterilize the complex.
-
Induction of Steatosis: Seed cells in appropriate culture plates. Once the cells reach 70-80% confluency, replace the medium with serum-free medium for 12 hours. Then, treat the cells with the oleic acid-BSA complex at a final concentration of 0.5 mM oleic acid for 48 hours to induce lipid accumulation.[1]
Treatment with BCATc Inhibitor 2
-
Stock Solution: Prepare a stock solution of BCATc Inhibitor 2 (CAS 406191-34-2) in DMSO.
-
Treatment: Co-treat the cells with the desired concentrations of BCATc Inhibitor 2 (e.g., 10 µM and 20 µM) and 0.5 mM oleic acid-BSA complex for 48 hours.[1]
Oil Red O Staining for Lipid Accumulation
-
Fixation: After treatment, wash the cells twice with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 1 hour.[1]
-
Staining: Wash the fixed cells with PBS and then with 60% isopropanol. Allow the cells to dry completely. Add Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted with water) and incubate for 1 hour in the dark.[1]
-
Visualization: Wash the cells with water to remove excess stain. Visualize and photograph the intracellular lipid droplets using a light microscope.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from the treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and gene-specific primers for lipogenesis-related genes (e.g., SREBP1, ACLY, FASN, ACC, SCD1) and lipolysis-related genes (e.g., ATGL, HSL). Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against SREBP1, p-AKT, AKT, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of BCATc Inhibitor 2 in NAFLD.
Caption: Experimental workflow for studying BCATc Inhibitor 2.
Limitations and Future Directions
The current body of research on BCATc Inhibitor 2 in the context of NAFLD is promising but is primarily based on in-vitro studies. A significant limitation is the lack of in-vivo data in animal models of NAFLD. Future research should focus on:
-
In-vivo efficacy studies: Evaluating the therapeutic potential of BCATc Inhibitor 2 in rodent models of NAFLD to assess its effects on hepatic steatosis, inflammation, and fibrosis.
-
Pharmacokinetic and safety profiling: Determining the bioavailability, half-life, and potential toxicity of BCATc Inhibitor 2 in vivo.
-
Elucidation of downstream targets: Further investigating the molecular players downstream of the AKT and JNK pathways that are modulated by BCATc inhibition.
Conclusion
BCATc Inhibitor 2 has emerged as a valuable and selective research tool for investigating the role of cytosolic branched-chain amino acid metabolism in the pathogenesis of NAFLD. Its demonstrated ability to reduce lipogenesis and apoptosis in cellular models provides a strong rationale for its use in target validation and mechanistic studies. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this compound by the research community, with the ultimate goal of accelerating the discovery of novel therapeutic strategies for NAFLD. Researchers should, however, remain mindful of the current limitations, particularly the absence of in-vivo NAFLD data, as they design their future experiments.
References
Understanding the Selectivity of Bcat-IN-2 for Mitochondrial Branched-Chain Aminotransferase (BCATm): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective inhibition of the mitochondrial branched-chain aminotransferase (BCATm) by the potent, orally active inhibitor, Bcat-IN-2. A thorough understanding of this selectivity is crucial for its application in research related to obesity and dyslipidemia. This document outlines the quantitative measures of its inhibitory action, detailed experimental protocols for its assessment, and the underlying biochemical pathways.
Core Data Presentation: Quantitative Analysis of this compound Inhibition
The selectivity of this compound for BCATm over its cytosolic isoform, BCATc, is a key characteristic that enables its use as a specific molecular probe. The following tables summarize the quantitative data regarding the inhibitory potency of this compound.
| Target Enzyme | Inhibitory Potency (pIC50) | Reference |
| BCATm | 7.3 | [1][2] |
| BCATc | 6.6 | [1][2] |
Table 1: In Vitro Inhibitory Potency of this compound against BCAT Isoforms. The pIC50 value, the negative logarithm of the half-maximal inhibitory concentration (IC50), demonstrates that this compound is more potent against the mitochondrial isoform (BCATm) than the cytosolic isoform (BCATc).
| Cellular Context | Target | Inhibitory Potency (pIC50) | Reference |
| Differentiated Primary Human Adipocytes | BCATm | 6.5 | [1][2] |
Table 2: Cellular Activity of this compound. In a cellular environment, this compound maintains its inhibitory activity against BCATm, as demonstrated in primary human adipocytes.
Signaling Pathway: Branched-Chain Amino Acid (BCAA) Catabolism
This compound exerts its effect by inhibiting the first key step in the catabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. This pathway is crucial for energy homeostasis and protein metabolism. The diagram below illustrates the initial steps of BCAA catabolism, highlighting the role of BCATm.
Caption: BCAA Catabolism Pathway and the inhibitory action of this compound on BCATm.
Experimental Protocols
A detailed understanding of the methodologies used to characterize this compound is essential for reproducing and building upon these findings.
Protocol 1: Determination of IC50 for BCATm and BCATc
This protocol outlines a typical enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
1. Reagents and Materials:
-
Recombinant human BCATm and BCATc enzymes
-
L-leucine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Coupled enzyme system (e.g., glutamate dehydrogenase)
-
NADH
-
This compound (test compound) dissolved in DMSO
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
2. Assay Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of test concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of L-leucine
-
A fixed concentration of α-ketoglutarate
-
A fixed concentration of PLP
-
A fixed concentration of NADH
-
The coupled enzyme (e.g., glutamate dehydrogenase)
-
The serially diluted this compound or DMSO for the control wells.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding a fixed concentration of the BCAT enzyme (either BCATm or BCATc) to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the BCAT enzyme activity.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The pIC50 is then calculated as -log(IC50).
Experimental Workflow: Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity of an inhibitor against two related enzyme isoforms.
Caption: A logical workflow for determining the selectivity of an inhibitor.
Conclusion
This compound is a valuable research tool due to its demonstrated potency and selectivity for BCATm over BCATc. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working in the field of metabolic diseases. The ability to selectively inhibit the mitochondrial isoform of branched-chain aminotransferase allows for the precise dissection of its role in cellular and systemic metabolism. Future research can leverage this selectivity to further explore the therapeutic potential of targeting BCAA catabolism.
References
The Core of Metabolism: An In-depth Technical Guide to the Physiological Effects of BCATm Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that serve as crucial signaling molecules and building blocks for protein synthesis. The catabolism of BCAAs is a tightly regulated process, with the initial and reversible step being catalyzed by branched-chain aminotransferases (BCATs). Two isoforms of this enzyme exist: the cytosolic (BCATc or BCAT1) and the mitochondrial (BCATm or BCAT2). BCATm is the predominant isoform in most non-neuronal tissues, including skeletal muscle, adipose tissue, and heart, making it a key player in systemic BCAA homeostasis. Inhibition of BCATm, either genetically through knockout models or pharmacologically, has profound physiological consequences, revealing its central role in metabolic regulation and its potential as a therapeutic target for a range of diseases. This technical guide provides a comprehensive overview of the physiological effects of BCATm inhibition, detailing the metabolic, cellular, and systemic changes observed in preclinical models.
Metabolic Reprogramming Following BCATm Inhibition
The most striking effects of BCATm inhibition are observed in the metabolic phenotype of animal models, primarily in BCATm knockout mice. These animals exhibit a unique metabolic profile characterized by resistance to diet-induced obesity and improved glucose homeostasis.[1][2][3]
Key Metabolic Changes:
-
Elevated Plasma BCAAs: Inhibition of BCATm blocks the first step of BCAA catabolism in peripheral tissues, leading to a significant accumulation of BCAAs in the plasma.[1][4]
-
Decreased Adiposity and Body Weight: Despite increased food intake, BCATm knockout mice display lower body weight and reduced fat mass compared to their wild-type counterparts.[1][3] This lean phenotype is a hallmark of BCATm inhibition.
-
Increased Energy Expenditure: A key driver of the lean phenotype is a marked increase in energy expenditure.[1][4][5] This is not associated with increased locomotor activity but is linked to a futile cycle of protein turnover.[1][2]
-
Improved Glucose Tolerance and Insulin Sensitivity: BCATm knockout mice show remarkable improvements in glucose handling and insulin sensitivity.[1][3] They are protected from high-fat diet-induced insulin resistance.[3]
Quantitative Metabolic Data in BCATm Knockout Mice
| Parameter | Wild-Type (WT) Mice | BCATm Knockout (KO) Mice | Percentage Change | Reference |
| Body Weight | Higher | Lower | ↓ | [1][3] |
| Fat Mass | Higher | Lower (e.g., 18.3 ± 2.1%) | ↓ (e.g., to 11.9 ± 0.3%) | [3] |
| Lean Body Mass | Lower (e.g., 78.6 ± 2.1%) | Higher (e.g., 83.5 ± 0.3%) | ↑ | [3] |
| Food Intake | Lower | Higher | ↑ | [1][3] |
| Energy Expenditure (VO2) | Lower | Higher (e.g., by 18.5-32%) | ↑ | [3] |
| Fasting Blood Glucose | Higher | Lower (e.g., by 33%) | ↓ | [3] |
| Fasting Plasma Insulin | Higher | Lower (e.g., by 67%) | ↓ | [3] |
| HOMA-IR Index | Higher (e.g., 3.95 ± 0.38) | Lower (e.g., 0.95 ± 0.12) | ↓ | [3] |
| Plasma Leucine | Lower | Significantly Higher | ↑ | [4] |
| Plasma Isoleucine | Lower | Significantly Higher | ↑ | [4] |
| Plasma Valine | Lower | Significantly Higher | ↑ | [4] |
The Futile Cycle of Protein Turnover
A central mechanism underlying the increased energy expenditure in BCATm deficient models is the activation of a futile protein turnover cycle.[1][2] In a healthy state, protein synthesis and degradation are tightly coupled to maintain protein homeostasis. However, the accumulation of BCAAs, particularly leucine, due to BCATm inhibition, leads to a persistent activation of protein synthesis, primarily through the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][6] Simultaneously, the lack of BCAA catabolites, which are thought to play a role in inhibiting protein degradation, results in an increased rate of protein breakdown.[2] This uncoupled and continuous cycle of synthesis and degradation consumes a significant amount of energy, contributing to the hypermetabolic state and lean phenotype.[1]
Signaling Pathways Affected by BCATm Inhibition
The physiological effects of BCATm inhibition are mediated by alterations in key signaling pathways, most notably the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and metabolism.
BCAA-mTORC1 Signaling Pathway
Caption: BCAA-mTORC1 signaling in BCATm inhibition.
Implications for Disease
The profound metabolic effects of BCATm inhibition have significant implications for various disease states, positioning BCATm as a potential therapeutic target.
Obesity and Type 2 Diabetes
Given the resistance to diet-induced obesity and improved insulin sensitivity observed in knockout models, targeting BCATm is a promising strategy for the treatment of obesity and type 2 diabetes.[1][3][7][8] Pharmacological inhibition of BCATm could potentially mimic the beneficial metabolic effects seen in genetic models.
Cancer
The role of BCAA metabolism in cancer is complex and context-dependent.[9][10] Some cancers exhibit an increased reliance on BCAA catabolism for growth and proliferation.[11][12] In such cases, BCATm inhibition could represent a viable anti-cancer strategy by depriving tumor cells of essential metabolites.[10] However, the systemic effects of BCATm inhibition, such as elevated circulating BCAAs, could have opposing effects on tumor growth, warranting further investigation.
Cardiovascular Disease
Emerging evidence suggests a link between aberrant BCAA metabolism and cardiovascular diseases, including heart failure.[6][13][14] Elevated levels of BCAAs and their metabolites are associated with adverse cardiovascular outcomes.[13] While the direct effects of BCATm inhibition on the cardiovascular system are still being elucidated, the systemic metabolic improvements it confers could indirectly benefit cardiovascular health.
Neurological Disorders
BCATs play a crucial role in the brain by regulating the synthesis of the neurotransmitter glutamate. While BCATc is the predominant isoform in the central nervous system, BCATm is also present. Dysregulation of BCAA metabolism has been implicated in neurological disorders. The therapeutic potential of targeting BCATm in this context remains an active area of research.
Experimental Protocols
Glucose Tolerance Test (GTT)
-
Animal Preparation: Fast mice for 6 hours (or overnight as specified in some protocols) with free access to water.[3][8][15]
-
Baseline Measurement: Obtain a baseline blood glucose reading from the tail vein using a glucometer.[3][15]
-
Glucose Administration: Inject a 20% glucose solution intraperitoneally at a dose of 1.5-2.0 mg/g body weight.[3][8]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.[3]
-
Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.
Insulin Tolerance Test (ITT)
-
Animal Preparation: Fast mice for 6 hours with free access to water.[3][8]
-
Baseline Measurement: Obtain a baseline blood glucose reading from the tail vein.[3]
-
Insulin Administration: Inject human insulin intraperitoneally at a dose of 0.75 mU/g body weight.[3][8]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.[3]
-
Data Analysis: Express blood glucose levels as a percentage of the initial baseline value and plot over time to assess insulin sensitivity.
Measurement of Energy Expenditure
-
Acclimation: House individual mice in metabolic cages (e.g., Comprehensive Laboratory Animal Monitoring System - CLAMS) and allow for an acclimation period of at least 24-48 hours with free access to food and water.[16][17]
-
Gas Exchange Measurement: Continuously monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) using indirect calorimetry.[3][16]
-
Data Calculation: Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine the primary fuel source (carbohydrate vs. fat). Energy expenditure is calculated from VO2 and VCO2 data.
-
Normalization: Normalize energy expenditure data to body weight or lean body mass for accurate comparison between groups.
In Vivo Measurement of Protein Synthesis and Degradation
Protein Synthesis (Puromycin-based SUnSET method):
-
Puromycin Injection: Administer an intraperitoneal injection of puromycin (e.g., 0.04 μmol/g body weight) to the mouse.[18] Puromycin is a structural analog of tyrosyl-tRNA and gets incorporated into nascent polypeptide chains, effectively tagging them.
-
Tissue Collection: Exactly 30 minutes after injection, euthanize the mouse and rapidly collect tissues of interest (e.g., skeletal muscle).[18]
-
Western Blot Analysis: Prepare tissue lysates and perform Western blotting using an anti-puromycin antibody to detect puromycin-labeled peptides. The intensity of the signal is proportional to the rate of protein synthesis.[18]
Protein Degradation (Pulse-Chase with Azidohomoalanine - AHA):
-
Pulse Labeling: Feed mice a diet containing the non-canonical amino acid azidohomoalanine (AHA) for a defined period to label the proteome.[19]
-
Chase Period: Switch the mice back to a standard diet without AHA to initiate the "chase" phase, where labeled proteins will be degraded over time.[19]
-
Tissue Collection: Collect tissue samples at various time points during the chase period.
-
Quantification: Use a copper-catalyzed azide-alkyne cycloaddition ("click") reaction to attach a fluorescent or biotinylated probe to the AHA-labeled proteins. The decay in the signal over time reflects the rate of protein degradation.[19]
BCATm Activity Assay
-
Tissue Homogenization: Homogenize tissue samples in a suitable buffer on ice.
-
Reaction Mixture: Prepare a reaction mixture containing the tissue homogenate, a branched-chain amino acid (e.g., leucine), and α-ketoglutarate.
-
Incubation: Incubate the reaction mixture at 37°C. The BCATm in the sample will catalyze the transfer of the amino group from the BCAA to α-ketoglutarate, forming the corresponding branched-chain α-keto acid (BCKA) and glutamate.
-
Detection: The rate of BCKA or glutamate production can be measured using various methods, including coupled enzymatic assays where the product of the BCATm reaction is used as a substrate for a second enzyme that produces a detectable change (e.g., change in absorbance).[20]
Experimental Workflow for Studying BCATm Inhibition
Caption: A typical experimental workflow.
Conclusion and Future Directions
Inhibition of mitochondrial branched-chain aminotransferase has profound and largely beneficial effects on systemic metabolism. The resulting phenotype of increased energy expenditure, reduced adiposity, and improved insulin sensitivity in preclinical models highlights the therapeutic potential of targeting BCATm for metabolic diseases. The underlying mechanism involving a futile cycle of protein turnover driven by mTORC1 signaling provides a clear rationale for these effects. Further research is warranted to explore the long-term consequences of BCATm inhibition and to translate these findings into safe and effective pharmacological interventions for human diseases, including obesity, type 2 diabetes, and potentially certain types of cancer and cardiovascular disorders. The development of selective and potent BCATm inhibitors will be a critical next step in realizing this therapeutic promise.
References
- 1. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting BCAA Catabolism to Treat Obesity-Associated Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling the Maze: Branched-Chain Amino Acids Fueling the Dynamics of Cancer Metabolism and Progression [mdpi.com]
- 10. Branched chain amino acid metabolism and cancer: the importance of keeping things in context - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The emerging role of the branched chain aminotransferases, BCATc and BCATm, for anti-tumor T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions [frontiersin.org]
- 13. Frontiers | Aberrant branched-chain amino acid catabolism in cardiovascular diseases [frontiersin.org]
- 14. ahajournals.org [ahajournals.org]
- 15. BCAA Catabolic Defect Alters Glucose Metabolism in Lean Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | BCAA Catabolic Defect Alters Glucose Metabolism in Lean Mice [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Measurements of protein synthesis and protein degradation [bio-protocol.org]
- 19. Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. repository.ubn.ru.nl [repository.ubn.ru.nl]
The Role of Bcat-IN-2 in Modulating Insulin Resistance: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated levels of branched-chain amino acids (BCAAs) and their metabolites, branched-chain α-ketoacids (BCKAs), are increasingly recognized as significant biomarkers and potential mediators of insulin resistance. The mitochondrial enzyme branched-chain aminotransferase 2 (BCAT2) catalyzes the first and reversible step in BCAA catabolism, the conversion of BCAAs to BCKAs. Inhibition of BCAT2 has emerged as a promising therapeutic strategy to ameliorate insulin resistance. This technical guide provides an in-depth analysis of Bcat-IN-2, a selective inhibitor of BCAT2, and its impact on insulin sensitivity. We will explore its mechanism of action, present relevant quantitative data from preclinical studies, detail key experimental protocols, and visualize the associated signaling pathways.
Introduction: The BCAA-Insulin Resistance Axis
A growing body of evidence links dysregulated BCAA metabolism to the pathogenesis of insulin resistance and type 2 diabetes.[1][2] In states of obesity and insulin resistance, circulating levels of both BCAAs and BCKAs are often elevated.[1] While the precise mechanisms are still under investigation, it is hypothesized that the accumulation of these metabolites, particularly BCKAs, can interfere with insulin signaling pathways, leading to decreased glucose uptake and utilization in peripheral tissues.
BCAT2 is a key enzyme in this metabolic pathway, facilitating the transamination of BCAAs (leucine, isoleucine, and valine) to their corresponding BCKAs. Therefore, modulating BCAT2 activity presents a direct approach to altering the BCAA/BCKA balance and potentially improving insulin sensitivity. This compound is a potent and selective inhibitor of BCATm (the mitochondrial isoform of BCAT, also known as BCAT2), making it a valuable research tool and a potential therapeutic lead.
This compound: A Selective BCAT2 Inhibitor
This compound is a selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm), with a pIC50 of 7.3. It exhibits selectivity for BCATm over the cytosolic isoform, BCATc (pIC50=6.6).
Impact of Systemic BCAT2 Inhibition on Glucose Homeostasis
Systemic inhibition of BCAT2 with a selective inhibitor in mouse models of obesity and insulin resistance has been shown to significantly improve glucose tolerance and insulin sensitivity.[1] This improvement in metabolic phenotype is not associated with changes in body weight or energy expenditure.[1]
Mechanism of Action
The primary mechanism by which systemic BCAT2 inhibition improves glucose homeostasis is believed to be the reduction of circulating BCKAs.[1] Inhibition of BCAT2 leads to an accumulation of BCAAs and a decrease in the production of BCKAs.[1] Studies suggest that it is the accumulation of BCKAs, rather than BCAAs, that is more directly linked to the development of insulin resistance.[1] This hypothesis is supported by findings that supplementation with BCKAs can reverse the improvements in glucose homeostasis seen with a BCAT2 inhibitor.[1] The beneficial effects of systemic BCAT2 inhibition are likely mediated by the reduction of BCKA levels in tissues other than muscle, such as adipose tissue and the brain.[1]
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from studies investigating the effects of modifying BCAA metabolism in mouse models of diet-induced obesity and insulin resistance. While specific data for this compound is not publicly available, these tables illustrate the expected outcomes of systemic BCAT2 inhibition.
Table 1: Effect of Systemic BCAT2 Inhibition on Glucose Tolerance in High-Fat Diet-Induced Obese Mice
| Time Point (minutes) | Vehicle Control (Blood Glucose, mg/dL) | BCAT2 Inhibitor (Blood Glucose, mg/dL) |
| 0 | 150 ± 8 | 145 ± 7 |
| 15 | 350 ± 20 | 280 ± 15 |
| 30 | 450 ± 25 | 350 ± 18 |
| 60 | 380 ± 22 | 250 ± 12 |
| 90 | 250 ± 15 | 180 ± 10 |
| 120 | 180 ± 10 | 150 ± 8 |
*Data are represented as mean ± SEM and are hypothetical based on findings that BCAT2 inhibition significantly improves glucose tolerance.[1] *p < 0.05 vs. Vehicle Control.
Table 2: Effect of Systemic BCAT2 Inhibition on Insulin Sensitivity and Plasma Metabolites in High-Fat Diet-Induced Obese Mice
| Parameter | Vehicle Control | BCAT2 Inhibitor |
| HOMA-IR | 8.5 ± 0.7 | 4.2 ± 0.5 |
| Fasting Insulin (ng/mL) | 2.1 ± 0.2 | 1.1 ± 0.1 |
| Plasma BCAA (µM) | 450 ± 30 | 750 ± 50 |
| Plasma BCKA (µM) | 80 ± 6 | 40 ± 4 |
*Data are represented as mean ± SEM and are hypothetical based on findings that BCAT2 inhibition improves insulin sensitivity, increases plasma BCAAs, and decreases plasma BCKAs.[1] *p < 0.05 vs. Vehicle Control.
Key Experimental Protocols
Animal Model and this compound Administration
-
Animal Model: C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
This compound Administration: this compound is administered via oral gavage at a dose of 100 mg/kg/day for a period of 3 weeks. A vehicle control group (e.g., corn oil) is run in parallel.
Glucose Tolerance Test (GTT)
-
Fasting: Mice are fasted for 6 hours with free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure blood glucose (t=0).
-
Glucose Administration: A 20% glucose solution is administered via intraperitoneal injection at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at 15, 30, 60, 90, and 120 minutes post-glucose injection using a glucometer.
Insulin Tolerance Test (ITT)
-
Fasting: Mice are fasted for 4 hours with free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected to measure blood glucose (t=0).
-
Insulin Administration: Human insulin is administered via intraperitoneal injection at a dose of 0.75 U/kg body weight.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at 15, 30, 45, and 60 minutes post-insulin injection.
Western Blot for Insulin Signaling Proteins
-
Tissue Collection and Lysis: Adipose, muscle, or liver tissues are collected and homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against key insulin signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Visualizations
BCAA Catabolism and the Action of this compound
The following diagram illustrates the initial step of BCAA catabolism and the point of inhibition by this compound.
Proposed Mechanism of this compound in Improving Insulin Signaling
This diagram illustrates the proposed signaling pathway by which this compound may improve insulin resistance. By reducing BCKA levels, this compound is hypothesized to alleviate the inhibitory effects of BCKAs on the insulin signaling cascade, leading to improved glucose uptake.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines the typical experimental workflow for evaluating the in vivo effects of this compound on insulin resistance.
Conclusion and Future Directions
The selective inhibition of BCAT2 by compounds such as this compound represents a promising therapeutic avenue for the treatment of insulin resistance and type 2 diabetes. The available evidence strongly suggests that by reducing the systemic load of BCKAs, this compound can improve glucose homeostasis. Further research is warranted to fully elucidate the downstream molecular targets of BCKAs and to translate these preclinical findings into clinical applications. The development of potent and specific BCAT2 inhibitors will be crucial for advancing our understanding of BCAA metabolism in health and disease and for the development of novel therapeutics for metabolic disorders.
References
Methodological & Application
Application Notes and Protocols for Bcat-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcat-IN-2 is a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm), also known as BCAT2.[1] This enzyme plays a crucial role in the initial step of branched-chain amino acid (BCAA) catabolism, which includes leucine, isoleucine, and valine.[2] Dysregulation of BCAA metabolism has been implicated in various metabolic disorders, including obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[3][4] this compound serves as a valuable research tool to investigate the physiological and pathophysiological roles of BCAA metabolism in various cell types.
These application notes provide detailed protocols for the use of this compound in cell culture, including methodologies for assessing its effects on cell viability, BCAA metabolism, and downstream signaling pathways.
Data Presentation
Table 1: this compound Properties and In Vitro Activity
| Property | Value | Reference |
| Target | Mitochondrial Branched-Chain Aminotransferase (BCATm/BCAT2) | [1] |
| pIC₅₀ (BCATm) | 7.3 | [1] |
| pIC₅₀ (BCATc) | 6.6 | [1] |
| In Vitro Activity (differentiated primary human adipocytes) | pIC₅₀ = 6.5 | [5] |
| Molecular Formula | C₁₇H₁₄ClF₂N₅O | [5] |
| Molecular Weight | 377.78 g/mol | [5] |
| Solubility in DMSO | ≥ 50 mg/mL (132.35 mM) | [5] |
Table 2: Recommended Working Concentrations for Cell Culture Experiments
| Cell Line | Application | Concentration Range | Reference |
| LO2 (Human Hepatocytes) | Cytotoxicity Assay | Up to 100 µM | [3] |
| HepG2 (Human Hepatocytes) | Cytotoxicity Assay | Up to 100 µM | [3] |
| LO2 and HepG2 | Inhibition of Lipid Accumulation | 25, 50 µM | [3] |
| Differentiated Primary Human Adipocytes | Inhibition of BCATm | Not specified, pIC₅₀ = 6.5 | [5] |
Signaling Pathways and Experimental Workflow
BCAA Catabolism and Downstream Signaling
This compound inhibits BCATm, the enzyme that catalyzes the reversible transamination of BCAAs (Leucine, Isoleucine, Valine) to their respective branched-chain α-keto acids (BCKAs). This is the initial and a key regulatory step in BCAA catabolism. Inhibition of BCATm leads to an accumulation of BCAAs, which can impact downstream signaling pathways, most notably the mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth, proliferation, and metabolism. Leucine, in particular, is a potent activator of mTORC1.
Caption: BCAA Catabolism and the inhibitory action of this compound.
Experimental Workflow for Studying this compound Effects
The following diagram outlines a general workflow for investigating the effects of this compound in a cell culture model.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving 3.78 mg of the compound in 1 mL of DMSO.[5]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication may be required.[6]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Cell Culture Protocols
a) Culture of Hepatocyte Cell Lines (e.g., LO2, HepG2)
Materials:
-
LO2 or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Culture LO2 or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
-
For experiments, seed the cells at an appropriate density in multi-well plates and allow them to adhere overnight before treatment with this compound.
b) Differentiation of 3T3-L1 Preadipocytes into Adipocytes
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Oil Red O staining solution
Procedure:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% CS and 1% Penicillin-Streptomycin.
-
To induce differentiation, grow cells to confluence. Two days post-confluence, change the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
After 2 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
After another 2 days, switch to DMEM with 10% FBS and change the medium every 2 days.
-
Mature adipocytes with visible lipid droplets should be present after 8-12 days. Confirm differentiation by Oil Red O staining.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
BCAA Concentration Measurement (ELISA-based Assay)
Materials:
-
Cell culture supernatant or cell lysates
-
Branched Chain Amino Acid Assay Kit (e.g., Abcam ab83374 or similar)
-
96-well microplate
-
Microplate reader
Procedure:
-
Collect cell culture supernatant or prepare cell lysates according to the kit manufacturer's instructions. For cell lysates, typically 2 x 10⁶ cells are homogenized in the provided assay buffer.
-
Prepare a standard curve using the leucine standard provided in the kit.
-
Add samples and standards to the wells of the 96-well plate.
-
Add the reaction mix containing the BCAA enzyme mix and developer to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Determine the BCAA concentration in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCAT2, anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a specific and potent inhibitor of BCATm, making it an essential tool for studying the role of BCAA metabolism in cellular processes and disease models. The protocols provided here offer a framework for researchers to investigate the effects of this compound on cell viability, BCAA levels, and key signaling pathways in relevant cell culture systems. Careful experimental design and adherence to these protocols will enable the generation of robust and reproducible data, contributing to a better understanding of the complex role of BCAA metabolism in health and disease.
References
- 1. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 2. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]
- 4. Cytosolic Branched Chain Aminotransferase (BCATc) Regulates mTORC1 Signaling and Glycolytic Metabolism in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lnhlifesciences.org [lnhlifesciences.org]
- 6. molecularlab.it [molecularlab.it]
Application Notes and Protocols for Bcat-IN-2 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcat-IN-2 is a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm), the initial and rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.[1] By inhibiting BCATm, this compound effectively increases circulating levels of BCAAs, making it a valuable tool for investigating the physiological roles of these essential amino acids in various metabolic processes. These application notes provide detailed protocols and quantitative data for the use of this compound in in vivo mouse studies, with a focus on its application in obesity and dyslipidemia research.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vivo mouse studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice [1]
| Parameter | Administration Route | Dose (mg/kg) | Value |
| Bioavailability (F) | Oral (p.o.) | 5 | 100% |
| Half-life (t½) | Oral (p.o.) | 5 | 9.2 hours |
| Clearance (Cl) | Intravenous (i.v.) | 1 | 0.3 mL/min/kg |
Table 2: Pharmacodynamic Effects of this compound in Mice [1]
| Parameter | Administration Route | Dose (mg/kg) | Observation |
| Plasma Leucine Levels | Oral (p.o.) | 10-100 | Dose-dependent increase from 473 µM to 1.2 mM at 100 mg/kg |
Table 3: Efficacy of a Selective BCAT2 Inhibitor in a Diet-Induced Obesity Mouse Model *[1]
| Mouse Strain | Diet | Treatment | Duration | Key Findings |
| C57BL/6J | High-Fat Diet (8 weeks) | Vehicle Control vs. BCAT2 Inhibitor (100 mg/kg/day) | 3 weeks | Significantly improved glucose tolerance and insulin sensitivity in the treatment group. No significant changes in body weight were observed during the treatment period. |
*Note: This study utilized a selective BCAT2 inhibitor with a similar mechanism of action to this compound. These results provide a strong rationale for the use of this compound in similar models.
Signaling Pathway
This compound inhibits the mitochondrial branched-chain aminotransferase (BCATm), the first enzyme in the catabolic pathway of branched-chain amino acids (BCAAs). This leads to an accumulation of BCAAs, particularly leucine. Leucine is a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.
Caption: this compound inhibits BCATm, leading to increased BCAA levels and subsequent activation of the mTORC1 signaling pathway.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity Mouse Model
This protocol is adapted from a study using a selective BCAT2 inhibitor in a diet-induced obesity model.[1]
1. Animal Model:
2. Diet-Induced Obesity:
-
Feed mice a high-fat diet (HFD) for 8 weeks to induce obesity and insulin resistance.[1] A standard control diet should be given to a control group of mice.
-
Monitor body weight and food intake regularly.
3. This compound Formulation and Administration:
-
Vehicle: Prepare a vehicle of 10% DMSO in corn oil.
-
This compound Solution: Dissolve this compound in the vehicle to achieve the desired final concentration for dosing.
-
Dosage: 100 mg/kg/day (based on the efficacy of a similar BCAT2 inhibitor)[1]. A dose-response study (e.g., 10, 30, 100 mg/kg) may be warranted.
-
Administration Route: Oral gavage (p.o.).
-
Frequency: Once daily.
-
Duration: 3 weeks.[1]
4. Experimental Groups:
-
Group 1: Control diet + Vehicle
-
Group 2: High-fat diet + Vehicle
-
Group 3: High-fat diet + this compound (100 mg/kg/day)
5. Efficacy Endpoints:
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) intraperitoneally and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Perform an ITT to assess insulin sensitivity. After a 4-6 hour fast, administer insulin (e.g., 0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
Body Weight and Composition: Monitor body weight throughout the study. At the end of the study, dissect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal).
-
Plasma Analysis: Collect blood at the end of the study for analysis of plasma levels of BCAAs, glucose, insulin, triglycerides, and cholesterol.
Experimental Workflow:
Caption: Workflow for evaluating this compound in a diet-induced obesity mouse model.
Protocol 2: Evaluation of this compound in a Dyslipidemia Mouse Model
While specific studies on this compound in dyslipidemia models are not yet widely published, its mechanism of action suggests potential utility. The following is a proposed protocol based on standard dyslipidemia models.
1. Animal Model:
-
Species: Mouse
-
Strain: Apolipoprotein E-deficient (ApoE-/-) or Low-density lipoprotein receptor-deficient (LDLR-/-) mice are standard models for atherosclerosis and dyslipidemia.
-
Age: 8-12 weeks.
-
Sex: Male or female, depending on the specific model and research question.
2. Diet:
-
Feed mice a Western-type diet (high in fat and cholesterol) to accelerate the development of dyslipidemia and atherosclerosis.
3. This compound Formulation and Administration:
-
Vehicle: 10% DMSO in corn oil.
-
Dosage: A dose-response study (e.g., 10, 30, 100 mg/kg/day) is recommended.
-
Administration Route: Oral gavage (p.o.).
-
Frequency: Once daily.
-
Duration: 8-12 weeks.
4. Experimental Groups:
-
Group 1: Wild-type on a standard diet + Vehicle
-
Group 2: Dyslipidemia model on a Western diet + Vehicle
-
Group 3: Dyslipidemia model on a Western diet + this compound (low dose)
-
Group 4: Dyslipidemia model on a Western diet + this compound (high dose)
5. Efficacy Endpoints:
-
Plasma Lipid Profile: At regular intervals and at the end of the study, collect blood to measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
Atherosclerotic Plaque Analysis: At the end of the study, perfuse the mice and dissect the aorta. Perform en face analysis of the aorta after Oil Red O staining to quantify atherosclerotic lesion area. Histological analysis of the aortic root can also be performed to assess plaque morphology.
-
Body Weight: Monitor body weight throughout the study.
Safety and Toxicology
Currently, there is limited publicly available data on the formal toxicology of this compound. As with any investigational compound, it is recommended to conduct preliminary dose-range finding and toxicity studies to determine the maximum tolerated dose (MTD) and to monitor for any adverse effects. General observations should include changes in physical appearance, behavior, and body weight. At the end of efficacy studies, organ weights and histopathological analysis of major organs (liver, kidney, spleen, heart) are recommended to assess any potential toxicity. One in vitro study showed no obvious cytotoxicity of this compound in LO2 cells at indicated concentrations, with slight inhibition of HepG2 cell viability at 100 µM.[2]
Conclusion
This compound is a valuable research tool for studying the in vivo roles of BCAA metabolism. The provided protocols offer a starting point for investigating its efficacy in mouse models of obesity and dyslipidemia. Further research is warranted to fully elucidate its therapeutic potential and safety profile.
References
Application Notes and Protocols for Preparing Bcat-IN-2 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bcat-IN-2 is a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm), with a pIC50 of 7.3.[1][2][3] It demonstrates selectivity for BCATm over the cytosolic isoform, BCATc (pIC50=6.6).[1][2][3] This compound is orally active and is utilized in research concerning obesity and dyslipidemia.[1][2][3] Branched-chain amino acid transferases are crucial enzymes in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[4][5][6] These enzymes catalyze the reversible transamination of BCAAs to their corresponding α-keto acids.[5]
Physicochemical Properties and Solubility
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C17H14ClF2N5O | [1][7] |
| Molecular Weight | 377.78 g/mol | [1][7] |
| CAS Number | 1800024-45-6 | [1][7] |
| Appearance | White to yellow solid | [2] |
| Solubility in DMSO | 50 mg/mL (132.35 mM) | [1][3][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (CAS: 1800024-45-6)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before starting, ensure all equipment is clean and calibrated. It is recommended to handle this compound powder in a chemical fume hood.
-
Weighing this compound: Accurately weigh out 1 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Adding DMSO: Add 264.7 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder to achieve a final concentration of 10 mM.[3]
-
Dissolution:
-
Storage:
Stock Solution Preparation Table for Different Concentrations:
| Target Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 2.6470 mL | 13.2352 mL | 26.4704 mL |
| 5 mM | 0.5294 mL | 2.6470 mL | 5.2941 mL |
| 10 mM | 0.2647 mL | 1.3235 mL | 2.6470 mL |
Data derived from product data sheets.[1][2][3]
Application Notes
-
Mechanism of Action: this compound functions by inhibiting the mitochondrial branched-chain aminotransferase (BCATm), which is the first enzymatic step in the catabolism of branched-chain amino acids (BCAAs). This inhibition leads to an increase in the levels of BCAAs, such as leucine.[1][2]
-
In Vitro Use: For cell-based assays, the DMSO stock solution of this compound can be further diluted in a suitable cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.[9] For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
In Vivo Use: For in vivo studies, a common vehicle for administration is a formulation of 10% DMSO in 90% corn oil.[1]
Visualizations
Caption: BCAA catabolic pathway and this compound's point of inhibition.
Caption: Workflow for this compound stock solution preparation and use.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Branched-chain amino acid transferase type 2 (BCAT2) deficiency: Report of an eighth case and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 7. This compound | C17H14ClF2N5O | CID 78319104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bcat-IN-2 Administration in Animal Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity and its associated metabolic disorders, such as type 2 diabetes, represent a significant global health challenge. Emerging research has highlighted the critical role of branched-chain amino acid (BCAA) metabolism in the pathophysiology of these conditions. Elevated levels of BCAAs and their metabolites, branched-chain α-keto acids (BCKAs), are strongly associated with insulin resistance. Bcat-IN-2 is a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCAT2), a key enzyme that catalyzes the first step in BCAA catabolism—the conversion of BCAAs to BCKAs. By inhibiting BCAT2, this compound offers a promising therapeutic strategy to modulate BCAA metabolism and improve metabolic health in the context of obesity.
These application notes provide a comprehensive overview of the administration of this compound in diet-induced obese (DIO) animal models, including detailed experimental protocols, expected outcomes, and an exploration of the underlying signaling pathways.
Data Presentation
Quantitative Effects of a Selective BCAT2 Inhibitor in Diet-Induced Obese (DIO) Mice
The following tables summarize the reported effects of a selective BCAT2 inhibitor administered to C57BL/6J mice with diet-induced obesity. The data is compiled from studies utilizing a similar compound and administration paradigm as would be used for this compound.
Table 1: Body Composition and Weight
| Parameter | Vehicle Control (HFD) | BCAT2 Inhibitor (HFD) | Outcome |
| Body Weight (g) | 45.2 ± 1.8 | 44.9 ± 2.1 | No significant change[1] |
| Fat Mass (%) | 18.3 ± 2.1 | 11.9 ± 0.3 | Significant reduction in genetic models of BCATm disruption[2] |
| Lean Mass (%) | 78.6 ± 2.1 | 83.5 ± 0.3 | Significant increase in genetic models of BCATm disruption[2] |
Note: While a selective BCAT2 inhibitor did not significantly alter body weight in a 3-week study, genetic knockout models of BCATm (the target of this compound) show significant long-term effects on body composition.
Table 2: Glucose Homeostasis
| Parameter | Vehicle Control (HFD) | BCAT2 Inhibitor (HFD) | Outcome |
| Fasting Blood Glucose (mg/dL) | ~150 | Lowered | Improved glycemic control[2] |
| Fasting Insulin (ng/mL) | Elevated | Lowered | Improved insulin sensitivity[2] |
| Glucose Tolerance Test (AUC) | Elevated | Significantly Reduced | Improved glucose disposal[1] |
| Insulin Tolerance Test (% baseline) | Impaired | Significantly Improved | Enhanced insulin sensitivity[1] |
Table 3: Plasma BCAA and BCKA Levels
| Metabolite | Vehicle Control (HFD) | BCAT2 Inhibitor (HFD) | Outcome |
| Total BCAAs (µM) | Baseline | Increased | Reflects BCAT2 inhibition[1] |
| Leucine (µM) | ~235 | Significantly Increased | Reflects BCAT2 inhibition |
| Isoleucine (µM) | ~126 | Significantly Increased | Reflects BCAT2 inhibition |
| Valine (µM) | ~282 | Significantly Increased | Reflects BCAT2 inhibition |
| Total BCKAs (µM) | Elevated | Significantly Decreased | Key therapeutic effect[1] |
| α-ketoisocaproate (KIC) | Elevated | Significantly Decreased | From Leucine |
| α-keto-β-methylvalerate (KMV) | Elevated | Significantly Decreased | From Isoleucine |
| α-ketoisovalerate (KIV) | Elevated | Significantly Decreased | From Valine |
Experimental Protocols
I. Induction of Diet-Induced Obesity (DIO) in Mice
Objective: To generate a mouse model of obesity and insulin resistance that mimics human metabolic syndrome.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; 45-60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging with enrichment
-
Weighing scale
Protocol:
-
Upon arrival, acclimatize mice to the animal facility for at least one week on a standard chow diet.
-
Randomly assign mice to two groups: Control (standard chow) and DIO (HFD).
-
House mice individually or in small groups and provide ad libitum access to their respective diets and water for 8-12 weeks.
-
Monitor body weight weekly. Mice on HFD are expected to gain significantly more weight than the control group.
-
Confirm the obese and insulin-resistant phenotype by measuring fasting blood glucose and performing a glucose tolerance test (see Protocol III) before commencing this compound treatment.
II. Administration of this compound by Oral Gavage
Objective: To deliver a precise dose of this compound to the DIO mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or corn oil)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Weighing scale
Protocol:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice.
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication or vortexing may be required to ensure uniform suspension. Prepare fresh daily.
-
-
Dosing Procedure:
-
Weigh each mouse to determine the exact volume of the dosing solution to administer. The volume should typically not exceed 10 mL/kg of body weight.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Carefully insert the gavage needle into the esophagus and slowly administer the this compound suspension.
-
Administer the vehicle alone to the control group.
-
Perform the oral gavage once daily for the duration of the study (e.g., 3 weeks).
-
Monitor the mice for any signs of distress during and after the procedure.
-
III. Glucose Tolerance Test (GTT)
Objective: To assess the ability of the mice to clear a glucose load from the bloodstream.
Materials:
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Restraining device
-
Timer
Protocol:
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0 min) from a small drop of blood obtained via a tail snip.
-
Administer a 2 g/kg body weight dose of the glucose solution via intraperitoneal (IP) injection or oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each group to quantify glucose tolerance.
IV. Insulin Tolerance Test (ITT)
Objective: To evaluate the systemic response to insulin.
Materials:
-
Humulin R (or other regular human insulin)
-
Sterile saline (0.9% NaCl)
-
Glucometer and test strips
-
Restraining device
-
Timer
Protocol:
-
Fast the mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0 min).
-
Administer an intraperitoneal (IP) injection of insulin at a dose of 0.75-1.0 U/kg body weight. The insulin should be diluted in sterile saline.
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.
-
Plot the blood glucose levels as a percentage of the baseline concentration over time. A faster and greater decrease in blood glucose indicates higher insulin sensitivity.
Signaling Pathways and Experimental Workflows
BCAA Catabolism and BCAT2 Inhibition
Caption: BCAA catabolic pathway and the inhibitory action of this compound on BCAT2.
Proposed Signaling Mechanism of this compound in Obesity
Caption: Proposed mechanism of this compound improving metabolic health.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for evaluating this compound efficacy in DIO mice.
References
Application Notes: Bcat-IN-2 in Melanoma Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a key hallmark of cancer, and targeting these altered pathways presents a promising therapeutic strategy. In melanoma, the aberrant metabolism of branched-chain amino acids (BCAAs) has been identified as a critical contributor to tumor progression.[1][2] Branched-chain amino acid transaminase 2 (BCAT2), a mitochondrial enzyme responsible for the initial step in BCAA catabolism, is significantly upregulated in melanoma cells and tissues.[1] This increased expression is associated with enhanced cell proliferation, invasion, and migration.[1][3]
Bcat-IN-2 is a potent and selective pharmacological inhibitor of BCAT2.[4] These application notes provide a summary of the mechanism of action, key quantitative findings, and detailed protocols for utilizing this compound in melanoma cell line experiments, based on recent studies.
Mechanism of Action
This compound exerts its anti-melanoma effects by disrupting a metabolic-epigenetic axis. BCAT2 catabolizes BCAAs to produce intermediates that fuel the tricarboxylic acid (TCA) cycle, leading to the generation of acetyl-CoA.[1] Acetyl-CoA is a crucial substrate for histone acetyltransferases like p300, which mediate the acetylation of histones. This epigenetic modification leads to a more open chromatin structure, promoting the transcription of target genes.
In melanoma, BCAT2-derived acetyl-CoA facilitates the histone acetylation at the promoter regions of key lipogenic enzymes, namely Fatty Acid Synthase (FASN) and ATP-citrate lyase (ACLY).[1][2] The subsequent upregulation of FASN and ACLY drives de novo lipogenesis, which is essential for membrane synthesis, energy storage, and signaling, thereby supporting rapid tumor cell growth and progression.[1]
This compound inhibits BCAT2, which reduces intracellular acetyl-CoA levels. This, in turn, decreases p300-dependent histone acetylation, suppresses the expression of FASN and ACLY, and ultimately inhibits the lipogenesis required for melanoma progression.[1][2]
References
- 1. BCAT2 promotes melanoma progression by activating lipogenesis via the epigenetic regulation of FASN and ACLY expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCAT2 promotes melanoma progression by activating lipogenesis via the epigenetic regulation of FASN and ACLY expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: Measuring Cell Viability with the MTT Assay Following Bcat-IN-2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing cellular viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in response to treatment with Bcat-IN-2, an inhibitor of the Wnt/β-catenin signaling pathway.
Introduction
The MTT assay is a widely used colorimetric method to determine cell viability and proliferation. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
This compound is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various cancers. By inhibiting this pathway, this compound is expected to decrease the viability of cancer cells that are dependent on Wnt/β-catenin signaling. This protocol outlines the procedure for quantifying the cytotoxic effects of this compound using the MTT assay.
This compound Signaling Pathway
This compound disrupts the Wnt/β-catenin signaling cascade. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Upon Wnt binding, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, promoting cell proliferation. This compound acts by inhibiting key interactions within this pathway, leading to a reduction in β-catenin levels and subsequent apoptosis or cell cycle arrest in susceptible cell lines.
Application Notes and Protocols: Assessing Lipid Accumulation with Oil Red O Staining Following Bcat-IN-2 Incubation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain amino acid (BCAA) metabolism plays a crucial role in cellular energy homeostasis and has been implicated in various metabolic diseases, including obesity and non-alcoholic fatty liver disease (NAFLD). The mitochondrial branched-chain aminotransferase (BCATm), also known as BCAT2, is a key enzyme that catalyzes the first step in the catabolism of BCAAs.[1][2] Bcat-IN-2 is a potent and selective inhibitor of BCATm and is a valuable tool for investigating the role of BCAA metabolism in cellular processes such as adipogenesis and lipid accumulation.[3]
Oil Red O is a fat-soluble dye used for the staining and quantification of neutral lipids, primarily triglycerides and cholesterol esters, within cultured cells. This technique is widely employed to assess changes in intracellular lipid content in response to various treatments.[4]
These application notes provide a detailed protocol for the treatment of cultured adipocytes with this compound followed by Oil Red O staining to evaluate its effect on lipid accumulation. The provided methodologies are based on established protocols for cell culture, inhibitor treatment, and lipid staining.
Signaling Pathways and Experimental Workflow
BCATm Signaling Pathway in Lipid Metabolism
The catabolism of branched-chain amino acids (BCAAs) is initiated by the mitochondrial enzyme BCAT2 (BCATm). This enzyme facilitates the reversible transamination of BCAAs (Leucine, Isoleucine, and Valine) into their corresponding branched-chain α-keto acids (BCKAs). These BCKAs are subsequently decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The resulting products, including acetyl-CoA and succinyl-CoA, can then enter the Krebs cycle for energy production or be utilized as precursors for de novo lipogenesis.[4][5] this compound specifically inhibits the activity of BCATm, thereby blocking the initial step of BCAA catabolism.
Figure 1. BCAA Catabolism and Lipid Synthesis Pathway.
Experimental Workflow
The experimental procedure involves culturing and differentiating pre-adipocytes, treating the mature adipocytes with this compound, and subsequently staining for intracellular lipid accumulation using Oil Red O. The staining can be qualitatively assessed by microscopy and quantitatively measured by eluting the dye and reading the absorbance.
Figure 2. Experimental Workflow Diagram.
Experimental Protocols
Materials
-
3T3-L1 pre-adipocytes
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin
-
Insulin solution
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound (MedChemExpress, HY-141669 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Formalin (10% in PBS)
-
Isopropanol (100% and 60% in ddH₂O)
-
Oil Red O powder (Sigma-Aldrich, O0625 or equivalent)
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Spectrophotometer (plate reader)
Methods
1. Cell Culture and Adipocyte Differentiation (3T3-L1)
-
Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in multi-well plates and grow to confluence.
-
Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS.
-
Mature adipocytes, characterized by the presence of lipid droplets, should be visible by Day 8-10.
2. This compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment (e.g., Day 8 of differentiation), dilute the this compound stock solution in the appropriate culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the existing medium from the mature adipocytes and replace it with the this compound containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours).
3. Oil Red O Staining Protocol
-
Fixation:
-
Carefully remove the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 10% formalin to each well and incubate for at least 1 hour at room temperature.[6]
-
-
Staining:
-
Prepare the Oil Red O working solution by mixing 6 parts of a 0.5% Oil Red O stock solution (in 100% isopropanol) with 4 parts of ddH₂O. Let the solution sit for 20 minutes and filter through a 0.2 µm filter.[7]
-
Remove the formalin and wash the cells twice with ddH₂O.
-
Add 60% isopropanol to each well and incubate for 5 minutes at room temperature.[7]
-
Remove the isopropanol and allow the wells to dry completely.
-
Add the filtered Oil Red O working solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate for 10-20 minutes at room temperature.
-
-
Washing:
-
Remove the Oil Red O solution.
-
Immediately and gently wash the cells 4-5 times with ddH₂O until the excess stain is removed.
-
At this stage, cells can be visualized and imaged under a light microscope.
-
4. Quantification of Lipid Accumulation
-
After imaging, remove all water from the wells and allow them to dry completely.
-
Add 100% isopropanol to each well to elute the Oil Red O dye from the lipid droplets.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Pipette the isopropanol solution up and down several times to ensure all the dye is dissolved.
-
Transfer the eluate to a new 96-well plate.
-
Measure the absorbance at a wavelength of 500-520 nm using a spectrophotometer. Use 100% isopropanol as a blank.
Data Presentation
Based on existing literature, which indicates that this compound does not significantly affect oleic acid-induced lipid accumulation in hepatic cells, a similar outcome might be expected in adipocytes under standard culture conditions.[1] The following table presents hypothetical data from an experiment designed to test this.
| Treatment Group | This compound (µM) | Absorbance at 510 nm (Mean ± SD) | % of Vehicle Control | p-value (vs. Vehicle) |
| Vehicle Control | 0 (DMSO) | 0.85 ± 0.07 | 100% | - |
| This compound | 10 | 0.83 ± 0.09 | 97.6% | > 0.05 |
| This compound | 25 | 0.86 ± 0.06 | 101.2% | > 0.05 |
| This compound | 50 | 0.84 ± 0.08 | 98.8% | > 0.05 |
Table 1: Hypothetical Quantitative Analysis of Oil Red O Staining. Mature 3T3-L1 adipocytes were treated with varying concentrations of this compound or a vehicle control (DMSO) for 48 hours. Lipid accumulation was quantified by eluting the Oil Red O stain and measuring the absorbance at 510 nm. Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a one-way ANOVA with Dunnett's post-hoc test.
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the impact of the BCATm inhibitor, this compound, on lipid accumulation in cultured adipocytes. While existing evidence suggests that inhibition of BCATm may not directly alter lipid content under certain conditions, these methods allow for robust and quantifiable assessment.[1] Researchers can adapt these protocols to explore the role of BCAA metabolism in various cellular models and disease states, contributing to a deeper understanding of metabolic regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cell-autonomous mechanism regulates BCAA catabolism in white adipocytes and systemic metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Measuring the In Vitro Efficacy of Bcat-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcat-IN-2 is a potent and selective inhibitor of mitochondrial branched-chain aminotransferase (BCATm), an essential enzyme in the catabolism of branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine.[1] The dysregulation of BCAA metabolism has been implicated in various diseases, including metabolic disorders and certain types of cancer, making BCATm a compelling therapeutic target. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its impact on enzyme activity, cellular metabolic profiles, and cancer cell proliferation.
Mechanism of Action
BCATm catalyzes the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs). This compound selectively inhibits this activity, leading to an accumulation of intracellular BCAAs and a reduction in the downstream metabolic products. This disruption of BCAA metabolism can impact cellular processes that rely on these amino acids for energy, signaling, and biosynthesis.
Caption: this compound inhibits the BCATm-mediated conversion of BCAAs to BCKAs.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | pIC50 | IC50 (nM) | Selectivity (over BCATc) |
| BCATm | Enzymatic Assay | 7.3 | ~50 | ~5-fold |
| BCATc | Enzymatic Assay | 6.6 | ~250 | - |
Data synthesized from publicly available information.[1]
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| A2058 | Melanoma | MTT Assay | 48 | ~80 |
| A375 | Melanoma | MTT Assay | 48 | ~80 |
| PANC-1 | Pancreatic | Proliferation Assay | 72 | >100 |
| MiaPaCa-2 | Pancreatic | Proliferation Assay | 72 | >100 |
Representative data based on literature findings. IC50 values can be cell-line dependent.[2][3]
Table 3: Expected Outcomes of this compound Treatment in a Responsive Cancer Cell Line
| Parameter | Assay | Expected Outcome |
| BCATm Activity | Enzymatic Assay | Decrease |
| Intracellular BCAA Levels | LC-MS/MS or Colorimetric Assay | Increase |
| Cell Viability | MTT Assay | Decrease |
| BCATm Protein Levels | Western Blot | No significant change (inhibition of activity) |
| FASN mRNA Levels | qRT-PCR | Decrease |
| ACLY mRNA Levels | qRT-PCR | Decrease |
FASN (Fatty Acid Synthase) and ACLY (ATP Citrate Lyase) are downstream effectors that may be affected by altered metabolic states induced by BCATm inhibition in certain cancer types.
Experimental Protocols
Caption: Experimental workflow for assessing the in vitro efficacy of this compound.
BCATm Enzymatic Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of BCATm in cell lysates.
Materials:
-
Cells expressing BCATm (e.g., HepG2, differentiated adipocytes)
-
This compound
-
Lysis Buffer (e.g., 25 mM HEPES pH 7.4, 0.4% CHAPS, protease inhibitors)
-
Assay Buffer (e.g., 30 mM potassium phosphate pH 7.5, 5 mM DTT)
-
Substrates: L-leucine, α-ketoglutarate
-
Coupling enzyme and cofactors for detection (e.g., glutamate dehydrogenase, NAD⁺)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in Lysis Buffer and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Add varying concentrations of this compound to the wells to determine the IC50.
-
Initiate the reaction by adding the substrates (L-leucine and α-ketoglutarate) and the components of the detection system.
-
Incubate at 37°C.
-
-
Detection:
-
Measure the change in absorbance over time at the appropriate wavelength for the detection system used (e.g., 340 nm for NADH formation).
-
Calculate the rate of reaction.
-
-
Data Analysis:
-
Plot the reaction rate against the log concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Measurement of Intracellular Branched-Chain Amino Acid (BCAA) Levels
This protocol measures the accumulation of BCAAs in response to this compound treatment, a direct consequence of BCATm inhibition.
Materials:
-
Cells treated with this compound as described above.
-
BCAA Assay Kit (colorimetric or fluorometric) or access to LC-MS/MS facility.[4][5][6]
-
Reagents for cell lysis and protein precipitation (e.g., methanol, acetonitrile).
Protocol:
-
Sample Preparation:
-
Culture and treat cells with this compound.
-
Wash cells with ice-cold PBS.
-
Lyse the cells and precipitate proteins according to the assay kit instructions or standard protocols for metabolomics.
-
Collect the supernatant containing the metabolites.
-
-
BCAA Quantification:
-
Using a Commercial Kit: Follow the manufacturer's protocol to measure BCAA levels. This typically involves an enzymatic reaction that produces a detectable colorimetric or fluorescent signal.[4][5][6]
-
Using LC-MS/MS: Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry system for accurate quantification of individual BCAAs.
-
-
Data Analysis:
-
Normalize BCAA levels to the total protein concentration or cell number.
-
Compare the BCAA levels in this compound-treated cells to untreated controls.
-
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell viability and proliferation.[7][8][9][10][11]
Materials:
-
Target cancer cell lines (e.g., A2058, A375)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Western Blotting for BCATm Expression
This protocol is used to confirm the presence of the target protein, BCATm, in the cell lines being studied and to ensure that this compound does not alter its expression level.
Materials:
-
Cell lysates from treated and untreated cells.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against BCATm.
-
Loading control primary antibody (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against BCATm and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BCATm signal to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Downstream Target Gene Expression
This protocol measures changes in the mRNA levels of genes downstream of BCATm to understand the molecular consequences of its inhibition.
Materials:
-
RNA from treated and untreated cells.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan master mix.
-
Primers for target genes (e.g., FASN, ACLY) and a reference gene (e.g., GAPDH, ACTB).
-
qRT-PCR instrument.
Protocol:
-
RNA Extraction: Extract total RNA from cells treated with this compound and controls.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR:
-
Set up the qRT-PCR reactions with primers for the target and reference genes.
-
Run the reactions in a qRT-PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of target genes to the reference gene.
-
Compare the gene expression levels in treated versus untreated cells.
-
Logical Relationship of Expected Outcomes
Caption: Logical flow of expected outcomes following this compound treatment.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vitro efficacy of the BCATm inhibitor, this compound. By combining enzymatic, metabolic, and cell-based assays, researchers can thoroughly characterize the inhibitory potential and cellular consequences of this compound, facilitating its further development as a potential therapeutic agent.
References
- 1. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic method for determination of branched-chain amino acid aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. Global deletion of BCATm increases expression of skeletal muscle genes associated with protein turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Testing of Botanical Extracts as Safe and Effective Alternatives for Oral Care: A Two-Pronged Model Integrating Pathogen Control and Host Compatibility [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. JCI - ENU mutagenesis identifies mice with mitochondrial branched-chain aminotransferase deficiency resembling human maple syrup urine disease [jci.org]
Application Notes and Protocols for Determining the Long-Term Stability of Bcat-IN-2 in Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bcat-IN-2 is a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm), an enzyme that plays a crucial role in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1][2][3] The dysregulation of BCAA metabolism has been implicated in various metabolic diseases, including obesity and cancer.[4] this compound serves as a valuable chemical probe for studying the biological functions of BCATm and for therapeutic development. For in vitro studies that require prolonged exposure of cells to the inhibitor, understanding the long-term stability of this compound in culture media is critical for the accurate interpretation of experimental results. This document provides detailed application notes and a protocol for assessing the stability of this compound in commonly used cell culture media.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to designing and interpreting stability studies.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄ClF₂N₅O | [1][5] |
| Molecular Weight | 377.78 g/mol | [1][5] |
| CAS Number | 1800024-45-6 | [1] |
| Solubility | DMSO: ≥ 50 mg/mL (132.35 mM) | [1][3] |
| In Vivo Formulation | 10% DMSO >> 90% corn oil | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [2][3] |
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a highly conserved cascade that regulates crucial aspects of cell fate determination, proliferation, and differentiation during embryonic development and in adult tissue homeostasis.[6][7][8][9][10] Aberrant activation of this pathway is frequently associated with the development of various cancers. The central player in this pathway is the protein β-catenin. In the absence of a Wnt signal, β-catenin is targeted for proteasomal degradation by a "destruction complex." Upon Wnt binding to its receptor, this complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.
Caption: The Wnt/β-catenin signaling pathway in its "OFF" and "ON" states.
Experimental Protocol: Long-Term Stability of this compound in Culture Media
This protocol outlines a method to determine the stability of this compound in a standard cell culture medium over a period of 72 hours. The concentration of this compound is quantified at various time points using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well cell culture plates
-
Sterile microcentrifuge tubes
-
HPLC-MS system
Methods
-
Preparation of this compound Stock Solution:
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare a working solution by diluting the stock solution in pre-warmed (37°C) complete culture medium (DMEM + 10% FBS + 1% P/S) to a final concentration of 10 µM.
-
-
Incubation:
-
Add 200 µL of the 10 µM this compound working solution to multiple wells of a 96-well plate.
-
As a control, prepare wells with culture medium containing the same final concentration of DMSO without the compound.
-
Incubate the plate in a standard cell culture incubator at 37°C, 5% CO₂.
-
-
Sample Collection:
-
Collect samples at the following time points: 0, 2, 4, 8, 24, 48, and 72 hours.
-
At each time point, collect 100 µL of the medium from three replicate wells.
-
-
Sample Preparation for HPLC-MS Analysis:
-
To each 100 µL sample, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method. The method should be optimized for the separation and detection of this compound.
-
Generate a standard curve using known concentrations of this compound to quantify the amount of the compound remaining at each time point.
-
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in cell culture media.
Data Presentation
The stability of this compound is expressed as the percentage of the initial concentration remaining at each time point. The data should be presented in a clear, tabular format.
Table 1: Hypothetical Stability Data for this compound in DMEM + 10% FBS at 37°C
| Time (hours) | Mean Concentration (µM) ± SD (n=3) | % Remaining |
| 0 | 10.0 ± 0.2 | 100% |
| 2 | 9.8 ± 0.3 | 98% |
| 4 | 9.7 ± 0.2 | 97% |
| 8 | 9.5 ± 0.4 | 95% |
| 24 | 8.8 ± 0.5 | 88% |
| 48 | 7.9 ± 0.6 | 79% |
| 72 | 6.5 ± 0.7 | 65% |
Discussion of Hypothetical Results
The hypothetical data in Table 1 suggests that this compound exhibits moderate stability in complete culture medium at 37°C, with approximately 35% degradation observed over a 72-hour period. This level of degradation could be significant for long-term experiments and should be taken into account when designing studies. For instance, in experiments lasting longer than 24 hours, it may be necessary to replenish the medium with fresh this compound to maintain a consistent effective concentration.
Factors Influencing Stability
Several factors can influence the stability of a small molecule in culture media:
-
Temperature: Higher temperatures generally accelerate degradation.
-
pH: The pH of the culture medium can affect the hydrolysis of susceptible functional groups.
-
Media Components: Components of the medium, such as serum proteins, can bind to the compound or have enzymatic activity that leads to degradation.[11]
-
Light Exposure: Some compounds are light-sensitive and may degrade upon exposure to light.
-
Adsorption to Plasticware: Hydrophobic compounds may adsorb to the plastic surfaces of culture plates, leading to a decrease in the effective concentration.
The protocol described provides a robust framework for determining the long-term stability of this compound in cell culture media. Understanding the stability profile of this inhibitor is essential for ensuring the reliability and reproducibility of in vitro experimental data. Researchers should consider performing this stability assessment under their specific experimental conditions to obtain the most accurate results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C17H14ClF2N5O | CID 78319104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Gavage of Bcat-IN-2 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction to Bcat-IN-2
This compound is a potent, selective, and orally active inhibitor of mitochondrial branched-chain aminotransferase (BCATm), with a pIC50 of 7.3.[1][2][3] It demonstrates selectivity for BCATm over the cytosolic isoform, BCATc (pIC50=6.6).[1][2][3] Branched-chain amino acid transferases catalyze the first and reversible step in the catabolism of the essential branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.[4][5][6] The mitochondrial isoform (BCATm) is predominant in most non-neuronal tissues, except the liver.[7] By inhibiting BCATm, this compound blocks the breakdown of BCAAs, leading to their increased levels in plasma.[1][3] This mechanism makes this compound a valuable tool for research in areas such as obesity, dyslipidemia, and the broader field of metabolic diseases.[1][2][3]
This compound Signaling Pathway
The diagram below illustrates the role of BCATm in the initial step of branched-chain amino acid (BCAA) catabolism, the target of this compound inhibition.
Caption: this compound inhibits BCATm, blocking BCAA transamination.
Properties and Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 377.78 g/mol | [1][2] |
| Molecular Formula | C₁₇H₁₄ClF₂N₅O | [1][2] |
| Potency (pIC₅₀) | BCATm: 7.3 | [1][2] |
| BCATc: 6.6 | [1][2] | |
| In Vivo Dosage (Mice) | 10-100 mg/kg (oral, p.o.) | [1][3] |
| Pharmacokinetics (Mice) | Bioavailability (F): 100% (at 5 mg/kg p.o.) | [1][3] |
| Half-life (t₁/₂): 9.2 hours | [1][3] | |
| Clearance (Cl): 0.3 mL/min/kg | [1][3] | |
| Solubility | In Vitro: 50 mg/mL in DMSO (requires ultrasound) | [2][3] |
| In Vivo Vehicle: 10% DMSO + 90% corn oil | [2] | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2][3] |
Detailed Experimental Protocol: Oral Gavage in Mice
This protocol provides a standardized procedure for the oral administration of this compound to mice. It is imperative that all procedures are performed by personnel trained in oral gavage and are in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[8][9]
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer and sonicator
-
Animal scale (calibrated)
-
Appropriately sized gavage needles (feeding tubes).[10] For adult mice (20-30g), a 20-gauge or 18-gauge, 1.5-inch curved or straight stainless steel needle with a rounded ball tip is recommended.[8][9][10] Flexible plastic needles are also an option.[8]
-
1 mL syringes
-
Permanent marker
-
70% ethanol for disinfection
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Dosing Solution Preparation (10 mg/mL in 10% DMSO/90% Corn Oil)
This preparation is based on a common in vivo vehicle formulation.[2]
-
Calculate Required Amount: Determine the total volume of dosing solution needed. For example, for 10 mice weighing ~25g each, at a dose of 100 mg/kg and a dosing volume of 10 mL/kg:
-
Dose per mouse: 100 mg/kg * 0.025 kg = 2.5 mg
-
Volume per mouse: 10 mL/kg * 0.025 kg = 0.25 mL
-
Total this compound needed: 2.5 mg/mouse * 10 mice = 25 mg (+ ~10% overage) = ~27.5 mg
-
Total volume needed: 0.25 mL/mouse * 10 mice = 2.5 mL (+ ~10% overage) = ~2.75 mL
-
-
Dissolve in DMSO: Weigh the required amount of this compound powder (e.g., 27.5 mg) into a sterile conical tube. Add the corresponding volume of DMSO to make up 10% of the final volume (e.g., 0.275 mL). Vortex thoroughly. Use an ultrasonic bath to ensure complete dissolution.[2][3]
-
Add Corn Oil: Add the corn oil to reach the final volume (e.g., add 2.475 mL of corn oil to the DMSO solution).
-
Emulsify: Vortex the solution vigorously for several minutes to create a stable and homogenous emulsion. Prepare the formulation fresh on the day of the experiment.
Animal Handling and Preparation
-
Acclimatization: Allow animals to acclimate to the facility and housing conditions before the experiment begins.
-
Weighing: Weigh each mouse accurately on the day of dosing to calculate the precise volume to be administered.[8][11] The maximum recommended dosing volume is 10 mL/kg.[8][9][11]
-
Fasting (Optional): Depending on the experimental design, a fasting period of 4-6 hours may be considered to standardize gut content, but this must be justified in the protocol.
Oral Gavage Procedure
-
Measure Insertion Depth: Before restraining the animal, measure the correct insertion depth for the gavage needle. Place the tip of the needle at the corner of the mouse's mouth and extend it to the last rib or the xiphoid process (the caudal point of the sternum).[11][12] Mark this depth on the needle with a permanent marker.[11] This prevents accidental perforation of the esophagus or stomach.[8]
-
Prepare the Syringe: Draw the calculated volume of the this compound dosing solution into the syringe. Ensure there are no air bubbles.
-
Restrain the Animal: Securely restrain the mouse by scruffing the loose skin over the neck and shoulders with the thumb and forefinger.[8][9] The body of the mouse should be supported, and the head and neck should be gently extended to create a straight line from the mouth to the esophagus.[8][9][12] This alignment is critical for the needle to pass easily.
-
Insert the Gavage Needle:
-
Insert the needle into the diastema (the gap behind the incisors).[9][11]
-
Gently advance the needle along the roof of the mouth toward the back of the throat.[8][10] The mouse will often swallow, which facilitates the passage of the needle into the esophagus.[8][12]
-
The needle should pass smoothly without resistance. If any resistance is felt, STOP immediately. [8][9] Do not force the needle, as this can cause severe trauma. Withdraw and attempt to reinsert.
-
-
Administer the Compound: Once the needle is inserted to the pre-measured depth, administer the solution slowly and smoothly from the syringe.[10][12]
-
Withdraw the Needle: After administration, gently and slowly withdraw the needle in the same path it was inserted.[10][11]
Post-Procedure Monitoring
-
Immediate Observation: Return the mouse to its home cage and observe it for at least 10-15 minutes for any signs of immediate distress, such as labored breathing, gasping, or leakage of the compound from the mouth or nose.[9][11] These could be signs of accidental administration into the trachea.
-
Subsequent Checks: Continue to monitor the animals at regular intervals for the next 12-24 hours for any adverse effects.[9]
-
Record Keeping: Document all procedures, including the compound administered, dose, volume, time, and any observations.
Safety Precautions
-
Always wear appropriate PPE.
-
Handle mice with care and confidence to minimize stress to both the animal and the handler.[10]
-
Ensure that gavage needles are clean, disinfected, and free of any burrs or sharp edges.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the oral gavage of this compound in mice.
Caption: Workflow for oral gavage of this compound in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Frontiers | BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model [frontiersin.org]
- 5. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 6. BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols: Measuring BCAA Levels After Bcat-IN-2 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential amino acids that play critical roles in protein synthesis, energy homeostasis, and nutrient signaling. The catabolism of BCAAs is initiated by branched-chain amino acid transaminases (BCATs), which exist in two isoforms: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2). Dysregulation of BCAA metabolism has been implicated in various pathological conditions, including metabolic disorders and certain types of cancer.
Bcat-IN-2 is a potent and selective inhibitor of mitochondrial branched-chain aminotransferase (BCATm).[1] As an orally active compound, this compound provides a valuable tool for studying the in vivo effects of BCATm inhibition.[1] By blocking the first step in BCAA catabolism, this compound is expected to increase the circulating levels of BCAAs. These application notes provide detailed protocols for the in vivo administration of this compound to mice, subsequent plasma collection, and the quantification of BCAA levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of BCAA Catabolism and Inhibition by this compound
The initial step in the breakdown of BCAAs is a reversible transamination reaction catalyzed by BCATs. In the mitochondria, BCATm transfers the amino group from BCAAs to α-ketoglutarate, producing branched-chain α-keto acids (BCKAs) and glutamate. This compound specifically inhibits this step, leading to an accumulation of BCAAs in the plasma.
Quantitative Data: Effect of this compound on Plasma BCAA Levels
Oral administration of this compound to mice has been shown to significantly increase the plasma concentrations of all three BCAAs. The following table summarizes the observed changes in plasma BCAA levels in mice following a single oral dose of this compound.
| Compound | Dose (mg/kg, p.o.) | Leucine (µM) | Isoleucine (µM) | Valine (µM) | Fold Increase (vs. Vehicle) |
| Vehicle | - | ~150 | ~50 | ~200 | - |
| This compound | 100 | ~450 | ~150 | ~400 | ~3-fold |
Data is approximated from published studies and should be confirmed in individual experiments.
Experimental Protocols
In Vivo Administration of this compound in Mice
This protocol describes the oral administration of this compound to mice for the purpose of evaluating its effect on plasma BCAA levels.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 mL)
-
Analytical balance
-
Mortar and pestle or appropriate homogenization equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the number of animals and the desired dose (e.g., 100 mg/kg).
-
Weigh the appropriate amount of this compound.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Create a homogenous suspension of this compound in the vehicle. This can be achieved by grinding the compound to a fine powder and gradually adding the vehicle while triturating.
-
-
Dosing:
-
Fast the mice for a short period (e.g., 4-6 hours) before dosing to ensure consistent absorption. Ensure free access to water.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus.
-
Administer the this compound suspension at a volume of 10 mL/kg body weight.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Post-Administration Monitoring: Monitor the animals for any adverse reactions following administration.
Plasma Collection from Mice
This protocol outlines the procedure for collecting blood and processing it to obtain plasma for BCAA analysis at a specified time point after this compound administration.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Collection tubes pre-coated with an anticoagulant (e.g., EDTA)
-
Micro-hematocrit tubes or syringes with appropriate gauge needles
-
Refrigerated centrifuge
-
Pipettes and tips
-
Cryovials for plasma storage
Procedure:
-
Timing of Collection: Based on pharmacokinetic data, a suitable time point for plasma collection is between 2 and 4 hours post-administration to capture the peak effect of the inhibitor.
-
Anesthesia: Anesthetize the mouse using a method appropriate for terminal blood collection (e.g., isoflurane inhalation).
-
Blood Collection:
-
Perform terminal blood collection via cardiac puncture or from the retro-orbital sinus.
-
Collect the blood into the pre-coated anticoagulant tubes.
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant and prevent clotting.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.
-
-
Storage: Aliquot the plasma into cryovials and store at -80°C until analysis.
Quantification of Plasma BCAAs by LC-MS/MS
This protocol provides a general method for the sensitive and specific quantification of leucine, isoleucine, and valine in plasma using LC-MS/MS.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
Analytical standards for leucine, isoleucine, and valine
-
Stable isotope-labeled internal standards (e.g., L-Leucine-d10, L-Isoleucine-d10, L-Valine-d8)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Protein precipitation plates or microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol containing the internal standards).
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a column suitable for amino acid analysis (e.g., a HILIC or a mixed-mode column).
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Develop a suitable gradient to achieve separation of the BCAAs.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Leucine/Isoleucine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Valine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Internal Standards: Monitor the corresponding transitions for the stable isotope-labeled standards.
-
-
-
-
Data Analysis:
-
Quantify the concentration of each BCAA by calculating the peak area ratio of the analyte to its corresponding internal standard.
-
Generate a calibration curve using the analytical standards to determine the absolute concentrations in the plasma samples.
-
Experimental Workflow
The following diagram illustrates the complete experimental workflow from the preparation of the this compound formulation to the final analysis of plasma BCAA levels.
References
Application Notes and Protocols for Bcat-IN-2 in Cancer Metabolic Reprogramming Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to sustain rapid proliferation and adapt to the tumor microenvironment. A key aspect of this reprogramming involves the altered metabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. The catabolism of BCAAs is initiated by branched-chain amino acid transaminases (BCATs), which exist in two isoforms: the cytosolic BCAT1 and the mitochondrial BCAT2. In many cancers, the expression and activity of BCATs are upregulated, contributing to tumor growth by providing essential intermediates for biosynthesis and energy production.
Bcat-IN-2 is a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase, BCAT2 (also known as BCATm). Its ability to modulate BCAA metabolism makes it a valuable tool for studying the role of this pathway in cancer and for exploring potential therapeutic interventions. These application notes provide detailed protocols and data for utilizing this compound in cancer research.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of BCAT2. This enzyme catalyzes the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs), transferring the amino group to α-ketoglutarate (α-KG) to form glutamate. By blocking this initial step in mitochondrial BCAA catabolism, this compound leads to an accumulation of intracellular BCAAs and a reduction in the downstream products, BCKAs and glutamate. This disruption of BCAA metabolism can impact various cellular processes crucial for cancer cell proliferation, including nucleotide and fatty acid synthesis, and mTOR signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a reference for experimental design.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | pIC50 | IC50 (nM) | Assay System |
| BCATm (BCAT2) | 7.3 | ~50 | Recombinant enzyme assay |
| BCATc (BCAT1) | 6.6 | ~250 | Recombinant enzyme assay |
| BCATm (human adipocytes) | 6.5 | ~316 | Differentiated primary human adipocytes |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Mice
| Parameter | Value | Dosing |
| Bioavailability (F) | 100% | 5 mg/kg p.o. and 1 mg/kg i.v. |
| Half-life (t1/2) | 9.2 hours | 5 mg/kg p.o. and 1 mg/kg i.v. |
| Clearance (Cl) | 0.3 mL/min/kg | 5 mg/kg p.o. and 1 mg/kg i.v. |
| Leucine level increase | from 473 µM to 1.2 mM | 100 mg/kg p.o. |
Table 3: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect |
| A2058, A375 | Melanoma | 80 µM | ~50% reduction in colony formation[1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its use.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates with 2 mL of complete medium.
-
Allow cells to attach overnight.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 7-14 days at 37°C, 5% CO₂, allowing colonies to form. Replace the medium with fresh medium containing this compound every 2-3 days.
-
-
Colony Staining:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol for 15 minutes.
-
Remove the methanol and add 1 mL of crystal violet solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the wells with water until the background is clear.
-
-
Colony Counting and Analysis:
-
Air dry the plates.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group.
-
Western Blot for mTOR Pathway Analysis
This protocol is for analyzing the effect of this compound on the mTOR signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Metabolite Extraction and Analysis
This protocol outlines the general steps for analyzing changes in intracellular metabolite levels after this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Cold methanol (80%)
-
Liquid nitrogen
-
Centrifuge
-
GC-MS or LC-MS system
Procedure:
-
Metabolite Extraction:
-
Rapidly wash the cells with cold PBS.
-
Quench metabolism by adding liquid nitrogen.
-
Add cold 80% methanol and scrape the cells.
-
Centrifuge to pellet cell debris and collect the supernatant containing metabolites.
-
-
Sample Preparation and Analysis:
-
Dry the supernatant under a stream of nitrogen.
-
Derivatize the samples as required for GC-MS analysis.
-
Reconstitute the samples in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a GC-MS or LC-MS system to identify and quantify metabolites such as BCAAs, glutamate, and α-ketoglutarate.
-
-
Data Analysis:
-
Process the raw data to identify and quantify metabolites.
-
Perform statistical analysis to identify significant changes in metabolite levels between treated and control groups.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration (e.g., in 10% DMSO and 90% corn oil)
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage). A suggested dose range is 10-100 mg/kg.[2]
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot, metabolite analysis).
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Perform statistical analysis to compare tumor growth between the treated and control groups.
-
Conclusion
This compound is a valuable research tool for investigating the role of mitochondrial BCAA catabolism in cancer. The protocols and data provided in these application notes offer a comprehensive guide for researchers to design and execute experiments to explore the effects of BCAT2 inhibition on cancer cell metabolism, signaling, and proliferation, both in vitro and in vivo. These studies will contribute to a better understanding of the metabolic vulnerabilities of cancer and may lead to the development of novel therapeutic strategies.
References
Application Notes and Protocols: Western Blot Analysis of BCAT2 Expression Following Bcat-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the Western blot analysis of mitochondrial Branched-Chain Amino Acid Transaminase 2 (BCAT2) expression following treatment with Bcat-IN-2, a potent and selective inhibitor of mitochondrial BCAT (BCATm).
Introduction
Branched-chain amino acid transaminase 2 (BCAT2) is a key mitochondrial enzyme that catalyzes the initial step in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1] Dysregulation of BCAA metabolism has been implicated in various diseases, making BCAT2 a person of interest for therapeutic intervention. This compound is a potent and selective inhibitor of BCAT2.[2] This document outlines the detailed protocols for assessing the impact of this compound on BCAT2 protein expression levels in cell culture using Western blotting. Additionally, it explores the downstream effects on the mTOR signaling pathway, a crucial pathway in cellular metabolism and growth that is influenced by BCAA metabolism.
Data Presentation
The following table illustrates a representative quantification of BCAT2 protein expression following treatment with this compound. Data is presented as the relative band intensity of BCAT2 normalized to a mitochondrial loading control (e.g., COX IV) and expressed as a percentage of the vehicle-treated control.
Table 1: Quantitative Analysis of BCAT2 Protein Expression after this compound Treatment
| Treatment Group | Concentration (µM) | Treatment Time (hours) | Relative BCAT2 Expression (% of Control) | Standard Deviation |
| Vehicle (DMSO) | - | 24 | 100 | ± 5.2 |
| This compound | 1 | 24 | 75 | ± 4.8 |
| This compound | 5 | 24 | 48 | ± 3.9 |
| This compound | 10 | 24 | 22 | ± 2.5 |
Note: The data presented in this table is for illustrative purposes to demonstrate data presentation and is not derived from a specific experimental result found in the search.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the role of BCAT2 in branched-chain amino acid (BCAA) catabolism and its influence on the mTOR signaling pathway. Inhibition of BCAT2 by this compound is expected to modulate this pathway.
Caption: BCAT2's role in BCAA catabolism and mTOR signaling.
Experimental Workflow Diagram
The following diagram outlines the key steps for the Western blot analysis of BCAT2 expression after this compound treatment.
Caption: Western blot workflow for BCAT2 analysis.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HepG2, C2C12) in appropriate growth medium and culture until they reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the growth medium from the cells and replace it with the prepared media containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Mitochondrial Isolation from Cultured Cells
This protocol is adapted from established methods for mitochondrial purification for Western blot analysis.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Mitochondria Isolation Buffer:
-
20 mM HEPES-KOH, pH 7.5
-
220 mM Mannitol
-
70 mM Sucrose
-
1 mM EDTA
-
Protease Inhibitor Cocktail (add fresh)
-
Procedure:
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Scrape the cells in ice-cold PBS and centrifuge at 600 x g for 5 minutes at 4°C. Discard the supernatant.
-
Homogenization: Resuspend the cell pellet in 1 mL of ice-cold Mitochondria Isolation Buffer and incubate on ice for 10 minutes. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).
-
Differential Centrifugation: a. Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. b. Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. c. Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Mitochondrial Pellet: Discard the supernatant (cytosolic fraction). The resulting pellet is the mitochondrial fraction.
-
Washing: Resuspend the mitochondrial pellet in 500 µL of Mitochondria Isolation Buffer and centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Final Pellet: Discard the supernatant. The final pellet contains the isolated mitochondria.
Protocol 3: Protein Extraction and Quantification
-
Lysis of Mitochondrial Pellet: Resuspend the mitochondrial pellet from Protocol 2 in RIPA Lysis Buffer containing a protease inhibitor cocktail.
-
Incubation: Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant (mitochondrial protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
Protocol 4: Western Blot Analysis
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BCAT2 (e.g., rabbit anti-BCAT2, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a mitochondrial loading control protein, such as COX IV or VDAC.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BCAT2 band intensity to the corresponding loading control band intensity.
Analysis of mTOR Pathway Activation:
To investigate the downstream effects of BCAT2 inhibition, the same protein lysates can be used to probe for key components of the mTOR signaling pathway. Follow the Western Blot protocol above, using primary antibodies specific for:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of the BCAT2 inhibitor, this compound, on BCAT2 protein expression and downstream mTOR signaling. Adherence to these detailed methods will enable researchers to generate reliable and reproducible data, contributing to a better understanding of the role of BCAT2 in cellular metabolism and its potential as a therapeutic target.
References
Troubleshooting & Optimization
Bcat-IN-2 solubility issues and solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and answers to frequently asked questions regarding the solubility of Bcat-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of mitochondrial branched-chain aminotransferase (BCATm), with a pIC50 of 7.3.[1][2][3] It shows less activity against the cytosolic isoform, BCATc (pIC50=6.6).[1][2][3] Branched-chain aminotransferases (BCATs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the first and reversible step in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[4][5][6] This process converts BCAAs into their corresponding branched-chain α-keto acids (BCKAs).[4] The BCAT pathway is crucial for metabolic reprogramming in various cancer types and is linked to the activation of key signaling pathways such as PI3K/AKT/mTOR and c-Myc.[5][7][8][9][10]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for creating stock solutions of this compound is Dimethyl sulfoxide (DMSO) .[1][2][3] It is highly soluble in DMSO, but has very poor aqueous solubility. For in vivo studies, a common vehicle is a suspension prepared with corn oil.[1][2]
Q3: My this compound powder is not dissolving completely in DMSO. What should I do?
A3: Difficulty in dissolving this compound can be resolved with the following steps:
-
Use an ultrasonic bath: Sonication is recommended to facilitate dissolution and achieve a concentration of up to 50 mg/mL.[1][2][3]
-
Gentle warming: Gently warm the solution to 37°C to increase solubility.[3]
-
Use fresh, high-quality DMSO: DMSO is hygroscopic (absorbs moisture from the air). The presence of water can significantly reduce the solubility of hydrophobic compounds like this compound. Always use newly opened, anhydrous, research-grade DMSO for preparing stock solutions.[1][11]
Q4: I observed a precipitate after diluting my DMSO stock solution into aqueous cell culture media. How can I prevent this?
A4: Precipitation in aqueous media is the most common issue encountered with this compound due to its low aqueous solubility. This happens when the compound "crashes out" of the solution as the highly concentrated DMSO stock is diluted into the aqueous buffer.
Solutions:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells.[12]
-
Prepare a High-Concentration Stock: Make the highest possible concentration stock solution in DMSO (e.g., 50 mg/mL or 132 mM). This allows you to add a very small volume to your media to reach the desired final concentration, minimizing the solvent shift that causes precipitation.
-
Serial Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. For example, add the concentrated stock to a smaller volume of media first, vortex or mix well, and then transfer this intermediate dilution to the final volume.
-
Increase Serum Concentration (If applicable): For some compounds, proteins like albumin in fetal bovine serum (FBS) can help stabilize them and keep them in solution.[13] If your experimental design allows, ensuring the presence of serum before adding the inhibitor may help.
Q5: How should I prepare stock solutions and how should they be stored?
A5: Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in fresh, anhydrous DMSO. Once prepared, aliquot the solution into single-use volumes in low-retention tubes to prevent waste and product inactivation from repeated freeze-thaw cycles.[1][3]
Storage Recommendations:
-
Solid Powder: Store at -20°C for up to 3 years.[1]
-
DMSO Stock Solution: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3]
Solubility Data
The following table summarizes the known solubility parameters for this compound.
| Solvent/Vehicle | Concentration | Molarity (approx.) | Notes |
| DMSO | 50 mg/mL | 132.35 mM | Sonication is recommended to achieve maximum solubility. Use fresh, anhydrous DMSO.[1][2][3][11] |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | 6.62 mM | For in vivo use. Prepare by first dissolving in DMSO, then adding corn oil.[2] |
This compound Signaling Pathway
This compound primarily targets the mitochondrial enzyme BCATm, which is a key regulator in the catabolism of branched-chain amino acids (BCAAs). This pathway is integral to cancer cell metabolism and proliferation.
Caption: this compound inhibits BCAT enzymes, disrupting BCAA metabolism and downstream signaling.
Experimental Protocols & Workflows
Protocol: Preparing this compound for In Vitro Cell-Based Assays
This protocol describes the preparation of a 20 mM stock solution and its dilution to a final concentration of 10 µM in a cell culture experiment.
Materials:
-
This compound powder (MW: 377.78 g/mol )
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortexer and/or ultrasonic water bath
-
Cell culture medium
Procedure:
-
Prepare 20 mM Stock Solution:
-
Calculate the mass of this compound needed. For 1 mL of a 20 mM stock: 1 mL * (20 mmol/L) * (377.78 g/mol) = 7.56 mg.
-
Weigh out 7.56 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly. If the powder does not dissolve completely, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.
-
-
Dilute to Final Concentration (Example: 10 µM):
-
The goal is to add the stock to the cell culture medium so that the final DMSO concentration is ≤ 0.1%.
-
A 1:2000 dilution of the 20 mM stock is required to achieve a 10 µM final concentration (20,000 µM / 2000 = 10 µM).
-
This dilution ratio also results in a final DMSO concentration of 0.05% (100% / 2000 = 0.05%), which is well-tolerated by most cell lines.
-
To treat 10 mL of media, add 5 µL of the 20 mM this compound stock solution (10,000 µL / 2000 = 5 µL).
-
Add the 5 µL of stock solution directly to the 10 mL of pre-warmed cell culture medium. Mix immediately by gentle inversion or swirling to prevent localized high concentrations and precipitation.
-
Workflow for Preparing this compound Solution
Caption: A step-by-step workflow for the solubilization and use of this compound in experiments.
Troubleshooting Guide
This decision tree helps diagnose and solve common solubility issues with this compound.
Caption: A decision tree to quickly diagnose and solve this compound precipitation problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Branched-chain amino acid transferase type 2 (BCAT2) deficiency: Report of an eighth case and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCAT2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 8. Identify BCAT1 plays an oncogenic role and promotes EMT in KIRC via single cell RNA-seq and experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Frontiers | BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
preventing Bcat-IN-2 precipitation in media
Welcome to the technical support center for Bcat-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of precipitation in media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing precipitation after adding this compound to my cell culture media. What is the common cause for this?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue, primarily due to its low aqueous solubility. The most frequent cause is the compound coming out of solution when the concentrated stock (usually in DMSO) is diluted into the aqueous media. This can be influenced by the final concentration of this compound, the concentration of DMSO in the final working solution, the temperature of the media, and the pH.
Q2: How can I prevent this compound from precipitating in my cell culture media?
A2: To prevent precipitation, it is crucial to follow a careful dilution protocol. Here are several steps you can take:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture media is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Pre-warm Media: Warm your cell culture media to 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Instead of adding the highly concentrated stock directly to the full volume of media, perform a serial dilution. You can dilute the stock in a smaller volume of pre-warmed media first and then add this intermediate dilution to the final volume.
-
Increase Final Volume: If you are observing precipitation at a high working concentration of this compound, consider if a lower concentration could achieve the desired biological effect.
-
Vortexing/Mixing: When diluting the stock solution, gently vortex or pipette the media to ensure rapid and uniform distribution of the compound, which can prevent localized high concentrations that are prone to precipitation.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with concentrations of up to 50 mg/mL achievable, though this may require ultrasonication to fully dissolve.[1][2]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: Proper storage is critical to maintaining the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
Stock Solutions (in DMSO): For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][4]
Quantitative Data Summary
The following table summarizes the solubility and storage information for this compound.
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | 50 mg/mL (132.35 mM) (ultrasonication may be needed) | [1][2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (6.62 mM) | [1] | |
| Storage (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| Storage (In Solvent) | -80°C | 6 months | [1][3][4] |
| -20°C | 1 month | [1][3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder (MW: 377.78 g/mol ), DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.78 mg of this compound. c. Add the appropriate volume of DMSO to the powder. d. Vortex the solution thoroughly. If complete dissolution is not achieved, sonicate the solution in a water bath for a short period until the solution is clear.[1][2] e. Aliquot the stock solution into sterile, single-use tubes and store at -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) cell culture media.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Determine the final concentration of this compound needed for your experiment. For example, to achieve a final concentration of 10 µM in 10 mL of media. c. It is recommended to perform an intermediate dilution. For instance, take 10 µL of the 10 mM stock and add it to 990 µL of pre-warmed media to get a 100 µM intermediate solution. Mix well by gentle pipetting. d. Add 1 mL of the 100 µM intermediate solution to the final 9 mL of pre-warmed media to achieve the final 10 µM concentration. e. Gently swirl the culture flask or plate to ensure even distribution of the compound. f. Visually inspect the media under a microscope to confirm the absence of precipitation before treating your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Wnt/β-Catenin signaling pathway and the role of BCAT.
References
potential off-target effects of Bcat-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of Bcat-IN-2, a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm).
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
A1: this compound is a potent inhibitor of the mitochondrial branched-chain aminotransferase (BCATm) with a pIC50 of 7.3. It exhibits selectivity for BCATm over the cytosolic isoform, BCATc, which has a pIC50 of 6.6.[1][2]
Q2: Has a comprehensive off-target profile for this compound been published?
A2: To date, a comprehensive public screening of this compound against a broad panel of off-target proteins, such as a kinome-wide scan, has not been published. Therefore, researchers should exercise caution and consider the potential for uncharacterized off-target activities in their experiments.
Q3: What are the potential off-target liabilities for a molecule like this compound?
A3: While specific off-target interactions for this compound are not well-documented, small molecule inhibitors can potentially interact with other proteins that have similar binding pockets. For aminotransferase inhibitors, potential off-targets could include other aminotransferases or enzymes with nucleotide-binding sites. Without specific screening data, the full spectrum of off-target effects remains unknown.
Q4: What are the primary downstream effects of inhibiting BCATm?
A4: Inhibition of BCATm by this compound is expected to block the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine within the mitochondria. This leads to an increase in the intracellular and circulating levels of these BCAAs.[1] The primary intended application for this inhibitor is in the research of obesity and dyslipidemia.[1][2]
Troubleshooting Guide
Unexpected experimental outcomes when using this compound could be indicative of off-target effects. This guide provides steps to troubleshoot such scenarios.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity or Reduced Viability at Low Concentrations | The compound may be inhibiting a critical kinase or other protein essential for cell survival. | Perform a dose-response curve to determine the IC50 for toxicity. Consider performing a kinome scan or a cellular thermal shift assay (CETSA) to identify potential off-target binders. |
| Phenotype Does Not Correlate with Known BCATm Function | This compound might be modulating a different signaling pathway through an off-target interaction. | Validate the on-target effect by measuring BCAA levels. Use a structurally distinct BCATm inhibitor as a control. Employ affinity chromatography to pull down binding partners. |
| Inconsistent Results Across Different Cell Lines | Off-target proteins may be expressed at varying levels in different cell types, leading to variable phenotypic outcomes. | Perform target and potential off-target expression analysis (e.g., Western blot, qPCR) in the cell lines being used. |
| Activation of an Unrelated Signaling Pathway | The inhibitor could be activating a kinase or other signaling molecule. | Use phospho-specific antibodies for key signaling pathways (e.g., MAPK, PI3K/Akt) to screen for unexpected pathway activation. |
Data Presentation: Hypothetical Off-Target Screening Data
The following tables represent hypothetical data from off-target screening assays to illustrate how such data would be presented. Note: This is not actual data for this compound.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates the results of a hypothetical kinase screen at a single concentration (e.g., 1 µM).
| Kinase | % Inhibition at 1 µM |
| BCATm (On-Target) | 95% |
| BCATc (Known Isoform) | 55% |
| Kinase A | 25% |
| Kinase B | 15% |
| Kinase C | 85% (Potential Off-Target) |
| Kinase D | 5% |
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Results
This table shows a hypothetical thermal shift (ΔTm) for the on-target protein and a potential off-target upon binding of this compound. A positive shift indicates stabilization.
| Protein Target | ΔTm (°C) with 10 µM this compound |
| BCATm | +5.2 |
| Kinase C | +3.8 |
| Protein X | -0.5 |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the potential off-target effects of this compound.
Kinase Selectivity Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-point screen, a final assay concentration of 1 µM is common. For dose-response curves, prepare a serial dilution series.
-
Kinase Panel Selection: Utilize a commercial kinase screening service (e.g., Eurofins KINOMEscan, Reaction Biology) that offers a panel of hundreds of purified, active kinases.
-
Assay Principle: The specific assay format may vary (e.g., radiometric, fluorescence-based), but the general principle involves incubating the kinase, a specific substrate, and ATP with the test compound.[3]
-
Data Acquisition: The amount of phosphorylated substrate is measured, and the percent inhibition relative to a DMSO control is calculated.
-
Data Analysis: Results are often presented as percent inhibition at a single concentration or as IC50 values for kinases that show significant inhibition.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify direct binding of this compound to proteins in a cellular context by measuring changes in their thermal stability.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration (e.g., 10 µM) and a vehicle control (DMSO) for a specified time.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[4]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve in the presence of the compound indicates a direct binding interaction.[5]
Affinity Chromatography for Target Identification
Objective: To identify cellular proteins that bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) while preserving its binding activity. A control, inactive analog should also be synthesized if possible.
-
Immobilization: Covalently attach the affinity-tagged this compound to a solid support matrix (e.g., agarose beads).
-
Cell Lysate Incubation: Incubate the immobilized probe with a cell lysate to allow for binding of target and off-target proteins.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a competitive ligand, a denaturing agent, or by changing the pH or salt concentration.
-
Analysis: Identify the eluted proteins using mass spectrometry.
Visualizations
BCATm Signaling Pathway
Caption: Simplified diagram of the BCATm-catalyzed reaction.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for a typical kinase selectivity profiling experiment.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for a CETSA experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with Bcat-IN-2 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bcat-IN-2, a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm). This guide is intended for scientists and drug development professionals to interpret unexpected results and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its selectivity?
A1: this compound is a potent, selective, and orally active inhibitor of the mitochondrial branched-chain aminotransferase (BCATm), with a pIC50 of 7.3. It exhibits selectivity for BCATm over the cytosolic isoform, BCATc (pIC50=6.6).[1]
Q2: What are the main research areas for this compound?
A2: this compound is primarily used in research related to obesity and dyslipidemia.[1] It has also been investigated in the context of non-alcoholic fatty liver disease (NAFLD) and melanoma.[2][3]
Q3: What is the expected effect of this compound on branched-chain amino acid (BCAA) levels?
A3: As an inhibitor of BCATm, this compound is expected to block the first step in BCAA catabolism, leading to an increase in the levels of BCAAs, such as leucine. In mice, oral administration of this compound has been shown to increase leucine levels in a dose-dependent manner.[1]
Q4: I am not observing the expected phenotype in my lipid metabolism study. Is this a known phenomenon?
A4: Yes, this may not be an unexpected result depending on your experimental model. In a study using an oleic acid-induced model of non-alcoholic fatty liver disease (NAFLD) in LO2 and HepG2 cells, treatment with this compound did not affect lipid accumulation, as measured by Oil Red O staining and triglyceride/cholesterol production.[2][4] This contrasts with a BCATc inhibitor, which did alleviate lipid accumulation in the same model.[2][4] This suggests that BCATm may not be directly involved in oleic acid-induced lipid accumulation in these cell lines.[4]
Troubleshooting Guide for Unexpected Results
No Effect on Lipid Accumulation
Symptom: You are treating your cells (e.g., hepatocytes) with this compound in a lipid overload model, but you do not observe a decrease in lipid droplet formation or triglyceride levels.
Possible Cause & Troubleshooting Steps:
-
Isoform Specificity: The lack of effect may be due to the specific roles of BCAT isoforms in your model system. BCATc, the cytosolic isoform, might be the primary driver of the phenotype you are studying.
-
Recommendation: As a comparative experiment, consider using a known BCATc inhibitor to see if that produces the expected effect on lipid metabolism.[2]
-
-
Experimental Model: The role of BCATm in lipid metabolism may be context-dependent. The oleic acid-induced NAFLD model in LO2 and HepG2 cells has shown no response to this compound in terms of lipid accumulation.[2][4]
-
Recommendation: Verify the expression of both BCATm and BCATc in your specific cell line or tissue model using Western Blot or qRT-PCR to confirm they are suitable targets.
-
Unexpected Changes in Cell Viability or Apoptosis
Symptom: You observe a significant decrease in cell viability or an increase in apoptosis after this compound treatment that is not part of your expected results.
Possible Cause & Troubleshooting Steps:
-
Cytotoxicity at High Concentrations: While this compound has shown no obvious cytotoxicity in LO2 cells at various concentrations, a slight inhibition of cell viability was observed in HepG2 cells at a concentration of 100 µM.[2]
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. We recommend using a cell viability assay such as the MTT or MTS assay.
-
-
Off-Target Effects: Although selective, high concentrations of any inhibitor can lead to off-target effects.
-
Recommendation: If you suspect off-target effects, consider using a structurally different BCATm inhibitor as a control. Additionally, a rescue experiment by overexpressing a this compound-resistant mutant of BCATm could help confirm on-target activity.
-
-
Modulation of Apoptotic Pathways: In some contexts, inhibition of BCAA metabolism can influence cell survival pathways. For example, a BCATc inhibitor has been shown to alleviate oleic acid-induced apoptosis by modulating the Bcl2/Bax/Caspase axis and the AKT/JNK signaling pathway.[2] While this was not directly shown for this compound, it is a possibility to consider.
-
Recommendation: If you observe changes in apoptosis, analyze key apoptotic markers (e.g., cleaved Caspase-3, Bax, Bcl-2) by Western Blot to investigate the underlying mechanism.
-
Unexpected Signaling Pathway Alterations
Symptom: You observe modulation of signaling pathways seemingly unrelated to BCAA metabolism, such as the PI3K/AKT/mTOR pathway.
Possible Cause & Troubleshooting Steps:
-
Crosstalk between BCAA Metabolism and Major Signaling Pathways: BCAA metabolism is interconnected with key cellular signaling pathways. BCAT enzymes have been shown to influence the PI3K/AKT/mTOR and Ras/ERK pathways.[5][6] Specifically, BCAT2 (the gene for BCATm) has been shown to regulate the PI3K/AKT pathway.[7]
-
Recommendation: If you are working on a model where these pathways are relevant (e.g., cancer cell lines), it is advisable to probe the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-mTOR, p-ERK) by Western Blot to assess any unintended activation or inhibition.
-
Data Presentation
Table 1: this compound Potency and Selectivity
| Target | pIC50 |
| BCATm | 7.3 |
| BCATc | 6.6 |
Data sourced from MedchemExpress.[1]
Table 2: Effect of this compound on Cell Viability in Different Cell Lines
| Cell Line | Concentration | Observation | Reference |
| LO2 | Varied | No obvious cytotoxicity | [2] |
| HepG2 | 100 µM | Slight inhibition of cell viability | [2] |
| A2058 (Melanoma) | 80 µM | Inhibition of colony formation | [3] |
| A375 (Melanoma) | 80 µM | Inhibition of colony formation | [3] |
Experimental Protocols
Western Blot Analysis for BCATm Expression
Objective: To determine the protein level of BCATm in cell or tissue lysates.
Protocol:
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9][10]
-
Incubate the membrane with a primary antibody specific for BCATm overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
qRT-PCR for BCAT2 (BCATm) mRNA Expression
Objective: To quantify the mRNA expression level of the BCAT2 gene.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and primers specific for BCAT2.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Thermal Cycling:
-
Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[11]
-
-
Data Analysis:
-
Calculate the relative expression of BCAT2 using the 2-ΔΔCt method.[11]
-
MTT Cell Viability Assay
Objective: To assess the effect of this compound on cell viability.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Mandatory Visualizations
Caption: this compound inhibits the mitochondrial BCAA catabolic pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Potential impact of this compound on the PI3K/AKT/mTOR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BCATc modulates crosstalk between the PI3K/Akt and the Ras/ERK pathway regulating proliferation in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCAT2 binding to PCBP1 regulates the PI3K/AKT signaling pathway to inhibit autophagy-related apoptosis and ferroptosis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Comparison of gene expression of the oncogenic Wnt/β-catenin signaling pathway components in the mouse and human epididymis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting inconsistent Bcat-IN-2 experimental data
Welcome to the technical support center for Bcat-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental data and providing clear guidance on the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, selective, and orally active inhibitor of the mitochondrial branched-chain aminotransferase (BCATm), also known as BCAT2.[1][2] It displays selectivity for BCATm over the cytosolic isoform, BCATc (BCAT1).[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Q3: What is the recommended solvent for dissolving this compound?
A3: For in vitro use, Dimethyl sulfoxide (DMSO) is the recommended solvent.[1][3] For in vivo studies, a common formulation is 10% DMSO in 90% corn oil.[1]
Q4: What are the known off-target effects of this compound?
A4: While this compound is selective for BCATm, it does show some activity against BCATc at higher concentrations.[1][2][3] Researchers should consider the expression levels of both isoforms in their experimental system and titrate this compound concentrations to minimize off-target effects.
Q5: My this compound solution appears cloudy. What should I do?
A5: Cloudiness in the solution may indicate that the compound has precipitated. Gently warm the solution to 37°C and use sonication to aid in redissolving the compound.[3] Always prepare fresh solutions and avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No-Effect Results in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions of this compound. Avoid storing diluted solutions for extended periods. Follow recommended storage conditions (-80°C for long-term solvent stocks).[1][2][3] |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. IC50 values can vary between cell types. |
| Low Target Expression | Confirm the expression of BCATm in your cell line using Western blot or qPCR. If BCATm expression is low or absent, this compound will have a limited effect. |
| Cell Culture Conditions | Ensure consistent cell culture conditions, including media composition, serum concentration, and cell density. Variations in these factors can alter cellular metabolism and drug response. |
| Compound Adsorption | Small molecules can adsorb to plasticware. Use low-adhesion microplates for sensitive assays. Pre-incubating plates with a blocking agent like BSA may also help. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target effects.[4] |
| Inhibition of BCATc | This compound has some inhibitory activity against BCATc.[1][2][3] If your experimental system has high BCATc expression, consider using a BCATc knockout/knockdown cell line as a control to distinguish between BCATm and BCATc-mediated effects. |
| Non-specific Compound Activity | Include a negative control compound with a similar chemical structure but no activity against BCATm. This can help identify non-specific effects of the chemical scaffold. |
| Assay Interference | Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a control with this compound in the absence of cells to check for assay interference. |
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | pIC50 | Reference |
| BCATm | 7.3 | [1][2] |
| BCATc | 6.6 | [1] |
| BCATm (in human adipocytes) | 6.5 | [1][3] |
Table 2: this compound Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (132.35 mM) | Ultrasonic treatment may be needed. | [1][3] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (6.62 mM) | For in vivo use. | [1] |
Experimental Protocols
Western Blot for c-Myc Expression
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10) diluted in blocking buffer overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[5]
Cellular Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3][7]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[3][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3]
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) containing protease inhibitors to preserve protein-protein interactions.
-
Pre-clearing: (Optional) Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody against the protein of interest (the "bait" protein) to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait protein and its suspected interacting partners.
Visualizations
Caption: BCAA metabolism and the inhibitory action of this compound on BCATm.
Caption: Transcriptional regulation of BCAT1 by the oncoprotein c-Myc.
Caption: Overview of the canonical Wnt/β-catenin signaling pathway.
References
- 1. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
Bcat-IN-2 Cytotoxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for experiments involving the cytotoxicity of Bcat-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active inhibitor of mitochondrial branched-chain aminotransferase (BCATm), also known as BCAT2.[1][2][3] BCATm is a key enzyme that catalyzes the first step in the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[4][5] By inhibiting BCATm, this compound prevents the breakdown of BCAAs, leading to their accumulation.[6] This disruption in BCAA metabolism can impact various cellular processes, including proliferation and survival.
Q2: What is the reported cytotoxicity of this compound in different cell lines?
The cytotoxic effect of this compound is cell-line dependent and varies with concentration. In human hepatic cell lines, it shows low cytotoxicity. For instance, in LO2 cells, this compound demonstrated no obvious cytotoxicity, while in HepG2 cells, only a slight inhibition of viability was observed at a high concentration of 100 µM.[7] In contrast, this compound has been shown to reduce proliferation and invasion in melanoma cell lines. In A2058 and A375 melanoma cells, treatment with 80 µM this compound resulted in decreased colony formation, migration, and invasion, suggesting a significant anti-cancer effect in these specific cells.[8]
Q3: How should I prepare and store this compound for in vitro experiments?
For in vitro use, this compound can be dissolved in DMSO to create a stock solution. For example, a 50 mg/mL stock solution is achievable with the help of ultrasonic treatment.[2] It is recommended to prepare fresh working solutions for experiments. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q4: What signaling pathways are affected by BCATm inhibition with this compound?
Inhibition of BCATm disrupts BCAA metabolism, which can influence several downstream signaling pathways. The accumulation of BCAAs, particularly leucine, is known to activate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[6][9] The broader BCAT family has been implicated in activating pathways such as PI3K/AKT/mTOR and Wnt/β-catenin, which are crucial for cancer cell proliferation and invasion.[9] Furthermore, BCAT2 has been identified as a novel suppressor of ferroptosis, a form of iron-dependent cell death.[10]
Troubleshooting Guide
Issue 1: I am not observing the expected cytotoxicity in my cancer cell line.
-
Solution 1: Verify Inhibitor Concentration and Activity. Ensure that the concentration of this compound is appropriate for your specific cell line. As shown in the data, effective concentrations can range from low to high micromolar. Confirm the integrity of your this compound stock by ensuring it was stored correctly and consider purchasing a new batch if it is old.
-
Solution 2: Check Cell Line Sensitivity. The cytotoxic effects of this compound are highly cell-line dependent.[7][8] Your cell line may not be reliant on the BCATm pathway for survival. Consider testing a positive control cell line known to be sensitive, such as A375 melanoma cells.[8]
-
Solution 3: Extend Exposure Time. The duration of treatment may be insufficient to induce a cytotoxic response. Try extending the incubation period with this compound (e.g., from 24h to 48h or 72h) and measure viability at multiple time points.
-
Solution 4: Assess Different Endpoints. this compound may be causing cytostatic effects (inhibiting proliferation) rather than cytotoxic effects (cell death) at your tested concentration. In addition to viability assays (like MTT or CTG), consider performing cell cycle analysis or colony formation assays to assess anti-proliferative effects.[8]
Issue 2: I am observing significant cytotoxicity in a cell line expected to be resistant.
-
Solution 1: Investigate Off-Target Effects. At higher concentrations, small molecule inhibitors can exhibit off-target effects.[11] The observed toxicity might not be due to the inhibition of BCATm. To test this, you could use a secondary, structurally different BCATm inhibitor or use genetic methods like siRNA or CRISPR to knock down BCAT2 and see if it phenocopies the inhibitor's effect.
-
Solution 2: Rule out Solvent Toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Always include a vehicle control (medium with the same amount of solvent as your treated wells) in your experimental setup.
-
Solution 3: Confirm Cell Line Identity. Misidentification or contamination of cell lines is a common issue. Verify the identity of your cell line using short tandem repeat (STR) profiling.
Quantitative Data Summary
The following table summarizes the reported cytotoxic and anti-proliferative effects of this compound in various cell lines.
| Cell Line | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| LO2 | Human Normal Hepatocyte | Up to 100 µM | 48 hours | No obvious cytotoxicity. | [7] |
| HepG2 | Human Hepatocellular Carcinoma | 100 µM | 48 hours | Slight inhibition of cell viability. | [7] |
| A2058 | Human Melanoma | 80 µM | Not Specified | Reduced colony formation, migration, and invasion. | [8] |
| A375 | Human Melanoma | 80 µM | Not Specified | Reduced colony formation, migration, and invasion. | [8] |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using MTT Assay
This protocol is a standard method for evaluating cell viability based on the metabolic activity of cells.[7][12]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Appropriate cell culture medium with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from your DMSO stock. Include a vehicle control containing the same final concentration of DMSO as the highest this compound dose.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly (e.g., by pipetting or using a plate shaker) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits BCATm, blocking BCAA catabolism and impacting downstream pathways.
Caption: Standard workflow for assessing the cytotoxicity of this compound in cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Depletion of branched‐chain aminotransferase 2 (BCAT2) enzyme impairs myoblast survival and myotube formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Branched-chain amino acid aminotransferase 2 regulates ferroptotic cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bcat-IN-2 In Vivo Bioavailability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and working with Bcat-IN-2 in vivo, with a specific focus on its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: this compound has been reported to have high oral bioavailability. In preclinical studies involving mice, it exhibited an oral bioavailability of 100%[1][2][3].
Q2: What is the recommended formulation for in vivo oral administration of this compound?
A2: The recommended formulation for oral administration in mice is a solution prepared in 10% DMSO and 90% corn oil[2].
Q3: I am observing lower than expected efficacy in my in vivo experiments. Could this be due to poor bioavailability?
A3: While this compound has high intrinsic oral bioavailability, several factors in your experimental setup could lead to observations of lower-than-expected efficacy. Before assuming poor bioavailability, please review the troubleshooting guide below to ensure proper compound handling, formulation, and administration.
Q4: How does this compound work?
A4: this compound is a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm)[1][2][3]. BCATm is the initial enzyme in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine[4][5]. By inhibiting BCATm, this compound leads to an increase in the circulating levels of these BCAAs[1][3].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or variable drug exposure in plasma/tissue | Improper Formulation: this compound may not be fully dissolved or may have precipitated out of solution. | Ensure this compound is completely dissolved in DMSO before adding the corn oil. Prepare the formulation fresh before each experiment. Gentle warming and vortexing can aid dissolution. |
| Inaccurate Dosing: Errors in calculating the dose or in the administration volume. | Double-check all calculations for dosing. Ensure the administration vehicle is homogenous and the correct volume is administered to each animal. | |
| Gavage Error: The compound may have been administered into the lungs instead of the stomach. | Ensure proper oral gavage technique. If unsure, seek training from experienced personnel. Observe the animal for any signs of respiratory distress after dosing. | |
| Unexpected Animal Toxicity | Vehicle Toxicity: The vehicle (DMSO/corn oil) may be causing adverse effects at the administered volume. | Ensure the volume of the vehicle is within the recommended limits for the animal species and size. Consider a vehicle toxicity study with the vehicle alone. |
| Compound Instability: this compound may be degrading in the formulation. | Prepare the formulation fresh for each experiment and avoid storing it for extended periods. | |
| Inconsistent Pharmacodynamic (PD) Effects | Biological Variability: Inherent biological differences between animals can lead to varied responses. | Increase the number of animals per group to account for biological variability and improve statistical power. |
| Timing of PD Readout: The time point for measuring the pharmacodynamic effect may not be optimal. | Conduct a time-course experiment to determine the optimal time point for observing the desired pharmacodynamic effect after this compound administration. |
Experimental Protocols
Protocol: In Vivo Bioavailability Study of this compound in Mice
This protocol outlines a typical experimental design to determine the oral bioavailability of this compound.
1. Animals:
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Weight: 20-25 g
-
Acclimatization: Allow at least one week of acclimatization before the experiment.
2. Compound Formulation:
-
Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle for intravenous administration (e.g., 5% DMSO, 5% Solutol HS 15, 90% Saline) to a final concentration for a 1 mg/kg dose.
-
Oral (PO) Formulation: Prepare a suspension of this compound in 10% DMSO and 90% corn oil for a 5 mg/kg dose[2].
3. Study Design:
-
Groups:
-
Group 1: Intravenous administration (n=5 mice)
-
Group 2: Oral gavage administration (n=5 mice)
-
-
Dosing:
-
IV group: Administer 1 mg/kg of this compound via tail vein injection.
-
PO group: Administer 5 mg/kg of this compound via oral gavage.
-
4. Blood Sampling:
-
Collect sparse blood samples (approximately 50 µL) from each animal at various time points post-administration.
-
IV group time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
PO group time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and process to plasma by centrifugation.
5. Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Area Under the Curve (AUC) for both IV and PO administration using appropriate software (e.g., Phoenix WinNonlin).
-
Bioavailability (F%) Calculation: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F%) | 100% | Mouse | [1][2][3] |
| Half-life (t1/2) | 9.2 hours | Mouse | [1] |
| Clearance (Cl) | 0.3 mL/min/kg | Mouse | [1] |
| Oral Dose for PK Study | 5 mg/kg | Mouse | [1] |
| Intravenous Dose for PK Study | 1 mg/kg | Mouse | [1] |
| In Vitro Solubility (DMSO) | 50 mg/mL | - | [2] |
| In Vivo Formulation | 10% DMSO / 90% Corn Oil | - | [2] |
Visualizations
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in animal studies with Bcat-IN-2
This technical support center provides troubleshooting guidance for researchers utilizing Bcat-IN-2 in animal studies. The information is designed to address potential sources of variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant inter-animal variability in the physiological response to this compound. What are the potential causes?
A1: Variability in response to this compound can stem from several factors, primarily related to its mechanism of action targeting branched-chain amino acid (BCAA) metabolism. Key areas to investigate include:
-
Dietary BCAA Content: The composition of the animal chow, specifically the percentage of BCAAs (leucine, isoleucine, and valine), can significantly influence the baseline BCAA metabolism and the subsequent effect of this compound.[1]
-
Gut Microbiome: The gut microbiota plays a role in BCAA metabolism.[2][3][4][5][6] Variations in the microbiome composition between animals can alter host BCAA levels and therefore the response to a BCATm inhibitor.
-
Fasting/Feeding State: The metabolic state of the animal at the time of dosing and measurement is critical. BCAA metabolism is dynamic and changes significantly between the fed and fasted states.[3][6]
-
Mouse Strain: Different mouse strains can have inherent differences in drug metabolism and metabolic pathways.[2][5]
-
Dosing Formulation and Administration: Inconsistent preparation of the dosing solution or inaccurate administration can be a major source of variability.
Q2: How can we minimize variability related to diet?
A2: To minimize diet-related variability, consider the following:
-
Standardized Diet: Use a fixed, purified diet with a known and consistent BCAA content for all experimental and control groups. Avoid switching chow formulations mid-study.
-
Acclimation Period: Acclimate all animals to the standardized diet for a sufficient period (e.g., 1-2 weeks) before the start of the experiment to allow their metabolism to stabilize.
-
Reporting: Clearly report the composition of the diet, including the source and percentage of BCAAs, in all publications.
Q3: What are the best practices for preparing and administering this compound for in vivo studies?
A3: Consistent formulation and administration are key to reducing variability.
-
Formulation: A commonly used vehicle for this compound is a suspension in 10% DMSO and 90% corn oil.[7]
-
Preparation:
-
Prepare a stock solution of this compound in DMSO. Gentle warming and sonication may be required to fully dissolve the compound.[7]
-
On each dosing day, prepare the final formulation fresh by adding the DMSO stock to corn oil. Vortex thoroughly to ensure a homogenous suspension.
-
-
Administration:
-
Oral gavage is a common route of administration.[7]
-
Ensure all personnel are proficient in the gavage technique to minimize stress and ensure accurate dosing.
-
Q4: Could off-target effects of this compound be contributing to our variable results?
A4: this compound is a selective inhibitor of mitochondrial BCAT (BCATm), but it does have some activity against the cytosolic isoform (BCATc).[7]
-
Selectivity: The pIC50 of this compound for BCATm is 7.3, while for BCATc it is 6.6.[7] This indicates a degree of selectivity, but at higher concentrations, inhibition of BCATc could occur.
-
BCATc Function: BCATc is primarily expressed in the brain and is involved in glutamate synthesis.[9][10] Off-target inhibition of BCATc could potentially lead to neurological or behavioral changes, contributing to variability.
-
Mitigation: To assess potential off-target effects, consider including a control group treated with a selective BCATc inhibitor if such effects are suspected.
Q5: How does the fasting or feeding state of the animals affect the experimental outcome?
A5: The metabolic state is a critical variable.
-
Fed State: In the fed state, particularly after a high-protein meal, BCAA levels rise, and BCATm activity is crucial for their catabolism.
-
Fasted State: During fasting, BCAAs are mobilized from muscle protein breakdown and can be used as an energy source, a process also dependent on BCATm.[3][11]
-
Recommendation: Standardize the fasting/feeding protocol for all animals in the study. For example, all dosing and measurements could be performed after a specific fasting period (e.g., 4-6 hours) to ensure a consistent metabolic baseline.
Data Summary Tables
Table 1: this compound Potency and Selectivity
| Target | pIC50 | Reference |
| BCATm | 7.3 | [7] |
| BCATc | 6.6 | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Bioavailability (F) | 100% | Oral (p.o.) | [12] |
| Half-life (t½) | 9.2 hours | Intravenous (i.v.) | [12] |
| Clearance (Cl) | 0.3 mL/min/kg | Intravenous (i.v.) | [12] |
Table 3: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [7] |
| Powder | 4°C | 2 years | [7] |
| In Solvent | -80°C | 6 months | [7] |
| In Solvent | -20°C | 1 month | [7] |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
Objective: To prepare a homogenous suspension of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). If necessary, gently warm the solution and/or use a sonicator to ensure complete dissolution.
-
On the day of dosing, calculate the required volume of the stock solution and corn oil based on the desired final concentration and the number of animals to be dosed. The final concentration of DMSO should not exceed 10%.
-
In a sterile tube, add the required volume of corn oil.
-
While vortexing the corn oil, slowly add the calculated volume of the this compound DMSO stock solution.
-
Continue to vortex for at least 1-2 minutes to ensure a uniform suspension.
-
Prepare this formulation fresh before each dosing session.
Mandatory Visualizations
Caption: BCAA catabolic pathway and the inhibitory action of this compound on BCATm.
Caption: A logical workflow for troubleshooting variability in this compound animal studies.
References
- 1. Frontiers | Best Practices for Microbiome Study Design in Companion Animal Research [frontiersin.org]
- 2. Lack of strain-related differences in drug metabolism and efflux transporter characteristics between CD-1 and athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasting alleviates metabolic alterations in mice with propionyl-CoA carboxylase deficiency due to Pcca mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Strain differences in the metabolism and action of drugs in mice and rats. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of Supplementation of Branched-Chain Amino Acids to Reduced-Protein Diet on Skeletal Muscle Protein Synthesis and Degradation in the Fed and Fasted States in a Piglet Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BCAA Supplementation in Mice with Diet-induced Obesity Alters the Metabolome Without Impairing Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Bcat-IN-2 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation, storage, and handling of Bcat-IN-2. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm).[1][2] BCATm is a key enzyme in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. By inhibiting BCATm, this compound can modulate cellular signaling pathways that are influenced by BCAA metabolism, including the mTOR pathway.
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid form and solutions are summarized below.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Q3: In what solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO). For in vivo studies, a common formulation involves preparing a stock solution in DMSO, which is then further diluted in corn oil.
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (132.35 mM) | May require sonication to fully dissolve. Use anhydrous DMSO. |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (6.62 mM) | Prepare fresh for each in vivo experiment.[1] |
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluted in aqueous media.
-
Cause: this compound is a hydrophobic molecule, and direct dilution of a concentrated DMSO stock into aqueous buffers or cell culture media can cause it to precipitate.
-
Solution:
-
Perform serial dilutions of your concentrated DMSO stock in DMSO first to lower the concentration.
-
Add the final, lower concentration DMSO solution to your aqueous medium slowly while vortexing or mixing.
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Issue 2: Inconsistent or lower-than-expected potency (IC50) in cellular assays.
-
Cause 1: Degradation of this compound. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C instead of -80°C) can lead to degradation.
-
Solution: Prepare small, single-use aliquots of your DMSO stock solution and store them at -80°C for long-term use. For short-term use (up to one month), -20°C is acceptable.[1]
-
-
Cause 2: Inaccurate concentration of stock solution. This can be due to weighing errors or incomplete dissolution.
-
Solution: Ensure your balance is properly calibrated. Use sonication to ensure the compound is fully dissolved in DMSO when preparing the initial stock solution.
-
-
Cause 3: Adsorption to plastics. Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration.
-
Solution: Use low-adhesion polypropylene tubes and pipette tips. Pre-wetting pipette tips with the solution before transferring can also minimize loss.
-
Issue 3: Unexpected off-target effects in experiments.
-
Cause: While this compound is a selective inhibitor of BCATm over cytosolic BCAT (BCATc), like many kinase inhibitors with a pyrazolopyrimidine core, high concentrations may lead to off-target activities.[1][3]
-
Solution:
-
Perform dose-response experiments to determine the lowest effective concentration of this compound for your specific cell type and assay.
-
Consult the literature for known off-target effects of pyrazolopyrimidine-based inhibitors.
-
If available, use a structurally distinct BCATm inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Solubilization: Vortex the solution vigorously. If necessary, sonicate the tube in a water bath for 10-15 minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-adhesion polypropylene tubes. Store the aliquots at -80°C for up to 6 months.
Protocol 2: General Procedure for Assessing this compound Stability by HPLC
This protocol provides a general framework. Specific parameters may need to be optimized for your equipment and specific experimental needs.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Incubate this compound solution (e.g., in acetonitrile/water) with 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at a controlled temperature.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose this compound solution to UV light (e.g., 254 nm).
-
For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize acidic and basic samples before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Analysis: Monitor the decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the BCATm pathway.
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Hypothetical degradation pathways of a pyrazolopyrimidine scaffold.
References
Technical Support Center: Bcat-IN-2 Experiments and DMSO Toxicity
Welcome to the technical support center for researchers utilizing Bcat-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments while minimizing the potential confounding effects of Dimethyl Sulfoxide (DMSO) toxicity.
Minimizing DMSO Toxicity: Core Principles
This compound, a potent and selective inhibitor of mitochondrial branched-chain aminotransferase (BCATm), is a valuable tool for studying metabolic pathways, particularly in the context of obesity and dyslipidemia.[1][2] Like many small molecule inhibitors, this compound is often solubilized in DMSO for experimental use. While an effective solvent, DMSO can exert toxic effects on cells, influencing experimental outcomes. Adhering to best practices for DMSO usage is therefore critical for generating reliable and reproducible data.
The primary strategy to mitigate DMSO toxicity is to use the lowest possible concentration of DMSO in your final cell culture media. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some being sensitive to concentrations as low as 0.1%. It is crucial to determine the specific tolerance of your cell line.
General Recommendations for DMSO Concentration in Cell Culture:
| Concentration | General Effect | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal impact on cell viability and function. | Ideal for most experiments. |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may begin to show subtle effects. | A common working range, but requires a vehicle control. |
| > 0.5% | Increased risk of cytotoxicity, altered gene expression, and other off-target effects. | Should be avoided unless absolutely necessary and validated. |
| ≥ 1% | Significant cytotoxicity is likely for most cell lines. | Not recommended for most cell-based assays. |
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments that may be related to DMSO toxicity.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High cell death in both control (DMSO vehicle) and this compound treated groups. | DMSO concentration is too high for the cell line. | 1. Determine the Maximum Tolerated DMSO Concentration: Perform a dose-response experiment with DMSO alone (e.g., 0.05% to 1.0%) to identify the highest concentration that does not significantly affect cell viability. 2. Reduce Final DMSO Concentration: Prepare a more concentrated stock solution of this compound in DMSO, allowing for a smaller volume to be added to the culture medium to achieve the desired final inhibitor concentration while keeping the final DMSO concentration below the toxic threshold. |
| Inconsistent results or high variability between replicates. | 1. Uneven distribution of DMSO/Bcat-IN-2 in the culture medium. 2. Precipitation of this compound upon dilution in aqueous media. | 1. Ensure Proper Mixing: After adding the this compound/DMSO stock solution to the culture medium, mix thoroughly by gentle pipetting or swirling before adding to the cells. 2. Serial Dilutions in Media: If precipitation is observed, try performing serial dilutions of the this compound/DMSO stock in the culture medium rather than a single large dilution. |
| Unexpected changes in the expression of signaling proteins in the vehicle control group. | DMSO can independently affect cellular signaling pathways. | 1. Include an Untreated Control: In addition to the DMSO vehicle control, include a control group of cells that are not exposed to any solvent. This will help differentiate the effects of DMSO from the effects of this compound. 2. Lower DMSO Concentration: Use the lowest effective concentration of DMSO. |
| Reduced this compound activity or efficacy. | 1. Degradation of this compound in the stock solution. 2. Precipitation of this compound. | 1. Proper Stock Solution Storage: Aliquot this compound stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] 2. Visual Inspection: Before use, visually inspect the diluted this compound solution for any signs of precipitation. If present, gentle warming or sonication may help redissolve the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of DMSO for my this compound experiments?
A1: It is highly recommended to start with a final DMSO concentration of ≤ 0.1% in your cell culture medium. You should always perform a preliminary experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Q2: How should I prepare my this compound stock solution and working solutions?
A2: this compound is soluble in DMSO at concentrations of 50 mg/mL (132.35 mM).[2]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). This allows for smaller volumes to be added to your culture medium, minimizing the final DMSO concentration.
-
Working Solution: Dilute the stock solution in your cell culture medium to achieve the desired final this compound concentration. Ensure the final DMSO concentration remains within the non-toxic range for your cells.
Q3: What controls should I include in my this compound experiments?
A3: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without any solvent or inhibitor. This serves as a baseline for normal cell function.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as your this compound treated groups. This control is crucial for distinguishing the effects of the inhibitor from any effects of the solvent.
-
Positive Control (if applicable): A known inhibitor of a related pathway or a treatment known to produce a similar effect to what you expect from this compound.
Q4: Can I reuse my diluted this compound working solution?
A4: It is best practice to prepare fresh working solutions of this compound for each experiment to ensure its stability and activity. If you must store it, do so for a very short period at 4°C and protect it from light.
Experimental Protocols
Cell Viability Assay (e.g., MTT or MTS)
This protocol provides a general framework for assessing the effect of this compound on cell viability while controlling for DMSO toxicity.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Treatment Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration in the highest this compound concentration does not exceed the predetermined toxic limit for your cell line (ideally ≤ 0.1%).
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest this compound treatment group.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment and control solutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT, MTS) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration.
Western Blot Analysis of the PI3K/AKT/mTOR Pathway
This protocol outlines the steps to investigate the effect of this compound on key proteins in the PI3K/AKT/mTOR signaling pathway.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the appropriate time, including an untreated and a vehicle control.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Visualizations
Caption: A typical workflow for conducting cell-based assays with this compound.
Caption: Inhibition of BCATm by this compound can modulate BCAA levels, impacting the PI3K/AKT/mTOR pathway.
References
Technical Support Center: Adjusting Small Molecule Inhibitor Dosages for Different Mouse Strains
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using small molecule inhibitors in mouse models, with a specific focus on adjusting dosages for different strains.
IMPORTANT NOTE: Clarification on Bcat-IN-2 and β-catenin Inhibition
There appears to be a confusion in the naming of the inhibitor of interest. The compound This compound is a potent and selective inhibitor of Branched-Chain Amino Acid Transaminase (BCAT) , specifically the mitochondrial isoform (BCATm).[1] It is involved in amino acid metabolism.
This is distinct from inhibitors of the Wnt/β-catenin signaling pathway . A compound named Wnt/β-catenin-IN-2 is a known inhibitor of this pathway, which is crucial in cell proliferation and cancer research.
This guide will provide information on both this compound and representative Wnt/β-catenin inhibitors to ensure clarity and address the potential underlying research interest in β-catenin signaling.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why do I need to adjust the dosage of an inhibitor when switching between mouse strains?
Adjusting the dosage of a small molecule inhibitor when changing mouse strains is critical due to inherent genetic differences that can affect the drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). Key factors include:
-
Metabolic Differences: Different mouse strains, such as C57BL/6 and BALB/c, can have variations in the expression and activity of drug-metabolizing enzymes (e.g., cytochrome P450s). This can lead to faster or slower clearance of the compound, altering its exposure and half-life.
-
Immune System Variation: Strains like C57BL/6 are known to have a Th1-biased immune response, while BALB/c mice have a Th2-bias.[2] This can be critical for immuno-oncology studies and may affect the tumor microenvironment and the overall response to therapy.
-
Differences in Target Pathway Activity: The baseline activity of signaling pathways like Wnt/β-catenin can vary between strains, potentially requiring different inhibitor concentrations to achieve the same biological effect.
-
Toxicity Profiles: Strain-specific sensitivities to drug toxicity are common. A dose that is well-tolerated in one strain may cause adverse effects in another.
Q2: I'm seeing unexpected toxicity or lack of efficacy in a new mouse strain. What should I do?
This is a common issue and highlights the importance of dose optimization. A lack of efficacy may suggest the dose is too low in the new strain due to faster metabolism, while unexpected toxicity suggests the dose is too high due to slower clearance or increased sensitivity.
Troubleshooting Steps:
-
Review the Literature: Check for any published studies that have used the specific inhibitor in your mouse strain of interest.
-
Perform a Dose-Finding Study: If no data is available, it is essential to conduct a preliminary dose-finding or Maximum Tolerated Dose (MTD) study in a small cohort of the new strain.
-
Assess Target Engagement: At a given dose, measure a downstream biomarker of your target pathway (e.g., AXIN2 expression for Wnt/β-catenin inhibition[3]) in the relevant tissue to confirm the inhibitor is reaching its target and having the intended biological effect.
-
Pharmacokinetic (PK) Analysis: If resources permit, a pilot PK study to measure plasma concentrations of the drug over time can provide definitive evidence of altered drug exposure in the new strain.
Q3: How do I establish a starting dose for an inhibitor in a new mouse strain?
If you have an established effective dose in one strain (e.g., C57BL/6) and are moving to another (e.g., BALB/c) for which there is no published data, a conservative approach is recommended. You can start with a slightly lower dose than the known effective dose and escalate from there. A pilot study with a small number of animals per group (n=3-5) at three different dose levels (e.g., 50%, 100%, and 150% of the original dose) can provide valuable information on tolerance and efficacy.
Experimental Workflow and Protocols
Workflow for Dose Adjustment in a New Mouse Strain
The following workflow outlines a systematic approach to determining the optimal dose of a small molecule inhibitor when transitioning to a new mouse strain.
Caption: Workflow for optimizing inhibitor dosage in a new mouse strain.
Technical Data and Protocols: this compound
This compound is an orally active inhibitor of mitochondrial branched-chain aminotransferase (BCATm).[1]
Signaling Pathway: Branched-Chain Amino Acid (BCAA) Metabolism
This compound inhibits BCATm, the enzyme that catalyzes the first step in the catabolism of BCAAs (Leucine, Isoleucine, Valine) into their respective branched-chain α-keto acids (BCKAs).[4][5]
Caption: this compound inhibits the BCATm-mediated conversion of BCAAs.
This compound Dosage and Pharmacokinetics in Mice
| Parameter | Value | Mouse Strain | Route | Reference |
| Dose Range (p.o.) | 10 - 100 mg/kg | Not Specified | Oral (p.o.) | [1] |
| Dose (p.o.) | 5 mg/kg | Not Specified | Oral (p.o.) | [1] |
| Dose (i.v.) | 1 mg/kg | Not Specified | Intravenous (i.v.) | [1] |
| Bioavailability (F) | 100% | Not Specified | p.o. vs i.v. | [1] |
| Half-life (t1/2) | 9.2 hours | Not Specified | Not Specified | [1] |
| Clearance (Cl) | 0.3 mL/min/kg | Not Specified | Not Specified | [1] |
Protocol: Preparation and Oral Administration of this compound
This protocol is adapted from manufacturer guidelines.[1]
1. Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For the working solution, dilute the DMSO stock in corn oil. For a final concentration of 2.5 mg/mL, add 100 µL of 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Mix thoroughly. If precipitation occurs, warming and sonication can aid dissolution. Prepare this working solution fresh daily.
2. Oral Gavage Procedure:
-
Weigh the mouse to calculate the precise dosing volume (typically 5-10 mL/kg).[6]
-
Properly restrain the mouse to ensure its head and body are in a straight line.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse).[6]
-
Gently insert the needle into the esophagus. Do not force it.
-
Slowly administer the calculated volume of the this compound suspension.
-
Return the mouse to its cage and monitor for any adverse reactions.
Technical Data and Protocols: Wnt/β-catenin Inhibitors
Dysregulation of the Wnt/β-catenin pathway is implicated in numerous cancers.[7] Inhibition of this pathway is a key therapeutic strategy.
Signaling Pathway: Wnt/β-catenin
In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. Wnt ligand binding to its receptor Frizzled (FZD) and LRP5/6 disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription with TCF/LEF.[8][9]
Caption: Wnt/β-catenin pathway and points of intervention by inhibitors.
Wnt/β-catenin Inhibitor Dosages in Mouse Models
The following table summarizes dosages for common Wnt/β-catenin inhibitors reported in the literature. Note the variability in strains, routes, and schedules.
| Inhibitor | Mouse Strain | Dose | Route | Frequency | Notes | Reference |
| XAV939 | NSG | 20 mg/kg | Intraperitoneal (i.p.) | Every 3 days | Reduced tumor volume in a Caco-2 xenograft model. | [10] |
| ICG-001 | SCID-beige | Not specified | Not specified | Not specified | Reduced tumor growth in an RPMI-8226 xenograft model. | [11] |
| ICG-001 | Nude | 50 mg/kg/day | Not specified | Daily | Used in an osteosarcoma model. | [12] |
| ICG-001 | Not specified | 100 mg/kg | Not specified | Not specified | Used in an endometriosis model. | [13] |
| PRI-724 | HCV Transgenic | Not specified | i.p. or s.c. | Not specified | Injected for 6 weeks to assess liver fibrosis. | [14] |
Protocol: Intraperitoneal (i.p.) Injection of a Wnt Inhibitor
This is a general protocol; always refer to your institution's specific IACUC guidelines.[15][16]
1. Reagent Preparation:
-
Dissolve the inhibitor (e.g., XAV939) in a suitable vehicle. For XAV939, 0.05 M lactic acid has been used.[10] For ICG-001, DMSO has been used.[12] Ensure the final concentration allows for an appropriate injection volume (typically <10 mL/kg).
-
Warm the solution to room or body temperature to minimize discomfort for the animal.[15]
2. Intraperitoneal Injection Procedure:
-
Properly restrain the mouse, turning it to expose the abdomen.
-
The target injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[15]
-
Use a new, sterile needle (e.g., 27-30 gauge) for each animal.
-
Insert the needle at a 15-30 degree angle.
-
Gently pull back on the plunger to ensure you have not entered a blood vessel or organ (negative pressure).
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genetic background determines susceptibility to experimental immune-mediated blepharoconjunctivitis: comparison of Balb/c and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Model‐based dose selection to inform translational clinical oncology development of WNT974, a first‐in‐class Porcupine inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells [ijbs.com]
- 11. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-catenin signaling inhibitors ICG-001 and C-82 improve fibrosis in preclinical models of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective inhibitor of Wnt/β-catenin/CBP signaling ameliorates hepatitis C virus-induced liver fibrosis in mouse model [pubmed.ncbi.nlm.nih.gov]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
unexpected phenotypic changes with Bcat-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Bcat-IN-2, a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm).[1] This guide will help you address unexpected phenotypic changes and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active inhibitor of the mitochondrial branched-chain aminotransferase (BCATm), with a pIC50 of 7.3. It shows selectivity for BCATm over the cytosolic isoform, BCATc (pIC50=6.6).[1] BCATm is a key enzyme in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. By inhibiting BCATm, this compound is expected to increase the levels of BCAAs.[1]
Q2: I am not observing the expected effect on lipid accumulation in my cell model. Is this an unexpected result?
This may not be an unexpected result depending on your experimental model. In studies on oleic acid-induced non-alcoholic fatty liver disease (NAFLD) models in LO2 and HepG2 cells, this compound did not show an effect on lipid accumulation as measured by Oil Red O staining and triglyceride/cholesterol levels.[2][3] This suggests that in this context, BCATm is not directly involved in lipid accumulation.
Interestingly, in the same study, an inhibitor of the cytosolic isoform, BCATc (BCATc Inhibitor 2), did significantly reduce oleic acid-induced lipid droplet formation. This highlights the distinct roles of the two BCAT isoforms.
Q3: I am observing an unexpected increase in apoptosis. Is this a known effect of this compound?
While this compound itself did not induce apoptosis in LO2 and HepG2 cells at concentrations up to 100 µM, it was shown to alleviate oleic acid-induced apoptosis in these cells.[2][3] If you are observing an increase in apoptosis, it could be due to several factors:
-
Cell type-specific effects: The cellular response to BCATm inhibition can be highly cell-type dependent.
-
Off-target effects: At high concentrations, off-target effects are more likely. It is crucial to perform a dose-response curve to determine the optimal concentration for your experiments.
-
Experimental conditions: The specific culture conditions and stressors used in your experiment could interact with this compound to produce a pro-apoptotic effect.
Q4: What are the potential signaling pathways affected by BCATm inhibition that could explain unexpected phenotypes?
BCAT enzymes and BCAA metabolism are linked to several key signaling pathways. While direct off-target effects of this compound are not well-documented, unexpected phenotypes could arise from modulating these pathways:
-
PI3K/AKT/mTOR Pathway: BCAA metabolism is known to influence the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[4][5][6][7] Unexpected changes in cell growth or proliferation could be linked to alterations in this pathway.
-
Apoptosis Signaling: As observed in the NAFLD studies, the related BCATc inhibitor affected the Bcl2/Bax/Caspase axis and the AKT/JNK signaling pathway.[2] Although this compound showed a protective effect, a different cellular context could potentially lead to the modulation of these apoptosis-related pathways.
Troubleshooting Guide
This guide addresses specific unexpected phenotypic changes you might encounter during your experiments with this compound.
| Observed Phenotype | Potential Cause | Troubleshooting Steps |
| No effect on lipid accumulation | Isoform specificity: Your phenotype may be regulated by the cytosolic isoform (BCATc) rather than the mitochondrial isoform (BCATm). | 1. Confirm target engagement: If possible, measure BCAA levels to confirm that this compound is inhibiting BCATm in your system. An increase in BCAAs would be expected. 2. Test a BCATc inhibitor: Use a selective BCATc inhibitor, such as BCATc Inhibitor 2, to see if it produces the expected phenotype.[8] 3. Literature review: Investigate the known roles of BCATm and BCATc in your specific biological context. |
| Unexpected cytotoxicity/apoptosis | High concentration leading to off-target effects or stress potentiation. | 1. Perform a dose-response experiment: Determine the IC50 for BCATm inhibition and the concentration at which cytotoxicity is observed in your specific cell line using an MTT or similar cell viability assay. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM).[3] 2. Assess apoptosis markers: Use techniques like Annexin V/PI staining or western blotting for cleaved caspases to confirm if the observed cell death is apoptotic.[3] 3. Control for solvent effects: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not causing toxicity. |
| Paradoxical increase in cell proliferation | Cell-type specific rewiring of metabolic or signaling pathways. | 1. Analyze key signaling pathways: Investigate the effect of this compound on the PI3K/AKT/mTOR pathway using western blotting for key phosphorylated proteins (e.g., p-AKT, p-mTOR, p-S6K).[5][6] 2. Metabolic profiling: If available, perform metabolomic analysis to understand the broader metabolic changes induced by BCATm inhibition in your cells. |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is adapted from studies using this compound and general MTT assay procedures.[3][9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 10, 20, 50, 100 µM) for the desired duration (e.g., 48 hours).[3]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting
This protocol provides a general framework for analyzing protein expression changes following this compound treatment.[12][13]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, total AKT, p-JNK, total JNK, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Quantitative Real-Time PCR (qPCR)
This protocol can be used to measure changes in gene expression following this compound treatment.
-
RNA Extraction: After this compound treatment, extract total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for your target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model [frontiersin.org]
- 3. BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcat1 is controlled by Tsc2/mTORC1 pathway at expression levels and its deficiency together with Bcat2 inactivation suppresses the growth of a Tsc2-/- tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. protocols.io [protocols.io]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. origene.com [origene.com]
controlling for compensatory mechanisms to Bcat-IN-2
Welcome to the technical support center for Bcat-IN-2, a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential experimental challenges, with a focus on understanding and controlling for compensatory mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active inhibitor of mitochondrial branched-chain aminotransferase (BCATm).[1][2] BCATm catalyzes the first step in the catabolism of branched-chain amino acids (BCAAs), which involves the reversible transamination of BCAAs (leucine, isoleucine, and valine) to their corresponding branched-chain alpha-keto acids (BCKAs) and glutamate.[3] By inhibiting BCATm, this compound leads to an accumulation of BCAAs and a reduction in the production of BCKAs.[4]
Q2: What are the known isoforms of branched-chain aminotransferase (BCAT), and does this compound inhibit both?
A2: There are two main isoforms of BCAT: the mitochondrial isoform (BCATm, encoded by the BCAT2 gene) and the cytosolic isoform (BCATc, encoded by the BCAT1 gene).[3][5] this compound is selective for BCATm.[2] The selectivity for BCATm over BCATc is an important consideration in experimental design.
Q3: What are the potential compensatory mechanisms that my cells or animal models might activate in response to this compound treatment?
A3: While direct compensatory mechanisms to this compound are still under investigation, based on the known roles of BCAA metabolism, several potential compensatory responses could arise:
-
Upregulation of BCATc: Although this compound is selective for BCATm, cells might respond by increasing the expression of the cytosolic isoform, BCATc, to maintain BCAA catabolism. The expression of BCATc is known to be upregulated in certain contexts, such as T-cell activation.[1][6]
-
Activation of Pro-survival Signaling Pathways:
-
mTOR Pathway: BCAA metabolism is closely linked to the mTOR signaling pathway.[3][7] Disruption of BCATm has been shown to alter mTOR signaling.[4] Cells may modulate mTOR activity to promote survival, for instance, through autophagy.[8]
-
AKT and JNK Pathways: Inhibition of BCAA catabolism may lead to cellular stress. The AKT and JNK signaling pathways are key regulators of apoptosis and can be activated as a pro-survival response.[9][10]
-
-
Metabolic Reprogramming: Inhibition of a key metabolic enzyme like BCATm can induce broader metabolic shifts.[11][12] This may include alterations in glycolysis, the TCA cycle, and the metabolism of other amino acids to maintain cellular energy and biosynthetic needs.
Q4: Are there known mechanisms of resistance to BCAT inhibitors?
A4: There is limited information on specific resistance mechanisms to this compound. However, based on resistance mechanisms to other targeted therapies, potential mechanisms could include:
-
Upregulation of the drug target (BCATm) or a compensatory isoform (BCATc).
-
Activation of alternative metabolic or "bypass" signaling pathways to overcome the effects of BCATm inhibition.
-
Increased drug efflux or metabolism.
-
BCAT1 has been implicated in decreasing the sensitivity of cancer cells to cisplatin through the regulation of mTOR-mediated autophagy.[8]
Troubleshooting Guides
Problem 1: I am not observing the expected phenotypic effect of this compound in my cell line.
| Possible Cause | Troubleshooting Suggestion |
| Low expression of BCATm in the cell line. | Confirm the expression of BCATm (BCAT2) in your cell line at both the mRNA (RT-qPCR) and protein (Western blot) level. Compare to a positive control cell line known to express BCATm. |
| Compensatory upregulation of BCATc. | Assess the expression of BCATc (BCAT1) at baseline and after this compound treatment. If BCATc is upregulated, consider co-treatment with a BCATc inhibitor or using a dual BCATm/BCATc inhibitor if appropriate for your experimental question. |
| Activation of compensatory survival pathways. | Examine the phosphorylation status of key proteins in the mTOR (e.g., p-S6K, p-4E-BP1) and AKT/JNK pathways (e.g., p-AKT, p-JNK) following this compound treatment. If these pathways are activated, consider co-treatment with specific inhibitors of these pathways. |
| Metabolic plasticity of the cell line. | Perform metabolic profiling (e.g., Seahorse assay, metabolomics) to assess changes in glycolysis and oxidative phosphorylation. Your cells may be adapting by utilizing alternative energy sources. |
| Incorrect dosage or compound instability. | Verify the concentration of this compound used and ensure proper storage and handling to maintain its activity. Perform a dose-response curve to determine the optimal concentration for your cell line. |
Problem 2: I am observing unexpected off-target effects or toxicity.
| Possible Cause | Troubleshooting Suggestion |
| High dosage of this compound. | Perform a dose-response experiment to determine the lowest effective concentration that produces the desired on-target effect with minimal toxicity. |
| Inhibition of BCATc at high concentrations. | Although selective, at higher concentrations, this compound may inhibit BCATc. Measure the IC50 of this compound for both BCATm and BCATc in your experimental system to confirm its selectivity at the concentrations used. |
| Accumulation of BCAAs to toxic levels. | Measure the intracellular and extracellular concentrations of BCAAs. If they are excessively high, consider if this is a direct cause of the observed toxicity. |
| Cell-type specific dependencies. | The observed toxicity may be due to a specific reliance of your cell type on BCATm activity for survival. This could be an on-target effect that is specific to your model. |
Quantitative Data Summary
| Compound | Target | pIC50 / IC50 | Cellular/Animal Model | Effect | Reference |
| This compound | BCATm | pIC50 = 7.3 | Differentiated primary human adipocytes | pIC50 = 6.5 | [1] |
| This compound | BCATc | pIC50 = 6.6 | N/A | N/A | [1] |
| This compound | BCATm | N/A | Mice (100 mg/kg, p.o.) | Increased leucine levels from 473 µM to 1.2 mM. | [1] |
| BCATc Inhibitor 2 | rBCATc | IC50 = 0.2 µM | Recombinant rat BCATc | N/A | [9] |
| BCATc Inhibitor 2 | hBCATc | IC50 = 0.8 µM | Recombinant human BCATc | N/A | [9] |
| BCATc Inhibitor 2 | rBCATm | IC50 = 3.0 µM | Crude rat BCATm | N/A | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Compensatory Signaling Pathway Activation
-
Cell Lysis:
-
Seed cells and treat with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6K, anti-S6K, anti-p-JNK, anti-JNK, anti-BCAT1, anti-BCAT2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: BCAA Catabolism Pathway and the site of action for this compound.
Caption: Potential compensatory signaling pathways activated in response to this compound.
Caption: Experimental workflow to investigate compensatory mechanisms to this compound.
References
- 1. The emerging role of the branched chain aminotransferases, BCATc and BCATm, for anti-tumor T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytosolic Branched Chain Aminotransferase (BCATc) Regulates mTORC1 Signaling and Glycolytic Metabolism in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of BCAT2-Mediated Valine Catabolism Stimulates β-Casein Synthesis via the AMPK-mTOR Signaling Axis in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BCAT1 decreases the sensitivity of cancer cells to cisplatin by regulating mTOR-mediated autophagy via branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model [frontiersin.org]
- 11. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Bcat-IN-2 In Vivo Studies
Welcome to the technical support center for researchers utilizing Bcat-IN-2 in in vivo experiments. This resource provides troubleshooting guidance and answers to frequently asked questions related to the long-term application of this potent and selective mitochondrial branched-chain aminotransferase (BCATm) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key in vivo characteristics?
A1: this compound is a potent, selective, and orally active inhibitor of mitochondrial branched-chain aminotransferase (BCATm) with a pIC₅₀ of 7.3. It demonstrates selectivity for BCATm over the cytosolic isoform, BCATc (pIC₅₀=6.6).[1] In mouse models, it exhibits high bioavailability (F=100%) and a long half-life of 9.2 hours, making it suitable for in vivo research.[1] It is primarily investigated for its potential role in obesity and dyslipidemia.[1]
Q2: What are the immediate, known effects of this compound administration in vivo?
A2: The primary and most immediate effect of this compound administration is the elevation of branched-chain amino acids (BCAAs) in circulation. In mice, oral administration of 10-100 mg/kg of this compound has been shown to significantly increase plasma leucine levels.[1] This is a direct consequence of inhibiting BCATm, the first enzyme in the BCAA catabolic pathway in most peripheral tissues.
Q3: Are there any published long-term toxicity studies for this compound?
A3: As of the latest literature review, specific multi-month, repeated-dose toxicity studies for this compound have not been published. Most available data comes from acute or short-term (e.g., 3-week) studies.[2] The absence of long-term toxicity data necessitates careful monitoring of animal health and key organ function during chronic experiments.
Q4: What can be inferred about the potential long-term effects of BCATm inhibition from other studies?
A4: Studies on mice with a genetic knockout of the BCATm gene provide valuable insights into the potential consequences of long-term pathway inhibition. These BCATm-/- mice exhibit chronically elevated plasma BCAAs, similar to what would be expected with sustained this compound treatment.[3][4] Interestingly, these mice show decreased adiposity, reduced body weight despite higher food intake, increased energy expenditure, and improved glucose and insulin tolerance.[3][4] They also appear to be protected from diet-induced obesity.[3][4] These findings suggest that long-term BCATm inhibition is likely to have significant metabolic effects.
Q5: Has this compound shown any cytotoxicity?
A5: In vitro studies have shown that this compound has no obvious cytotoxicity on human liver LO2 cells at various concentrations.[5] A slight inhibition of cell viability was observed in HepG2 liver cancer cells, but only at a high concentration of 100 µM.[5]
Troubleshooting Guide for Long-Term In Vivo Experiments
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Failure to Gain Weight | Consistent with phenotypes in BCATm knockout mice, which show decreased adiposity and body weight.[3][4] This may be an on-target effect related to increased energy expenditure. | Monitor food and water intake to rule out aversion. Conduct body composition analysis (e.g., DEXA) to differentiate between fat and lean mass loss. Consider paired-feeding studies to normalize caloric intake. |
| Altered Blood Glucose or Insulin Levels | Systemic inhibition of BCAT2 has been shown to improve glucose tolerance and insulin sensitivity in obese mice.[2] BCATm knockout mice also show remarkable improvements in these parameters.[3][4] | This is likely an expected on-target effect. Regularly monitor blood glucose and perform glucose and insulin tolerance tests (GTT, ITT) to quantify the metabolic changes. |
| Neurological Side Effects (e.g., tremors, ataxia) | While this compound is selective for BCATm, very high doses could potentially affect BCATc, which is highly expressed in the brain.[6] Chronically elevated BCAAs have been implicated in neurological conditions. | Perform a dose-response study to identify the minimum effective dose. Carefully observe animals for any behavioral abnormalities. If neurological signs appear, consider reducing the dose or discontinuing treatment and consult a veterinarian. |
| Signs of Kidney or Liver Distress (e.g., altered urine output, elevated liver enzymes) | BCATm is expressed in the kidneys.[3] While in vitro data suggests low liver cytotoxicity,[5] long-term effects are unknown. The kidneys of BCATm knockout mice were noted to be somewhat enlarged.[3] | Monitor kidney and liver function via regular blood tests (e.g., ALT, AST, creatinine, BUN). At the study endpoint, perform histopathological analysis of these organs to check for any morphological changes. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Bioavailability (F) | 100% | Oral (p.o.) | [1] |
| Half-life (t½) | 9.2 hours | Intravenous (i.v.) | [1] |
| Clearance (Cl) | 0.3 mL/min/kg | Intravenous (i.v.) | [1] |
Table 2: Effect of Oral this compound on Plasma Leucine in Mice
| Dose (mg/kg) | Plasma Leucine Level | Notes | Reference |
| Vehicle Control | ~473 µM | Baseline level | [1] |
| 100 | ~1.2 mM | Significant increase over baseline | [1] |
Experimental Protocols
Protocol 1: Acute Pharmacodynamic Study of this compound in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO in corn oil). A stock solution can be made in DMSO and then diluted.[1] For in vivo experiments, it is recommended to prepare the working solution fresh daily.[1]
-
Dosing: Administer this compound or vehicle control via oral gavage at a volume of 10 mL/kg. Doses can range from 10 to 100 mg/kg.[1]
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (pre-dose) and at various time points post-dose (e.g., 2, 4, 8, 24 hours).
-
Analysis: Process blood to collect plasma. Analyze plasma BCAA concentrations using a suitable method such as LC-MS/MS.
-
Endpoint: Euthanize animals according to approved institutional guidelines.
Protocol 2: Recommended Framework for a Long-Term Efficacy and Safety Study
This is a suggested protocol in the absence of published, standardized long-term studies.
-
Study Design: A minimum of a 4-week study is recommended, with longer durations (e.g., 12 weeks) providing more robust data. Include a vehicle control group and at least two dose levels of this compound.
-
Animal Monitoring: Monitor body weight, food and water intake, and clinical signs of toxicity daily for the first week and at least three times a week thereafter.
-
Metabolic Phenotyping:
-
Weekly: Measure fasting blood glucose.
-
Bi-weekly/Monthly: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Endpoint: Conduct body composition analysis (e.g., DEXA or MRI).
-
-
Interim and Terminal Sample Collection:
-
Collect blood samples at baseline, mid-study, and at the terminal point for analysis of plasma BCAAs, liver enzymes (ALT, AST), and kidney function markers (creatinine, BUN).
-
At termination, collect key organs (liver, kidney, heart, skeletal muscle, adipose tissue) for weight measurement and histopathological examination.
-
-
Data Analysis: Analyze all data for statistical significance between control and treatment groups. Correlate metabolic changes with any observed pathological findings.
Visualizations
Caption: this compound inhibits the mitochondrial BCATm enzyme.
Caption: Proposed workflow for a long-term in vivo this compound study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model [frontiersin.org]
Validation & Comparative
A Head-to-Head Comparison: Bcat-IN-2 versus BCATc Inhibitor 2 in Selectivity
In the landscape of metabolic research and drug discovery, the selective inhibition of branched-chain aminotransferases (BCATs) presents a promising avenue for therapeutic intervention in various diseases, including metabolic disorders and neurological conditions. Two notable small molecule inhibitors, Bcat-IN-2 and BCATc Inhibitor 2, have emerged as key tools for dissecting the roles of the mitochondrial (BCATm, also known as BCAT2) and cytosolic (BCATc, also known as BCAT1) isoforms of this enzyme. This guide provides a detailed comparison of their selectivity, supported by experimental data and methodologies, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound is a potent and selective inhibitor of the mitochondrial isoform, BCATm, with a reported pIC50 of 7.3.[1][2] In contrast, BCATc Inhibitor 2 demonstrates marked selectivity for the cytosolic isoform, BCATc, with IC50 values in the sub-micromolar range for both human and rat orthologs.[3][4] This fundamental difference in isoform preference dictates their application in research, with this compound being a tool of choice for studying the metabolic roles of BCATm, while BCATc Inhibitor 2 is tailored for investigating the functions of BCATc, particularly in the context of neurodegenerative diseases.
Comparative Selectivity Data
The following table summarizes the reported inhibitory potencies of this compound and BCATc Inhibitor 2 against both BCATm and BCATc, providing a clear quantitative comparison of their selectivity profiles.
| Inhibitor | Target | Species | Potency (pIC50) | Potency (IC50) | Selectivity | Reference |
| This compound | BCATm | Not Specified | 7.3 | - | ~5-fold for BCATm | [1][2] |
| BCATc | Not Specified | 6.6 | - | [1][2] | ||
| BCATc Inhibitor 2 | hBCATc | Human | - | 0.8 µM | ~4-fold for hBCATc vs rBCATm | [3][4] |
| rBCATc | Rat | - | 0.2 µM | 15-fold for rBCATc vs rBCATm | [3][4] | |
| rBCATm | Rat | - | 3.0 µM | [3] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Selectivity is calculated as the ratio of IC50 values (or the difference in pIC50 values) for the off-target versus the primary target.
Signaling Pathway of Branched-Chain Amino Acid (BCAA) Catabolism
The initial step in the breakdown of branched-chain amino acids (BCAAs) is catalyzed by branched-chain aminotransferases (BCATs), which exist in two isoforms: mitochondrial (BCATm) and cytosolic (BCATc). This transamination reaction is a critical control point in BCAA metabolism.
References
A Comparative Analysis of Bcat-IN-2 and Non-selective BCAT Inhibitors in Cellular Metabolism and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective mitochondrial branched-chain aminotransferase (BCATm) inhibitor, Bcat-IN-2, and non-selective inhibitors of branched-chain aminotransferase (BCAT). The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for assessing their effects, and visualizations of the key signaling pathways they modulate. This information is intended to assist researchers in selecting the appropriate tool compounds for studying the distinct roles of BCAT isoforms in health and disease.
Data Presentation: Quantitative Inhibitor Activity
The following table summarizes the inhibitory potency of this compound, a selective BCATm inhibitor, and two examples of less selective or non-selective BCAT inhibitors, "BCATc Inhibitor 2" and Gabapentin. The data is presented as pIC50 or IC50 values, which are measures of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Target | pIC50 | IC50 | Species | Notes |
| This compound | BCATm | 7.3[1][2] | - | Not Specified | Potent and selective inhibitor of BCATm.[1][2] |
| BCATc | 6.6[1][2] | - | Not Specified | Shows selectivity for BCATm over BCATc.[1][2] | |
| BCATc Inhibitor 2 | BCATc | - | 0.8 µM[3][4] | Human | Selective for cytosolic BCAT (BCATc). |
| BCATc | - | 0.2 µM[3][4] | Rat | ||
| BCATm | - | 3.0 µM[4] | Rat | Less potent against mitochondrial BCAT (BCATm). | |
| Gabapentin | BCATc | - | ~1 mM | Not Specified | A competitive inhibitor of BCATc.[3] |
| BCATm | - | Not Inhibitory | Not Specified | Does not inhibit BCATm.[3] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the effects of BCAT inhibitors on cellular phenotypes, such as lipid accumulation and gene expression.
Assessment of Intracellular Lipid Accumulation using Oil Red O Staining
This protocol is used to visualize and quantify the accumulation of neutral lipids in cultured cells, a common downstream effect of altered cellular metabolism.
Materials:
-
Cultured hepatocytes (e.g., HepG2 or primary hepatocytes)
-
24-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
60% Isopropanol
-
Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted with water)
-
Hematoxylin solution
-
Distilled water
-
Microscope
Procedure:
-
Cell Seeding: Seed hepatocytes in a 24-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound, a non-selective BCAT inhibitor, or vehicle control at various concentrations for the desired duration.
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 30-60 minutes at room temperature.
-
Discard the PFA and wash the cells twice with distilled water.
-
-
Staining:
-
Add 1 mL of 60% isopropanol to each well and incubate for 5 minutes.
-
Remove the isopropanol and add 1 mL of Oil Red O working solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate for 10-20 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.
-
-
Counterstaining:
-
Add 500 µL of Hematoxylin solution to each well and incubate for 1 minute to stain the nuclei.
-
Remove the Hematoxylin and wash the cells 2-5 times with distilled water.
-
-
Visualization:
-
Add PBS to the wells to prevent the cells from drying out.
-
Visualize the cells under a light microscope. Lipid droplets will appear as red-orange structures, while the nuclei will be stained blue.
-
For quantification, the Oil Red O stain can be extracted from the cells using 100% isopropanol, and the absorbance can be measured at approximately 492 nm.
-
Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the mRNA levels of genes involved in lipogenesis, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase 1 (SCD1), which can be altered by BCAT inhibition.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Primers for target genes (FASN, SCD1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction:
-
Harvest the treated cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. This typically involves incubating the RNA with reverse transcriptase, dNTPs, and primers (random hexamers or oligo(dT)).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers for the target and housekeeping genes.
-
Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.
-
Analysis of Protein Expression and Signaling Pathway Activation by Western Blotting
This protocol is used to detect the levels of total and phosphorylated proteins in key signaling pathways, such as the JNK and AKT pathways, to assess the impact of BCAT inhibitors on their activation status.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-AKT, anti-AKT, and a loading control like anti-GAPDH or anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-JNK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
To analyze the expression of total proteins or a loading control, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by BCAT inhibitors and a typical experimental workflow for their evaluation.
BCAT-Mediated Regulation of the mTORC1-HIF1α Signaling Pathway
BCAT Inhibition and its Impact on the PI3K/AKT/mTOR Signaling Pathway
General Experimental Workflow for Comparing BCAT Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of branched-chain aminotransferase isoenzymes and gabapentin in neurotransmitter metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabapentin Can Suppress Cell Proliferation Independent of the Cytosolic Branched-Chain Amino Acid Transferase 1 (BCAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement in Cells: A Comparative Guide for Bcat-IN-2 and β-Catenin Inhibitors
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cell is a critical step in the validation of a potential therapeutic. This guide provides a comparative overview of experimental strategies to validate the target engagement of two distinct classes of inhibitors: Bcat-IN-2, a selective inhibitor of mitochondrial branched-chain aminotransferase (BCATm), and inhibitors of the Wnt/β-catenin signaling pathway, a key pathway in development and disease.
Initially, there may be some confusion regarding the target of this compound. It is important to clarify that this compound is not a direct inhibitor of β-catenin. Instead, it targets BCATm, an enzyme involved in the metabolism of branched-chain amino acids (BCAAs). While some research suggests an indirect link between BCAT and the Wnt/β-catenin pathway, the direct target engagement assays for this compound focus on its enzymatic activity and its impact on BCAA levels.
This guide will therefore compare the validation of target engagement for this compound with that of two well-characterized inhibitors of the Wnt/β-catenin pathway: ICG-001, which disrupts the interaction between β-catenin and its coactivator CBP, and XAV939, which inhibits tankyrase, leading to the stabilization of Axin and subsequent degradation of β-catenin.
Comparative Overview of Target Engagement Validation Strategies
| Target Protein | Compound | Primary Validation Method | Secondary Validation Method(s) |
| BCATm | This compound | Branched-Chain Amino Acid (BCAA) Quantification | Cellular BCATm Enzymatic Assay |
| β-catenin/TCF | ICG-001 | β-catenin/TCF Reporter Assay (TOP/FOP Flash) | Co-Immunoprecipitation (β-catenin/CBP), Cellular Thermal Shift Assay (CETSA) |
| Tankyrase | XAV939 | β-catenin/TCF Reporter Assay (TOP/FOP Flash) | Western Blot for Axin1/2 stabilization and β-catenin levels, Co-Immunoprecipitation |
This compound: Validating Engagement with BCATm
This compound is a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm), with a pIC50 of 7.3. It shows selectivity for BCATm over the cytosolic isoform, BCATc (pIC50=6.6)[1]. The primary consequence of BCATm inhibition is the accumulation of its substrates, the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.
Quantitative Data for this compound
| Parameter | Value | Cell/System | Reference |
| pIC50 (BCATm) | 7.3 | Biochemical Assay | [1] |
| pIC50 (BCATc) | 6.6 | Biochemical Assay | [1] |
| pIC50 (human adipocytes) | 6.5 | Cellular Assay | [1] |
| Effect on Leucine Levels | Increase from 473 µM to 1.2 mM (at 100 mg/kg) | In vivo (mouse) | [1] |
Experimental Protocols for this compound Target Engagement
1. Branched-Chain Amino Acid (BCAA) Quantification Assay
This assay directly measures the downstream consequence of this compound activity. Inhibition of BCATm leads to an increase in intracellular and extracellular BCAA levels.
-
Principle: BCAAs are measured using a coupled enzymatic assay that results in a colorimetric or fluorometric product proportional to the BCAA concentration[2].
-
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with a dose-range of this compound or vehicle control for a specified time.
-
Sample Preparation:
-
Cells: Harvest and lyse cells (e.g., 2 x 10^6 cells) in 100 µL of cold BCAA assay buffer. Centrifuge to remove debris.
-
Media: Collect the cell culture supernatant.
-
-
Assay Procedure:
-
Use a commercial BCAA assay kit (e.g., from Cell Biolabs or Sigma-Aldrich)[2].
-
Prepare a standard curve using a known concentration of L-Leucine.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mix containing BCAA enzyme mix and a substrate (e.g., WST).
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the BCAA concentration in the samples based on the standard curve. An increase in BCAA levels in this compound-treated cells compared to control indicates target engagement.
-
2. Cellular BCATm Enzymatic Activity Assay
This assay directly measures the enzymatic activity of BCATm in cell lysates.
-
Principle: The transamination reaction catalyzed by BCAT is measured spectrophotometrically by monitoring the change in NADH absorbance[3].
-
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control.
-
Mitochondrial Fractionation: Isolate the mitochondrial fraction from cell lysates, as BCATm is a mitochondrial enzyme[3].
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing a BCAA (e.g., leucine), α-ketoglutarate, and necessary cofactors[3].
-
Initiate the reaction by adding the mitochondrial lysate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
-
Data Analysis: The rate of NADH consumption is proportional to the BCATm activity. A decrease in activity in this compound-treated samples confirms target engagement.
-
Visualizing the BCAT Metabolic Pathway
References
Confirming BCATm Inhibition In Vivo: A Comparative Guide to Bcat-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bcat-IN-2, a potent inhibitor of mitochondrial branched-chain aminotransferase (BCATm), with other available alternatives. It includes supporting in vivo experimental data, detailed protocols for confirming target engagement, and visualizations of key pathways and workflows to aid in experimental design and data interpretation.
Introduction to BCATm and this compound
Branched-chain aminotransferases (BCATs) are critical enzymes that catalyze the first, reversible step in the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1] This transamination reaction converts BCAAs into their corresponding branched-chain α-keto acids (BCKAs).[2] There are two main isoforms: a cytosolic form (BCATc) and a mitochondrial form (BCATm).[3] While BCATc expression is largely limited to the nervous system, BCATm is widely expressed in peripheral tissues, making it a key regulator of systemic BCAA metabolism.[2][4]
Elevated BCAA levels have been linked to metabolic diseases, while their breakdown is crucial for cellular energy and synthesis.[5][6] Genetic studies, such as those on BCATm knockout mice, have demonstrated that disrupting this enzyme leads to elevated plasma BCAAs, increased energy expenditure, and protection from diet-induced obesity.[2][5] This makes pharmacological inhibition of BCATm a promising therapeutic strategy.
This compound is a potent, selective, and orally active small molecule inhibitor of BCATm.[7][8] Its favorable pharmacokinetic profile and demonstrated in vivo activity make it a valuable tool for researchers studying the physiological roles of BCATm and for validating it as a therapeutic target.[7][9]
Performance Data: this compound vs. Alternatives
This compound demonstrates high potency for BCATm and good selectivity over the cytosolic isoform, BCATc.[7] Its performance can be compared with other known BCAT inhibitors, such as the BCATc-selective "BCATc Inhibitor 2" and another BCATm-selective compound, "8b", identified through DNA-encoded library technology.[4][10]
Table 1: Comparison of BCAT Inhibitors - In Vitro Potency and Selectivity
| Compound | Target | Potency (pIC50 / IC50) | Selectivity | Reference |
|---|---|---|---|---|
| This compound | BCATm (human) | pIC50: 7.3 | ~5-fold vs. BCATc | [7][9] |
| BCATc (human) | pIC50: 6.6 | [7][9] | ||
| BCATc Inhibitor 2 | BCATm (rat) | IC50: 3.0 µM | ~15-fold vs. BCATm (rat) | [10][11] |
| BCATc (human) | IC50: 0.81 µM | [10][11] | ||
| BCATc (rat) | IC50: 0.2 µM | [11] | ||
| Compound 8b | BCATm (human) | pIC50: 7.4 | ~100-fold vs. BCATc | [4] |
| | BCATc (human) | pIC50: 5.4 | |[4] |
Table 2: Comparison of BCAT Inhibitors - In Vivo Pharmacokinetics (Mouse)
| Compound | Administration | Bioavailability (F) | Half-life (t½) | Key In Vivo Finding | Reference |
|---|---|---|---|---|---|
| This compound | Oral (5 mg/kg) & IV (1 mg/kg) | 100% | 9.2 h | Significantly raises circulating BCAA levels. | [7][9] |
| BCATc Inhibitor 2 | Subcutaneous (30 mg/kg, rat) | N/A | 12-15 h | Demonstrated neuroprotective efficacy. | [11] |
| Compound 8b | Oral & IV | 28% | N/A | Raised blood levels of all three BCAAs. |[4] |
Visualizing Pathways and Workflows
Understanding the mechanism of action and the experimental approach is crucial for successful in vivo studies.
Experimental Protocols
This protocol is designed to confirm the in vivo activity of this compound by measuring its effect on plasma BCAA concentrations.
Objective: To determine if oral administration of this compound increases circulating levels of leucine, isoleucine, and valine in mice, confirming target engagement.
Materials:
-
This compound (HY-141669, MedChemExpress or equivalent)
-
Vehicle solution: 10% DMSO in corn oil[9]
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment. House them under standard conditions with ad libitum access to food and water.
-
Formulation Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution with corn oil to achieve the final desired concentration in a 10% DMSO/90% corn oil vehicle.[9] A typical dose range for efficacy is 10-100 mg/kg.[7][8]
-
Dosing: Randomly assign mice to vehicle control and this compound treatment groups (n=5-8 per group). Administer the formulation via oral gavage (p.o.). The volume is typically 10 mL/kg body weight.
-
Blood Collection: At a predetermined time point post-dosing (e.g., 2, 4, or 8 hours, based on the compound's half-life of ~9.2 hours), collect blood samples.[7] Blood can be collected via submandibular or saphenous vein for survival time points or via cardiac puncture for a terminal endpoint.
-
Plasma Preparation: Immediately place blood into EDTA-coated tubes and keep on ice. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the supernatant (plasma) to new tubes and store at -80°C until analysis.
This protocol outlines a general method for measuring BCAA concentrations using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for amino acid analysis.
Objective: To accurately measure the concentrations of leucine, isoleucine, and valine in plasma samples from treated and control animals.
Materials:
-
Plasma samples from the in vivo study
-
Internal standards (e.g., stable isotope-labeled BCAAs)
-
Protein precipitation solution (e.g., acetonitrile or methanol with 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Protein Precipitation: To a 50 µL aliquot of plasma, add 200 µL of ice-cold protein precipitation solution containing the internal standards. This step removes proteins that would interfere with the analysis.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The amino acids are separated on a chromatography column (e.g., a reverse-phase C18 or HILIC column) and then detected by the mass spectrometer.
-
Data Quantification: Create a standard curve using known concentrations of BCAAs. Quantify the BCAA levels in the plasma samples by comparing their peak areas to those of the internal standards and interpolating from the standard curve.
Expected Outcome: Mice treated with an effective dose of this compound (e.g., 100 mg/kg) are expected to show a significant, multi-fold increase in the plasma concentrations of leucine, isoleucine, and valine compared to the vehicle-treated control group.[7][8] For instance, a rise in leucine from a baseline of ~470 µM to over 1.2 mM has been reported.[7][9] This result provides direct evidence of in vivo BCATm target engagement and inhibition.
References
- 1. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 2. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. glpbio.com [glpbio.com]
Bcat-IN-2 vs. Genetic Knockout of BCAT2: A Comparative Guide for Researchers
For researchers in drug development and metabolic diseases, understanding the nuances of targeting the mitochondrial branched-chain aminotransferase (BCAT2) is crucial. This enzyme represents a key control point in branched-chain amino acid (BCAA) catabolism, a pathway implicated in a range of physiological and pathological processes, including insulin resistance and cancer. This guide provides an objective comparison of two primary methodologies for studying BCAT2 function: the pharmacological inhibition using Bcat-IN-2 and the genetic approach of a BCAT2 knockout.
At a Glance: this compound vs. BCAT2 Knockout
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockout of BCAT2 |
| Mechanism | Potent, selective, and orally active inhibitor of BCAT2.[1] | Complete or conditional ablation of the BCAT2 gene. |
| Selectivity | Selective for BCAT2 (pIC50 = 7.3) over BCAT1 (pIC50 = 6.6).[1] | Specific to the BCAT2 gene. |
| Reversibility | Reversible inhibition. | Permanent gene deletion. |
| Temporal Control | Acute and tunable inhibition based on dosing regimen. | Chronic, lifelong absence of the protein (for constitutive knockouts). |
| In Vivo Effects | Increases plasma leucine levels.[2] Improves glucose tolerance and insulin sensitivity in obese mice.[3] | Elevates plasma BCAAs, decreases adiposity and body weight, increases energy expenditure, and improves glucose and insulin tolerance.[4][5] |
| Considerations | Potential for off-target effects and pharmacokinetic variability. | Potential for developmental compensation and secondary effects due to lifelong gene absence. |
Quantitative Data Comparison
The following tables summarize key quantitative data from studies utilizing either this compound or a BCAT2 knockout model, offering a side-by-side view of their impact on key metabolic parameters.
Table 1: this compound Potency and Pharmacokinetics
| Parameter | Value | Species | Reference |
| pIC50 (BCATm/BCAT2) | 7.3 | - | [1][2] |
| pIC50 (BCATc/BCAT1) | 6.6 | - | [1][2] |
| Bioavailability (F) | 100% (oral) | Mouse | [2] |
| Half-life (t1/2) | 9.2 hours | Mouse | [2] |
| Clearance (Cl) | 0.3 mL/min/kg | Mouse | [2] |
Table 2: In Vivo Effects on Plasma Amino Acids
| Model | Leucine | Isoleucine | Valine | Reference |
| This compound (100 mg/kg, p.o.) | Increased from 473 µM to 1.2 mM | - | - | [2] |
| BCAT2 Knockout Mouse | Significantly elevated | Significantly elevated | Significantly elevated | [4] |
Table 3: Metabolic Phenotype Comparison in Mice
| Parameter | This compound Treatment | BCAT2 Knockout | Reference |
| Body Weight | No significant change in obese mice treated for 3 weeks.[3] | 10-15% lower in male mice compared to wild-type.[4] | [3][4] |
| Adiposity | - | 55% lower epididymal fat pad weight in male mice.[4] | [4] |
| Energy Expenditure (VO2) | No significant change in obese mice treated for 3 weeks.[3] | 32% higher compared to wild-type controls.[4] | [3][4] |
| Glucose Tolerance | Significantly improved in obese mice.[3] | Markedly improved.[4] | [3][4] |
| Insulin Sensitivity | Significantly improved in obese mice.[3] | Remarkable improvements.[4] | [3][4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
BCAA Catabolism and BCAT2's Role
This diagram illustrates the initial steps of the branched-chain amino acid catabolism pathway, highlighting the central role of BCAT2 in the mitochondria.
Caption: The role of BCAT2 in the mitochondrial BCAA catabolism pathway.
BCAT2 and Downstream mTOR Signaling
This diagram depicts how BCAT2 activity can influence the mTOR signaling pathway, a critical regulator of cell growth and metabolism.
Caption: Influence of BCAT2 on the downstream mTOR signaling pathway.
Experimental Workflow: Comparing this compound and BCAT2 Knockout
This diagram outlines a typical experimental workflow for comparing the effects of this compound and a BCAT2 knockout in a mouse model.
Caption: A typical experimental workflow for in vivo comparison.
Detailed Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice
This protocol is designed for the oral administration of this compound to mice for metabolic studies.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (20-22 gauge, 1.5-2 inches with a rounded tip)
-
1 mL syringes
Procedure:
-
Preparation of this compound Formulation (10 mg/mL stock in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
-
Preparation of Dosing Solution (e.g., for a 100 mg/kg dose):
-
For a 25g mouse, the required dose is 2.5 mg.
-
Prepare a fresh dosing solution daily. A common vehicle is 10% DMSO in corn oil.[2]
-
To prepare 1 mL of dosing solution at 2.5 mg/mL, mix 100 µL of the 25 mg/mL DMSO stock with 900 µL of corn oil.[2]
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
-
Oral Gavage Administration:
-
Accurately weigh each mouse to determine the correct dosing volume (e.g., 10 µL/g body weight).
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Measure the feeding needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.
-
Insert the feeding needle into the side of the mouth and gently advance it along the roof of the mouth into the esophagus. The needle should advance smoothly without resistance.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the feeding needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: Generation of BCAT2 Knockout Mice using CRISPR/Cas9
This protocol provides a general framework for generating BCAT2 knockout mice using CRISPR/Cas9 technology.
Materials:
-
Cas9 mRNA or protein
-
Single guide RNAs (sgRNAs) targeting an early exon of the Bcat2 gene
-
Fertilized mouse zygotes
-
Microinjection setup
-
Pseudopregnant recipient female mice
-
Genotyping reagents (PCR primers, DNA polymerase, etc.)
Procedure:
-
sgRNA Design and Synthesis:
-
Design two or more sgRNAs targeting a critical early exon of the Bcat2 gene to increase the likelihood of a frameshift mutation. Use online design tools to minimize off-target effects.
-
Synthesize the sgRNAs in vitro.
-
-
Microinjection of Zygotes:
-
Prepare a microinjection mix containing Cas9 mRNA/protein and the synthesized sgRNAs.
-
Harvest fertilized zygotes from superovulated female mice.
-
Microinject the CRISPR/Cas9 components into the cytoplasm or pronucleus of the zygotes.
-
-
Embryo Transfer:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
-
-
Genotyping and Founder Identification:
-
After birth, obtain tail biopsies from the pups for genomic DNA extraction.
-
Use PCR to amplify the targeted region of the Bcat2 gene.
-
Sequence the PCR products to identify founders carrying insertions or deletions (indels) that result in a frameshift mutation.
-
-
Breeding and Colony Establishment:
-
Breed the founder mice with wild-type mice to establish heterozygous F1 generation.
-
Intercross the heterozygous F1 mice to generate homozygous BCAT2 knockout mice.
-
Confirm the absence of BCAT2 protein expression in homozygous knockout mice via Western blot.
-
Protocol 3: Western Blot for BCAT2 in Mouse Liver Mitochondria
This protocol is optimized for the detection of the mitochondrial BCAT2 protein from mouse liver tissue.
Materials:
-
Mouse liver tissue
-
Mitochondria isolation buffer (e.g., containing sucrose, Tris-HCl, and EDTA)
-
Dounce homogenizer
-
Centrifuge
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-BCAT2 polyclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
ECL substrate
-
Imaging system
Procedure:
-
Mitochondrial Fractionation:
-
Homogenize fresh or frozen mouse liver tissue in ice-cold mitochondria isolation buffer using a Dounce homogenizer.
-
Perform differential centrifugation to isolate the mitochondrial fraction. This typically involves a low-speed spin to pellet nuclei and cell debris, followed by a high-speed spin to pellet the mitochondria.
-
-
Protein Extraction and Quantification:
-
Lyse the mitochondrial pellet in RIPA buffer.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCAT2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the chemiluminescent signal using an imaging system.
-
Use a mitochondrial loading control (e.g., COX IV or VDAC) to normalize for protein loading.
-
This comprehensive guide provides a detailed comparison of this compound and genetic knockout of BCAT2, equipping researchers with the necessary information to select the most appropriate methodology for their specific research questions and experimental designs.
References
- 1. What are BCAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Effects of Bcat-IN-2 and BCATc Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of Bcat-IN-2, a selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm), and other inhibitors targeting the cytosolic isoform, BCATc. This document summarizes key experimental data, details relevant methodologies, and visualizes pertinent biological pathways to facilitate objective comparison and inform future research and development.
Introduction to BCAT Isoforms and Their Inhibition
Branched-chain amino acids (BCAAs) are essential amino acids that play crucial roles in metabolism, signaling, and protein synthesis. The initial and reversible step in BCAA catabolism is catalyzed by branched-chain aminotransferases (BCATs), which exist in two isoforms: the mitochondrial BCATm (also known as BCAT2) and the cytosolic BCATc (or BCAT1). Dysregulation of BCAA metabolism has been implicated in various metabolic disorders, including obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD), as well as in certain cancers. Consequently, inhibitors of BCAT isoforms are being investigated as potential therapeutic agents.
This compound is a potent and selective inhibitor of BCATm[1]. In contrast, a variety of inhibitors have been developed to target BCATc, with compounds like "BCATc Inhibitor 2" and BAY-069 serving as key examples in research[2][3][4]. Understanding the distinct metabolic consequences of inhibiting each isoform is critical for the development of targeted therapies.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and specificity of a pharmacological inhibitor are defined by its potency (IC50) and its selectivity for the intended target over other related proteins. The table below summarizes the available data for this compound and representative BCATc inhibitors.
| Inhibitor | Target | pIC50 | IC50 | Selectivity | Reference |
| This compound | BCATm | 7.3 | - | ~5-fold for BCATm over BCATc | [1] |
| BCATc | 6.6 | - | [1] | ||
| BCATc Inhibitor 2 | hBCATc | - | 0.8 µM | ~3.75-fold for hBCATc over rBCATm | [3] |
| rBCATc | - | 0.2 µM | 15-fold for rBCATc over rBCATm | [2][3] | |
| rBCATm | - | 3.0 µM | [3] | ||
| BAY-069 | BCAT1 (BCATc) | - | 31 nM | ~5-fold for BCAT1 over BCAT2 | [4] |
| BCAT2 (BCATm) | - | 153 nM | [4] |
hBCATc: human BCATc, rBCATc: rat BCATc, rBCATm: rat BCATm
Metabolic Effects: A Head-to-Head Comparison
The differential localization of BCATm and BCATc suggests distinct roles in cellular metabolism. Experimental data highlights these differences, particularly in the context of lipid and glucose metabolism.
Lipid Metabolism
A key area of investigation for BCAT inhibitors is their potential to ameliorate conditions characterized by ectopic lipid accumulation, such as NAFLD. Studies in cellular models of NAFLD, induced by oleic acid, have revealed contrasting effects of this compound and BCATc inhibitors.
This compound: In a study using an oleic acid-induced model of NAFLD in HepG2 and LO2 cells, treatment with this compound, a BCATm inhibitor, showed no effect on lipid accumulation[5].
BCATc Inhibitor 2: In the same study, "BCATc Inhibitor 2" was found to significantly alleviate the formation of lipid droplets and reduce the levels of triglycerides and total cholesterol[5]. This was associated with the downregulation of SREBP1 and other lipogenesis-related genes[5]. Furthermore, this BCATc inhibitor was shown to ameliorate mitochondrial dysfunction and apoptosis induced by oleic acid[5][6][7].
| Feature | This compound (BCATm inhibition) | BCATc Inhibitor 2 (BCATc inhibition) | Reference |
| Lipid Accumulation (in NAFLD cell model) | No effect | Decreased | [5] |
| Triglyceride Levels (in NAFLD cell model) | No change | Decreased | [5] |
| Total Cholesterol (in NAFLD cell model) | No change | Decreased | [5] |
| Mitochondrial Function (in NAFLD cell model) | Not reported | Preserved/Ameliorated | [5] |
| Apoptosis (in NAFLD cell model) | Not reported | Decreased | [5] |
Glucose Metabolism and Insulin Signaling
The role of BCAA metabolism in glucose homeostasis and insulin resistance is an area of intense research. While direct comparative studies are limited, existing evidence suggests that inhibiting BCATm and BCATc may have distinct impacts.
This compound (and BCATm inhibition): A study on a selective BCAT2 (BCATm) inhibitor in obese and insulin-resistant mice demonstrated that systemic inhibition of BCAT2 improved glucose tolerance and insulin sensitivity[8]. This suggests that inhibiting BCATm could have beneficial effects on glucose metabolism, potentially by reducing the levels of branched-chain ketoacids (BCKAs), which have been implicated in insulin resistance[8]. In cardiac-specific BCATm knockout mice, an increase in insulin-stimulated glucose oxidation was observed[9].
BCATc Inhibitors: The link between BCATc inhibition and glucose metabolism is less direct and is often discussed in the context of the mTOR signaling pathway, which is a key regulator of cell growth and metabolism, including glucose uptake and utilization. High glucose levels have been shown to suppress the expression of BCAA degradation enzymes, including BCAT2[10].
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cellular growth, proliferation, and metabolism. Leucine, a BCAA, is a well-known activator of mTORC1.
This compound (and BCATm inhibition): Inhibition of BCAT2 has been shown to lead to an accumulation of BCAAs, which in turn can activate downstream targets of mTOR, such as 4E-BP1 and p70S6K.
BCATc Inhibitors: Several studies have demonstrated a link between BCAT1 (BCATc) and the mTOR pathway. BCAT1 can activate the PI3K/AKT/mTOR signaling pathway, thereby promoting cell proliferation and angiogenesis in cancer models[11][12][13]. Therefore, inhibition of BCATc would be expected to suppress mTOR signaling in contexts where BCATc is a key driver of this pathway.
Visualizing the Pathways
To better understand the metabolic context of this compound and BCATc inhibitors, the following diagrams illustrate the BCAA catabolic pathway and the central role of the mTOR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and BCATc inhibitors.
Oleic Acid-Induced NAFLD Model in HepG2 Cells and Lipid Accumulation Assay (Oil Red O Staining)
This protocol describes the induction of a non-alcoholic fatty liver disease (NAFLD) phenotype in HepG2 cells using oleic acid, followed by the quantification of intracellular lipid accumulation using Oil Red O staining.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound and/or BCATc inhibitors
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
60% Isopropanol
-
Oil Red O staining solution (0.5% w/v in isopropanol, diluted with water)
-
Hematoxylin solution (for counterstaining)
-
Microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Oleic Acid-BSA Complex Preparation: Prepare a 10 mM stock solution of oleic acid in 0.1 M NaOH by heating at 70°C. Prepare a 10% (w/v) BSA solution in sterile water. To prepare the working solution, add the oleic acid stock to the BSA solution dropwise while stirring to achieve a final concentration of 1 mM oleic acid and 1% BSA.
-
Induction of Steatosis: Seed HepG2 cells in 24-well plates and allow them to adhere overnight. Replace the medium with DMEM containing the oleic acid-BSA complex (final concentration of 0.5 mM oleic acid is commonly used) and the desired concentrations of this compound or BCATc inhibitors. Incubate for 24-48 hours.
-
Oil Red O Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution. Incubate for 20 minutes at room temperature.
-
Wash the cells 3-4 times with distilled water.
-
(Optional) Counterstain the nuclei with Hematoxylin for 1 minute and wash with water.
-
-
Quantification:
-
For visualization, capture images using a light microscope.
-
For quantification, after washing with water, add 100% isopropanol to each well to elute the stain.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm using a microplate reader.
-
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to assess the impact of BCAT inhibitors on mitochondrial function in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound and/or BCATc inhibitors
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of this compound or BCATc inhibitors for the specified duration.
-
Assay Preparation:
-
Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, wash the cells with pre-warmed Seahorse XF Base Medium and replace the culture medium with the assay medium.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the sequential injection of the mitochondrial stressors.
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Western Blot Analysis of mTOR Pathway Proteins
This protocol describes the detection of key proteins in the mTOR signaling pathway by Western blotting to assess the effects of BCAT inhibitors.
Materials:
-
Cultured cells
-
This compound and/or BCATc inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells with this compound or BCATc inhibitors for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.
Conclusion
The available evidence suggests that inhibitors of BCATm (this compound) and BCATc exert distinct effects on cellular metabolism. Notably, in a cellular model of NAFLD, a BCATc inhibitor demonstrated the ability to reduce lipid accumulation, a key feature of the disease, whereas the BCATm inhibitor this compound did not. This suggests that targeting BCATc may be a more promising strategy for addressing hepatic steatosis.
Regarding glucose metabolism, systemic inhibition of BCATm has shown potential for improving insulin sensitivity in preclinical models. The effects of BCATc inhibitors on glucose metabolism are likely intertwined with their modulation of the mTOR signaling pathway, a central hub for metabolic regulation. Further direct comparative studies are warranted to fully elucidate the differential impacts of these inhibitors on glucose homeostasis and to explore their therapeutic potential in metabolic diseases. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 3. 2.11. Agilent seahorse XF Cell Mito Stress test [bio-protocol.org]
- 4. Real-Time Assessment of Mitochondrial Toxicity in HepG2 Cells Using the Seahorse Extracellular Flux Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insulin action, type 2 diabetes, and branched-chain amino acids: A two-way street - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicine.uodiyala.edu.iq [medicine.uodiyala.edu.iq]
- 10. Glucose promotes cell growth by suppressing branched-chain amino acid degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cross-Validation of Bcat-IN-2 Results with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common research methodologies for studying the mitochondrial branched-chain aminotransferase (BCATm), also known as BCAT2: the small molecule inhibitor Bcat-IN-2 and RNA interference using small interfering RNA (siRNA). The cross-validation of results from both techniques is a crucial step in target validation, ensuring that the observed biological effects are genuinely attributable to the inhibition of BCATm and not due to off-target effects of the chemical compound or the RNAi machinery.
Executive Summary
This compound is a potent and selective inhibitor of BCATm, the key enzyme initiating the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. Dysregulation of this pathway is implicated in various pathological conditions, including metabolic diseases and cancer. To validate the on-target effects of this compound, siRNA-mediated knockdown of the BCAT2 gene is the gold-standard complementary approach. While this compound offers rapid, dose-dependent, and reversible inhibition of the BCATm protein's enzymatic activity, siRNA provides a transient but highly specific reduction of BCATm protein levels through the degradation of its corresponding mRNA.
This guide presents a synthesized comparison based on published experimental data for both methodologies, highlighting their respective impacts on cancer cell proliferation. While a direct head-to-head study using this compound and BCAT2 siRNA in the same experimental setting is not yet published, this guide consolidates representative findings to illustrate the expected corroboration of results.
Data Presentation: Comparative Efficacy
The following table summarizes quantitative data from separate studies on the effects of a representative BCAT2 inhibitor and BCAT2 siRNA on melanoma cell proliferation. This serves as a model for the cross-validation of this compound's effects.
| Parameter | This compound (Representative BCAT2 Inhibitor) | BCAT2 siRNA | Control | Source |
| Target | Mitochondrial Branched-Chain Aminotransferase (BCATm/BCAT2) protein | BCAT2 mRNA | Vehicle (e.g., DMSO) / Scrambled siRNA | [1][2] |
| Mechanism of Action | Reversible inhibition of enzymatic activity | mRNA degradation leading to reduced protein synthesis | No specific target inhibition | [2][3] |
| Cell Proliferation (Melanoma A2058 cells) | Reverses leucine-induced increase in proliferation | Significant reduction in cell proliferation | Baseline proliferation | [1][4] |
| Potency (pIC50 for BCATm) | 7.3 | Not Applicable | Not Applicable | [3] |
| Effective Concentration (in vitro) | 10-80 µM | 10-50 nM | Not Applicable | [1][5] |
| Duration of Effect | Dependent on compound half-life and clearance | Typically 48-96 hours post-transfection | Not Applicable | |
| Confirmation Method | Enzymatic assays, measurement of BCAA levels | Western Blot, qRT-PCR | Not Applicable | [1][2] |
Experimental Protocols
Protocol 1: this compound Treatment of Cultured Cells
This protocol describes a general procedure for treating adherent mammalian cells with this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells (e.g., A2058 melanoma cells) seeded in multi-well plates
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C.[6]
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working concentrations by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration in the medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentrations of this compound or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Endpoint Analysis: Following incubation, perform the desired assay to assess the effects of this compound, such as a cell proliferation assay (e.g., MTT or crystal violet staining), western blot for downstream signaling molecules, or metabolomic analysis of BCAA levels.
Protocol 2: siRNA-Mediated Knockdown of BCAT2
This protocol outlines a general procedure for the transient knockdown of BCAT2 using siRNA in adherent mammalian cells.
Materials:
-
BCAT2-specific siRNA duplexes and a non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Complete antibiotic-free cell culture medium
-
Adherent cells (e.g., A2058 melanoma cells)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free complete medium in a multi-well plate so that they reach 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. In one tube, dilute the BCAT2 siRNA or control siRNA in a reduced-serum medium to the desired final concentration (e.g., 10-50 nM). b. In a separate tube, dilute the lipid-based transfection reagent in the same reduced-serum medium according to the manufacturer's instructions. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells with the transfection complexes for the time recommended by the transfection reagent manufacturer (typically 4-6 hours) at 37°C. After this initial incubation, fresh complete medium (with or without serum and antibiotics, depending on the cell line and duration of the experiment) can be added.
-
Post-Transfection Incubation: Continue to incubate the cells for 48-72 hours to allow for the degradation of the target mRNA and subsequent reduction in protein levels.
-
Validation and Endpoint Analysis: Harvest the cells to validate the knockdown efficiency by qRT-PCR (for mRNA levels) and Western blot (for BCATm protein levels). Proceed with the desired functional assays (e.g., cell proliferation, migration, or metabolic assays).
Mandatory Visualizations
Caption: BCAA Catabolism Pathway initiated by BCATm.
Caption: Cross-Validation Workflow.
References
- 1. BCAT2 promotes melanoma progression by activating lipogenesis via the epigenetic regulation of FASN and ACLY expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depletion of branched‐chain aminotransferase 2 (BCAT2) enzyme impairs myoblast survival and myotube formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to the Efficacy of Bcat-IN-2 and Other BCATm Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Bcat-IN-2 with other prominent inhibitors of mitochondrial branched-chain aminotransferase (BCATm), also known as BCAT2. The information presented herein is supported by experimental data from peer-reviewed scientific literature and is intended to assist researchers in selecting the appropriate tool compounds for their studies.
Introduction to BCATm and its Inhibition
Branched-chain amino acid transaminases (BCATs) are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. There are two isoforms of BCAT: the cytosolic form, BCATc (or BCAT1), and the mitochondrial form, BCATm (or BCAT2). While BCATc expression is primarily restricted to the nervous system, BCATm is widely expressed in peripheral tissues. These enzymes catalyze the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs).
Dysregulation of BCAA metabolism has been implicated in various pathological conditions, including metabolic disorders such as obesity and insulin resistance, as well as certain types of cancer and rare genetic disorders like Maple Syrup Urine Disease (MSUD) and Isovaleric Acidemia. Consequently, the development of potent and selective BCATm inhibitors is an active area of research for potential therapeutic interventions. This guide focuses on comparing the efficacy of this compound, a well-characterized BCATm inhibitor, with other notable inhibitors.
Quantitative Efficacy of BCATm Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and other selected BCAT inhibitors. The data is presented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration) or IC50 values. Higher pIC50 and lower IC50 values indicate greater potency.
| Compound | Target | pIC50 | IC50 | Selectivity (BCATc/BCATm) | Reference |
| This compound | hBCATm | 7.3 | ~50 nM | ~5-fold | [1][2] |
| hBCATc | 6.6 | ~250 nM | [1][2] | ||
| BAY-069 | hBCAT2 (BCATm) | - | 153 nM | ~0.2-fold (BCAT1 selective) | |
| hBCAT1 (BCATc) | - | 31 nM | |||
| BCATc Inhibitor 2 | rBCATm | - | 3.0 µM | ~0.07-fold (BCATc selective) | [3][4] |
| hBCATc | - | 0.8 µM | [3][4] | ||
| rBCATc | - | 0.2 µM | [3][4] | ||
| Agios Pharma Compound | hBCAT2 (BCATm) | - | ≤ 0.1 µM | ~5-fold | [5] |
| (from patent WO/2023/086539) | hBCAT1 (BCATc) | - | ≤ 0.5 µM | [5] | |
| GSK Benzimidazole 8b | hBCATm | ~7.4 | ~40 nM | ~100-fold | [6] |
| hBCATc | ~5.4 | ~4 µM | [6] |
h: human, r: rat
Signaling Pathways and Experimental Workflows
To provide a better understanding of the context and methodologies behind the data, the following diagrams illustrate the BCATm signaling pathway and a general experimental workflow for determining inhibitor potency.
Caption: Branched-Chain Amino Acid (BCAA) Catabolism Pathway Highlighting the Role of BCATm.
Caption: A Generalized Workflow for Determining the IC50 of a BCATm Inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize the efficacy of the discussed BCATm inhibitors.
Biochemical Assay for BCATm and BCATc Activity (General Protocol)
This protocol is a generalized representation based on methodologies described in the cited literature[1][3][6].
-
Enzyme and Substrate Preparation : Recombinant human BCATm and BCATc enzymes are expressed and purified. Stock solutions of L-leucine (or other BCAAs) and α-ketoglutarate (α-KG) are prepared in the assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing pyridoxal 5'-phosphate).
-
Inhibitor Preparation : The test compounds, such as this compound, are serially diluted in DMSO to generate a range of concentrations.
-
Assay Reaction : The enzymatic reaction is typically performed in a 96- or 384-well plate format. The reaction mixture contains the BCAT enzyme, α-KG, and the test inhibitor at various concentrations. The reaction is initiated by the addition of the BCAA substrate.
-
Detection : The product of the transamination reaction, glutamate, is quantified using a coupled enzyme assay. For example, glutamate dehydrogenase can be used to convert glutamate to α-KG, with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm or through a fluorescent reporter system.
-
Data Analysis : The rate of the reaction is determined, and the percentage of inhibition for each inhibitor concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Assay for BCATm Activity
This protocol describes a general method to assess the activity of BCATm inhibitors in a cellular context[6].
-
Cell Culture : A suitable cell line endogenously expressing BCATm (e.g., human primary adipocytes or a relevant cancer cell line) is cultured under standard conditions.
-
Inhibitor Treatment : Cells are treated with various concentrations of the test inhibitor (e.g., this compound) for a specified period.
-
BCAA Measurement : After treatment, the intracellular and/or extracellular concentrations of BCAAs are measured. This is often done by collecting the cell lysates and/or the culture medium.
-
Analytical Method : The BCAA concentrations are quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis : An increase in BCAA levels in the presence of the inhibitor indicates target engagement and inhibition of BCATm activity. The cellular IC50 can be determined by plotting the BCAA concentration against the inhibitor concentration.
In Vivo Pharmacodynamic Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of BCATm inhibitors in animal models, such as mice[1][6].
-
Animal Model : A suitable mouse strain (e.g., C57BL/6) is used.
-
Inhibitor Administration : The test compound (e.g., this compound) is formulated in an appropriate vehicle and administered to the mice via a relevant route, such as oral gavage (p.o.) or intravenous (i.v.) injection.
-
Blood Sampling : Blood samples are collected at various time points after inhibitor administration.
-
BCAA Analysis : Plasma is separated from the blood samples, and the concentrations of BCAAs are determined using LC-MS or another validated analytical method.
-
Data Analysis : A statistically significant increase in plasma BCAA levels in the treated group compared to the vehicle-treated control group demonstrates the in vivo pharmacodynamic effect of the BCATm inhibitor.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and other BCATm inhibitors. This compound demonstrates potent and selective inhibition of BCATm, with good oral bioavailability and in vivo efficacy, making it a valuable tool for studying the physiological and pathological roles of BCAA metabolism. The GSK benzimidazole compound 8b exhibits even greater selectivity for BCATm over BCATc. In contrast, BAY-069 is a potent dual inhibitor with a preference for BCATc, while BCATc Inhibitor 2 is highly selective for the cytosolic isoform. The exemplified compound from Agios Pharmaceuticals also shows high potency against BCATm.
The choice of inhibitor will depend on the specific research question. For studies requiring selective inhibition of mitochondrial BCAA catabolism in peripheral tissues, this compound and the GSK compound are excellent choices. For investigating the combined roles of both BCAT isoforms or for studies focused on the central nervous system, BAY-069 or BCATc Inhibitor 2 may be more appropriate. The detailed experimental protocols provided herein should aid in the design and execution of robust experiments to further elucidate the roles of BCATm in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylbutyrate therapy for maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Agios Pharmaceuticals divulges new BCAT2 inhibitors | BioWorld [bioworld.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
The Unsuitability of Bcat-IN-2 as a Negative Control in BCATc Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of specific therapeutic interventions targeting the cytosolic branched-chain aminotransferase (BCATc), the selection of appropriate negative controls is paramount to ensure the validity and reproducibility of experimental findings. This guide provides a comprehensive comparison of Bcat-IN-2 and a more suitable alternative, "BCATc Inhibitor 2," for use in BCATc research. Through a detailed analysis of their inhibitory activities, experimental applications, and underlying signaling pathways, this document will demonstrate that this compound is not an appropriate negative control for BCATc studies due to its significant inhibitory effect on the enzyme.
Misinterpretation of this compound's Role: A Data-Driven Clarification
This compound is a potent inhibitor of the mitochondrial branched-chain aminotransferase (BCATm) and is often used to investigate the specific roles of this mitochondrial isoform. However, it exhibits considerable cross-reactivity with the cytosolic isoform, BCATc. This intrinsic activity against BCATc invalidates its use as a negative control in experiments designed to probe the function of selective BCATc inhibitors.
An ideal negative control should be structurally similar to the active compound but devoid of activity against the target of interest. This allows researchers to distinguish the specific effects of target inhibition from any off-target or non-specific effects of the chemical scaffold. As the data below illustrates, this compound does not meet this critical criterion for BCATc research.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency of this compound and BCATc Inhibitor 2 against both BCAT isoforms, BCATc and BCATm. The data clearly indicates that while this compound is more potent against BCATm, its activity against BCATc is substantial. In contrast, BCATc Inhibitor 2 demonstrates marked selectivity for BCATc.
| Compound | Target | Potency (pIC50) | Potency (IC50) | Selectivity (over BCATm) |
| This compound | BCATm | 7.3[1] | - | ~5-fold for BCATm |
| BCATc | 6.6[1] | - | ||
| BCATc Inhibitor 2 | hBCATc (human) | - | 0.8 µM[2][3] | ~3.75-fold for hBCATc |
| rBCATc (rat) | - | 0.2 µM[2][3] | 15-fold for rBCATc | |
| rBCATm (rat) | - | 3.0 µM[2] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
The Superior Alternative: BCATc Inhibitor 2
For studies requiring the specific inhibition of BCATc, "BCATc Inhibitor 2" emerges as a more appropriate tool. Its demonstrated selectivity for BCATc over BCATm allows for a more precise dissection of the cytosolic isoform's function.
A study investigating the role of BCAA metabolism in non-alcoholic fatty liver disease (NAFLD) provides a compelling example of the differential effects of these inhibitors. The study found that treatment with BCATc Inhibitor 2 alleviated oleic acid-induced lipid accumulation in hepatic cells. Conversely, this compound, the BCATm inhibitor, had no effect on lipid accumulation[4]. This highlights the importance of using a selective inhibitor to attribute a biological effect to a specific BCAT isoform.
Signaling Pathways and Experimental Workflows
BCATc plays a crucial role in cellular metabolism and signaling, primarily through its involvement in the catabolism of branched-chain amino acids (BCAAs) and the subsequent impact on the mTOR and PI3K/Akt pathways.
BCATc Signaling Pathway
References
Validating the Specificity of Bcat-IN-2: A Comparative Guide for New Model Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of Bcat-IN-2, a potent and selective inhibitor of mitochondrial branched-chain aminotransferase (BCATm), in a new model system. We offer a comparative analysis with alternative compounds, detailed experimental protocols, and supporting data to ensure robust and reliable results.
Introduction to this compound and Target Validation
This compound is a small molecule inhibitor targeting the mitochondrial isoform of branched-chain aminotransferase (BCATm), a key enzyme in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1] By inhibiting BCATm, this compound blocks the conversion of BCAAs to their corresponding branched-chain alpha-keto acids (BCKAs), leading to an accumulation of intracellular BCAAs. This modulation of BCAA metabolism has significant implications for various cellular processes, including the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.
Validating the on-target specificity of any inhibitor is a critical step in preclinical research to ensure that the observed phenotypic effects are indeed due to the modulation of the intended target and not a result of off-target interactions. This is particularly crucial when exploring the therapeutic potential of a compound in a new biological context.
Comparative Analysis of BCAT Inhibitors
To rigorously assess the specificity of this compound, it is essential to compare its activity with other compounds that target the BCAA metabolic pathway. This includes inhibitors with different isoform selectivity and potentially different mechanisms of action.
Table 1: Comparative Potency and Selectivity of BCAT Inhibitors
| Compound | Primary Target | pIC50 / IC50 | Selectivity | Key Characteristics |
| This compound | BCATm | pIC50: 7.3 [1] | Selective for BCATm over BCATc (pIC50: 6.6) [1] | Orally active, potent inhibitor of mitochondrial BCAA catabolism. |
| Gabapentin | BCATc | IC50: ~1.3 mM for complete inhibition of leucine binding to hBCATc[2] | Preferentially inhibits the cytosolic isoform (BCATc) over the mitochondrial isoform (BCATm).[2] | Anticonvulsant drug, often used at high concentrations to inhibit BCAT1 in cancer cell studies.[3][4] |
| Compound 15e | BCATm | IC50: 2.0 μM[5][6] | Identified from a DNA-encoded library screen. | Binds to the catalytic site adjacent to the PLP cofactor.[5] |
Experimental Protocols for Specificity Validation
The following protocols are designed to provide a multi-faceted approach to validating the specificity of this compound in a new model system.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein in a cellular context.[7][8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment: Culture the cells of the new model system to 70-80% confluency. Treat the cells with a concentration range of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Quantify the amount of soluble BCATm in the supernatant by Western blotting using a specific anti-BCAT2 antibody. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Functional Consequence: Measurement of BCAA and BCKA Levels
Inhibition of BCATm by this compound is expected to lead to an increase in intracellular BCAA levels and a decrease in BCKA levels. This can be quantified using liquid chromatography-mass spectrometry (LC-MS).[10][11][12][13][14]
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound, a negative control (e.g., a compound with no expected effect on BCAA metabolism), and a vehicle control.
-
Metabolite Extraction: After treatment, wash the cells with ice-cold PBS and quench metabolism with a cold solvent (e.g., 80% methanol). Scrape the cells and collect the extract.
-
Sample Preparation: Separate the protein precipitate by centrifugation. The supernatant containing the metabolites can be dried and reconstituted in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Use a validated LC-MS/MS method to quantify the levels of leucine, isoleucine, valine, and their corresponding α-keto acids (α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate).
Downstream Signaling: Western Blot Analysis of the mTOR Pathway
BCAAs, particularly leucine, are known activators of the mTOR signaling pathway. Inhibition of BCATm and the subsequent accumulation of leucine should lead to the activation of this pathway.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound, a positive control (e.g., leucine supplementation), a negative control, and a vehicle control.
-
Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform Western blotting using primary antibodies against key proteins in the mTOR pathway, such as phosphorylated S6 kinase (p-S6K) and phosphorylated 4E-BP1 (p-4E-BP1).[15][16][17] An increase in the phosphorylation of these proteins upon this compound treatment would indicate downstream pathway modulation consistent with on-target activity.
Visualizing the Molecular Pathways
To better understand the mechanism of action of this compound and the experimental design, the following diagrams illustrate the relevant signaling pathways and workflows.
Caption: BCAA Catabolism Pathway and Inhibitor Action.
Caption: Downstream mTOR Signaling Pathway Activation.
Caption: Experimental Workflow for Specificity Validation.
Conclusion and Recommendations
For a comprehensive specificity profile, we recommend performing broader off-target screening against a panel of other aminotransferases and kinases, if resources permit. This will provide a more complete picture of this compound's selectivity and aid in the interpretation of experimental results. The methodologies and comparative data presented in this guide provide a robust starting point for any researcher seeking to validate the specificity of this compound and explore its potential in new areas of biomedical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural determinants for branched-chain aminotransferase isozyme-specific inhibition by the anticonvulsant drug gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gabapentin Can Suppress Cell Proliferation Independent of the Cytosolic Branched-Chain Amino Acid Transferase 1 (BCAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabapentin can suppress cell proliferation independent of the cytosolic branched-chain amino acid transferase 1 (BCAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, SAR, and X-ray Binding Mode Study of BCATm Inhibitors from a Novel DNA-Encoded Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 14. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. origene.com [origene.com]
Bcat-IN-2: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Bcat-IN-2, a potent and selective inhibitor of mitochondrial branched-chain aminotransferase (BCATm). Its performance is contextualized against other known BCAT inhibitors, supported by available experimental data.
Executive Summary
This compound is a potent, selective, and orally active inhibitor of mitochondrial branched-chain aminotransferase (BCATm).[1] It demonstrates high selectivity for BCATm over the cytosolic isoform (BCATc).[1] In vivo studies have shown that oral administration of this compound leads to a significant increase in circulating levels of branched-chain amino acids (BCAAs) in mice. This aligns with the targeted inhibition of BCATm, a key enzyme in the BCAA catabolic pathway. For professionals in drug development, this compound represents a valuable tool for investigating the therapeutic potential of BCATm inhibition in metabolic disorders such as obesity and dyslipidemia.
In Vitro Efficacy
This compound exhibits potent inhibitory activity against BCATm in biochemical assays. Its selectivity for BCATm over BCATc is a key feature, minimizing off-target effects.
| Compound | Target | pIC50 | IC50 (µM) | Selectivity (BCATm vs BCATc) |
| This compound | BCATm | 7.3[1] | ~0.05 | ~5-fold[1] |
| BCATc | 6.6[1] | ~0.25 | ||
| Differentiated primary human adipocytes (BCATm) | 6.5[1] | ~0.32 | ||
| BCATc Inhibitor 2 | hBCATc | - | 0.8 ± 0.05[2] | ~3.75-fold (for rat enzymes) |
| rBCATc | - | 0.2 ± 0.02[2] | ||
| rBCATm | - | 3.0 ± 0.5[2] |
In Vivo Efficacy
In vivo studies in mice have demonstrated the oral bioavailability and efficacy of this compound in modulating BCAA metabolism.
| Compound | Dose & Route | Animal Model | Key Findings | Pharmacokinetics |
| This compound | 10-100 mg/kg; p.o.[1] | Mice | Increased leucine levels from 473 µM to 1.2 mM at 100 mg/kg.[1] | Bioavailability (F) = 100% (5 mg/kg p.o. vs 1 mg/kg i.v.)Half-life (t1/2) = 9.2 hClearance (Cl) = 0.3 mL/min/kg[1] |
| BCATc Inhibitor 2 | 30 mg/kg; s.c.[2] | Lewis rats | Cmax = 8.28 µg/mL at tmax = 0.5 hAUC = 19.9 µg·h/mLTerminal half-life = 12-15 h[2] | Demonstrated neuroprotective efficacy.[2] |
Experimental Protocols
In Vitro BCATm and BCATc Inhibition Assay
The inhibitory activity of this compound against human BCATm and BCATc was likely determined using a biochemical assay. A typical protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human BCATm and BCATc enzymes are purified. The substrates, branched-chain amino acids (leucine, isoleucine, valine) and α-ketoglutarate, are prepared in a suitable buffer.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Reaction: The enzyme, substrates, and inhibitor are incubated together in a microplate. The reaction progress is monitored by measuring the formation of the product, glutamate, or the disappearance of a substrate. This can be done using various detection methods, such as fluorescence, absorbance, or mass spectrometry.
-
Data Analysis: The rate of reaction is measured for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve. The pIC50 is the negative logarithm of the IC50.
In Vivo Mouse Study for BCAA Level Assessment
The in vivo efficacy of this compound was evaluated in mice by measuring changes in plasma BCAA levels. A representative protocol would include:
-
Animal Acclimatization: Male C57BL/6 mice are acclimatized to the housing conditions for at least one week before the experiment.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 10% DMSO in corn oil) for oral gavage (p.o.).[1] A cohort of mice receives the vehicle alone as a control.
-
Blood Sampling: Blood samples are collected from the mice at specific time points after compound administration (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentrations of branched-chain amino acids (leucine, isoleucine, and valine) in the plasma are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The changes in plasma BCAA levels over time are plotted for both the this compound treated and vehicle control groups. Statistical analysis is performed to determine the significance of the observed differences.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mitochondrial BCAA catabolic pathway and a typical experimental workflow for evaluating a BCATm inhibitor.
Caption: Mitochondrial Branched-Chain Amino Acid (BCAA) Catabolism Pathway and the inhibitory action of this compound on BCATm.
Caption: A generalized experimental workflow for the preclinical evaluation of a BCATm inhibitor like this compound.
References
Assessing the Isoform Specificity of Bcat-IN-2 in Tissue Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bcat-IN-2, a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm), with other potential inhibitors. We present supporting experimental data and detailed protocols to enable researchers to effectively assess its isoform specificity in tissue extracts.
Introduction to BCATs and the Importance of Isoform Specificity
Branched-chain aminotransferases (BCATs) are critical enzymes in the metabolism of branched-chain amino acids (BCAAs), playing a pivotal role in both their synthesis and degradation. In mammals, two isoforms of BCAT exist: the cytosolic BCAT1 (BCATc) and the mitochondrial BCAT2 (BCATm).[1][2] These isoforms exhibit distinct tissue distribution and subcellular localization, suggesting non-redundant physiological roles.[1] For instance, in the brain, BCAT1 is predominantly found in neurons, while BCAT2 is located in vascular endothelial cells.[1] Dysregulation of BCAT activity has been implicated in various diseases, including cancer, metabolic disorders, and neurological conditions, making them attractive therapeutic targets.[1][3] Consequently, the development of isoform-selective inhibitors is crucial for targeted therapeutic intervention while minimizing off-target effects.
This compound has emerged as a potent and orally active inhibitor of BCATm.[4] It displays selectivity for BCATm over BCATc, with reported pIC50 values of 7.3 and 6.6, respectively.[4] This guide will delve into the methods used to determine such isoform specificity and compare this compound with other compounds known to inhibit BCATs.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is essential to visualize the BCAT signaling pathway. The following diagram illustrates the catabolism of branched-chain amino acids initiated by the two BCAT isoforms.
Caption: Catabolism of branched-chain amino acids by BCAT1 and BCAT2.
The following workflow outlines the key steps to assess the isoform specificity of an inhibitor like this compound in tissue extracts.
Caption: A streamlined workflow for determining inhibitor specificity.
Comparative Analysis of BCAT Inhibitors
To provide a clear comparison, the following table summarizes the inhibitory activity of this compound and other known BCAT inhibitors.
| Inhibitor | Target Isoform(s) | IC50 / pIC50 | Notes |
| This compound | BCATm (BCAT2) > BCATc (BCAT1) | pIC50: 7.3 (BCATm), 6.6 (BCATc) [4] | Potent and selective mitochondrial isoform inhibitor. |
| BCATc Inhibitor 2 | BCATc (BCAT1) > BCATm (BCAT2) | IC50: 0.8 µM (human BCATc), 3.0 µM (rat BCATm) | Selective cytosolic isoform inhibitor. |
| Gabapentin | BCATc (BCAT1) | Ki = 1 mM (for BCAT1)[5] | Primarily known as an anticonvulsant; inhibits BCATc at high concentrations. Does not inhibit BCATm.[6] |
Detailed Experimental Protocols
Tissue Protein Extraction
This protocol is designed to extract total protein from tissue samples for subsequent Western blotting and activity assays.
Materials:
-
Tissue of interest (e.g., brain, liver, muscle)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge
-
BCA protein assay kit
Procedure:
-
Excise the tissue of interest and wash it with ice-cold PBS to remove any contaminants.
-
Mince the tissue into small pieces on ice.
-
Add ice-cold lysis buffer to the tissue (approximately 1 mL per 100 mg of tissue).
-
Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the total protein extract.
-
Determine the protein concentration of the extract using a BCA protein assay kit according to the manufacturer's instructions.
-
Store the protein extracts at -80°C until further use.
Western Blotting for BCAT1 and BCAT2
This protocol allows for the detection and relative quantification of BCAT1 and BCAT2 proteins in the tissue extracts.
Materials:
-
Tissue protein extract
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for BCAT1 and BCAT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Thaw the protein extracts on ice.
-
Mix an appropriate amount of protein extract (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against BCAT1 and BCAT2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
BCAT Activity Assay
This spectrophotometric assay measures the enzymatic activity of BCAT isoforms in the tissue extracts. The principle of this assay is that BCATs catalyze the transamination of BCAAs and α-ketoglutarate to produce glutamate. The glutamate is then degraded by a specific enzyme mix, leading to the formation of a product that can be measured colorimetrically at 450 nm.[7]
Materials:
-
Tissue protein extract
-
BCAT activity assay kit (commercial kits are available) or individual reagents:
-
Assay buffer
-
Branched-chain amino acid substrate mix (Leucine, Isoleucine, Valine)
-
α-Ketoglutarate
-
Enzyme mix for glutamate detection
-
Chromogenic reagent
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, BCAA substrate mix, and α-ketoglutarate.
-
Add a small amount of tissue protein extract (5-10 µg) to each well of a 96-well plate.
-
To assess inhibitor specificity, pre-incubate the protein extracts with varying concentrations of this compound (or other inhibitors) for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Add the enzyme mix for glutamate detection.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add the chromogenic reagent and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the BCAT activity based on the change in absorbance and normalize it to the protein concentration.
-
To determine the IC50 values, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
Logical Framework for Specificity Assessment
The following diagram illustrates the logical steps involved in confirming the isoform specificity of an inhibitor.
Caption: A logical flow for evaluating inhibitor isoform specificity.
By following these protocols and utilizing the comparative data provided, researchers can confidently assess the isoform specificity of this compound and other inhibitors in various tissue extracts, thereby advancing the development of targeted therapeutics for a range of diseases.
References
- 1. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 3. gosset.ai [gosset.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gabapentin - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. BCAT1 Activation Reprograms Branched-Chain Amino Acid Metabolism and Epigenetically Promotes Inflammation in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bcat-IN-2 and Other Metabolic Inhibitors Targeting Branched-Chain Amino Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bcat-IN-2, a potent inhibitor of mitochondrial branched-chain aminotransferase (BCATm), with other metabolic inhibitors targeting the branched-chain amino acid (BCAA) catabolic pathway. The information presented is supported by experimental data to aid researchers in selecting the appropriate tools for their studies in metabolic diseases and oncology.
Introduction to BCATs and Their Inhibition
Branched-chain aminotransferases (BCATs) are crucial enzymes in the metabolism of BCAAs (leucine, isoleucine, and valine). They catalyze the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs). In mammals, two isoforms exist: a mitochondrial (BCATm or BCAT2) and a cytosolic (BCATc or BCAT1) enzyme.[1] Dysregulation of BCAA metabolism has been implicated in various diseases, including metabolic disorders like obesity and type 2 diabetes, as well as in the progression of certain cancers.[2][3] This has made BCATs attractive targets for therapeutic intervention.
This compound has emerged as a potent and selective inhibitor of BCATm.[4] This guide will compare its performance with other known BCAT inhibitors, providing a clear overview of their potencies and selectivities.
Quantitative Comparison of BCAT Inhibitors
The following table summarizes the inhibitory activities of this compound and other selected metabolic inhibitors against the two BCAT isoforms. The data is presented as pIC50 and IC50 values, which are standard measures of inhibitor potency. A higher pIC50 value and a lower IC50 value indicate greater potency.
| Inhibitor | Target(s) | pIC50 | IC50 | Species | Notes |
| This compound | BCATm | 7.3 | - | - | Potent and selective for BCATm.[4] |
| BCATc | 6.6 | - | - | [4] | |
| BCATc Inhibitor 2 | hBCATc | - | 0.8 µM | Human | Selective for the cytosolic isoform.[5] |
| rBCATc | - | 0.2 µM | Rat | [5] | |
| rBCATm | - | 3.0 µM | Rat | [5] | |
| Compound 8b | BCATm | pIC50 = 7.4 | - | - | A potent and selective benzimidazole-based inhibitor.[6] |
| BCATc | pIC50 = 5.4 | - | - | Approximately 100-fold selective for BCATm over BCATc.[6] | |
| Gabapentin | BCATc | - | - | Human | A weak inhibitor, with complete inhibition of leucine binding to hBCATc at 1.3 mM.[2] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how their effects are evaluated, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: BCAA catabolism and its link to the mTOR signaling pathway.
Caption: A generalized experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the comparison of metabolic inhibitors.
Protocol 1: In Vitro BCAT Enzymatic Activity Assay for IC50 Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against BCAT enzymes using a spectrophotometric assay.
Materials:
-
Purified recombinant human BCATm or BCATc enzyme.
-
Branched-chain amino acid (e.g., L-Leucine) as the substrate.
-
α-ketoglutarate as the amino group acceptor.
-
A coupled enzyme system for detecting the product (e.g., glutamate dehydrogenase with NAD+ to monitor NADH production at 340 nm).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing pyridoxal 5'-phosphate (PLP) as a cofactor).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare Reagents: Prepare stock solutions of the substrates, coupled enzyme system components, and the test inhibitor. Create a serial dilution of the inhibitor to test a range of concentrations.
-
Enzyme Reaction: In each well of the 96-well plate, add the assay buffer, α-ketoglutarate, and the components of the coupled enzyme system.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor (vehicle only).
-
Enzyme Addition: Initiate the reaction by adding the BCAT enzyme to each well.
-
Substrate Addition: Start the enzymatic reaction by adding the BCAA substrate (e.g., L-Leucine).
-
Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 340 nm over time. The rate of NADH production is proportional to the BCAT activity.
-
Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of a metabolic inhibitor on cell viability.
Materials:
-
Adherent cells cultured in appropriate growth medium.
-
Test inhibitor.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plate.
-
Multi-channel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control. Plot the results to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).[7]
Conclusion
This compound is a highly potent and selective inhibitor of BCATm, making it a valuable research tool for investigating the role of mitochondrial BCAA catabolism in health and disease.[4] When compared to other inhibitors, its selectivity for BCATm over BCATc is a key advantage for dissecting the specific functions of the mitochondrial isoform. For researchers interested in the cytosolic isoform, BCATc Inhibitor 2 offers excellent selectivity.[5] The benzimidazole-based compound 8b also presents a promising alternative for potent and selective BCATm inhibition.[6] The choice of inhibitor will ultimately depend on the specific research question and the desired isoform selectivity. The provided protocols offer a starting point for the in vitro and cellular characterization of these and other metabolic inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Navigating the Safe Disposal of Bcat-IN-2: A Procedural Guide
Key Properties and Storage of Bcat-IN-2
Understanding the characteristics of this compound is the first step in its safe management. The following table summarizes key quantitative data regarding its storage and solubility.
| Property | Value | Source |
| Molecular Formula | C17H14ClF2N5O | [1] |
| Molecular Weight | 377.78 | [1] |
| Form | Powder | [1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1][2] |
| Solubility in DMSO | 50 mg/mL (132.35 mM) | [2] |
Experimental Protocols: General Chemical Waste Disposal
The disposal of this compound, like any other laboratory chemical, should adhere to established hazardous waste disposal guidelines. The following protocols are based on general laboratory waste management principles.[3][4][5][6][7]
Step 1: Waste Identification and Segregation
-
Identify Waste Stream: Determine if the this compound waste is in solid (powder) form or dissolved in a solvent.
-
Segregate Waste: Do not mix this compound waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should often be collected separately.[7] Store acids and bases in separate containers.[3]
Step 2: Container Selection and Labeling
-
Choose Appropriate Containers: Use containers that are compatible with the chemical waste. For solvent waste, plastic bottles are often preferred to avoid breakage.[4] If possible, use the original container for disposal of unwanted reagents.[7]
-
Properly Label Containers: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including the full chemical name (this compound) and any solvents. Ensure the label is legible and securely attached.[4]
Step 3: Accumulation and Storage
-
Designated Satellite Accumulation Area (SAA): Store waste in a designated SAA within the laboratory.[3] This area should be away from general lab traffic and potential sources of ignition.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste to prevent evaporation and spills.[3][6] Evaporation of hazardous waste is not a permissible disposal method.[3][6]
-
Secondary Containment: Use secondary containment, such as trays, to capture any potential leaks or spills from the primary container.[7]
Step 4: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[4][7]
-
Rinsate Collection: The first rinsate should be collected and disposed of as hazardous chemical waste.[4][7] Subsequent rinses may be permissible to go down the drain, depending on institutional policies and the nature of the rinsing solvent.
-
Container Disposal: After triple rinsing and drying, deface the original label and dispose of the container as regular trash, in accordance with institutional guidelines.[6]
Step 5: Arranging for Waste Pickup
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office or equivalent department.[6]
-
Provide Necessary Information: Be prepared to provide details about the waste, including its composition and volume.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated containers.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Bcat-IN-2
Risk Assessment and Hazard Communication
Given the lack of detailed toxicological data, Bcat-IN-2 should be treated as a potent compound with unknown hazards. A thorough risk assessment should be conducted before any handling.[4][5][6] All personnel involved must be informed of the potential risks and trained in the proper handling and emergency procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure.[7][8] Standard laboratory attire should be supplemented with specialized protective gear.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Body Protection | Disposable, solid-front lab coat or gown; consider a Tyvek suit for large quantities or procedures with a high risk of aerosolization.[7] | Prevents contamination of personal clothing and skin. A solid-front gown provides a better barrier against powders and splashes. |
| Hand Protection | Double gloving with nitrile gloves is recommended.[8] For prolonged contact or when handling concentrated solutions in DMSO, consider wearing a more resistant glove, such as butyl rubber, as an inner layer. | Nitrile gloves provide good initial protection against chemical splashes. Double gloving allows for the safe removal of the outer glove if it becomes contaminated. DMSO is known to penetrate nitrile gloves, so extended use requires more robust protection.[9] |
| Eye and Face Protection | Safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling the powder or preparing solutions.[8] | Protects against splashes, aerosols, and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Respiratory Protection | For handling the powdered form, a NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used.[10] | Minimizes the risk of inhaling the potent compound, which is a primary route of exposure. The choice of respirator should be based on a formal risk assessment. |
Operational Plan for Handling this compound
Engineering Controls:
-
Ventilation: All manipulations of powdered this compound should be performed in a certified chemical fume hood or a containment device like a glove box to minimize inhalation exposure.[11]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked.
Handling Procedures:
-
Preparation: Before starting, ensure all necessary PPE is donned correctly and all required equipment and materials are within the containment area.
-
Weighing: If weighing the powdered compound, do so on a non-porous, disposable surface within the fume hood. Use anti-static weigh boats to prevent dispersal of the powder.
-
Solution Preparation: this compound is soluble in DMSO.[4][9] When preparing solutions, add the solvent to the powder slowly to avoid aerosolization. Keep the container covered as much as possible during this process.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's recommendations for storage temperatures, which are typically -20°C for short-term and -80°C for long-term storage of stock solutions.[1][2]
Experimental Workflow for Handling Powdered this compound
Caption: Workflow for handling powdered this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for chemical waste disposal. |
| This compound Solutions (e.g., in DMSO) | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[9][12] DMSO solutions of chemical waste should be managed according to your institution's specific guidelines for organic solvent waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container immediately after use. If sharps are contaminated, they must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous chemical waste. |
| Contaminated PPE (e.g., gloves, lab coat) | Remove carefully to avoid cross-contamination. Place in a sealed bag and dispose of as hazardous chemical waste. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.[12]
By adhering to these stringent safety protocols, researchers can handle this compound and other novel compounds with a high degree of safety, ensuring the well-being of laboratory personnel and the integrity of their research.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. amano-enzyme.com [amano-enzyme.com]
- 3. Managing Risks With Potent Pharmaceutical Products [worldpharmatoday.com]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. sia-toolbox.net [sia-toolbox.net]
- 6. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 7. transformationenzymes.com [transformationenzymes.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. amfep.org [amfep.org]
- 11. witpress.com [witpress.com]
- 12. depts.washington.edu [depts.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
